5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-8-3-1-2-6(9(8)12)4-7-5-14-10(13)15-7/h1-3,5H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYYBLWDYNACNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. This document is intended to serve as a practical resource for researchers in drug discovery and organic synthesis, offering not only detailed experimental protocols but also the underlying scientific principles and rationale for the methodological choices. The synthesis is approached via the well-established Hantzsch thiazole synthesis, a reliable and versatile method for the construction of the thiazole ring.[3][4] The characterization section delineates a multi-faceted analytical workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure and purity of the target compound. Throughout this guide, an emphasis is placed on experimental robustness and the logic behind procedural steps, ensuring a self-validating and reproducible scientific narrative.
Introduction: The Significance of the 2-Aminothiazole Moiety
The 2-aminothiazole ring system is a privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities.[5] Derivatives of this heterocyclic motif have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[6] The versatility of the 2-aminothiazole core allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a substituted benzyl group at the 5-position, as in the case of this compound, offers a strategic avenue for exploring structure-activity relationships, with the dichlorinated phenyl ring providing a lipophilic and sterically defined substituent that can influence target binding and metabolic stability.
Synthesis of this compound
The synthesis of the target compound is achieved through a two-step process, commencing with the preparation of the key intermediate, an α-haloketone, followed by the classical Hantzsch thiazole synthesis.
Synthesis of the α-Haloketone Intermediate: 1-Bromo-3-(2,3-dichlorophenyl)propan-2-one
The preparation of the requisite α-haloketone can be approached through several synthetic routes. A common and effective method involves the Friedel-Crafts acylation of 1,2-dichlorobenzene.
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation. To a stirred solution of 1,2-dichlorobenzene (1.0 eq) and bromoacetyl bromide (1.1 eq) in a suitable solvent such as dichloromethane at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Work-up. Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
Step 3: Purification. The solvent is removed under reduced pressure, and the crude product, 2-bromo-1-(2,3-dichlorophenyl)ethanone, is purified by column chromatography on silica gel.
A plausible alternative to the Friedel-Crafts reaction, which can sometimes suffer from regioselectivity issues, is the reaction of 2,3-dichlorophenylacetic acid. The acid can be converted to its acid chloride, followed by reaction with diazomethane and subsequent treatment with HBr to yield the desired α-bromoketone.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, in this case, thiourea, to form the thiazole ring.[3][4][7]
Reaction Mechanism:
The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom of the α-haloketone, proceeding via an SN2 mechanism. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea intermediate attacks the carbonyl carbon. The final step involves the dehydration of the resulting thiazoline intermediate to yield the aromatic 2-aminothiazole product.
Caption: Integrated Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~7.40 | d, 1H |
| ~7.25 | t, 1H |
| ~7.15 | d, 1H |
| ~6.80 | s, 1H |
| ~5.50 | s, 2H |
| ~4.10 | s, 2H |
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C2 (C-NH₂) |
| ~148.0 | C4 |
| ~138.0 | Aromatic C (quaternary) |
| ~133.0 | Aromatic C (quaternary, C-Cl) |
| ~131.0 | Aromatic C (quaternary, C-Cl) |
| ~130.0 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~115.0 | C5 |
| ~35.0 | Benzyl CH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Predicted FT-IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3250 | N-H stretch |
| 3100-3000 | C-H stretch |
| 2950-2850 | C-H stretch |
| ~1620 | C=N stretch |
| 1600-1450 | C=C stretch |
| ~1550 | N-H bend |
| 800-700 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Given the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.
-
Fragmentation Pattern: Common fragmentation pathways may include the cleavage of the benzyl C-C bond, leading to the formation of a dichlorobenzyl cation and a thiazole-containing radical, or vice versa.
Conclusion
This technical guide outlines a robust and well-documented approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The multifaceted characterization workflow ensures a high degree of confidence in the identity and purity of the final product, which is paramount for the integrity of subsequent biological and pharmacological studies.
References
- BenchChem. (2025).
- Khalifa M. E. (2017).
- MDPI. (2021).
- Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Scribd. Recent Developments and Biological Activities of 2-Aminothiazole.
- SynArchive. Hantzsch Thiazole Synthesis.
- YouTube. (2019). Synthesis of thiazoles.
- CUTM Courseware. Thiazole.
- Royal Society of Chemistry. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Google Patents. (1949).
- MDPI. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
- ResearchGate. (2025).
- ResearchGate. (2021).
- Der Pharma Chemica. (2013).
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- The Royal Society of Chemistry.
- Letters in Applied NanoBioScience. (2022).
- Heterocyclic Letters. (2023). Synthesis of (E)-N-(4-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)thiazol-2-yl)acetamide.
- ResearchG
- MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.
- PubMed Central. (2021).
- CymitQuimica. 5-(4-Chloro-benzyl)-thiazol-2-ylamine.
- Royal Society of Chemistry. (2023).
- ResearchGate. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
- International Journal of Current Microbiology and Applied Sciences. (2016).
- Taylor & Francis Online. (2021).
- National Institutes of Health. (2022).
- Semantic Scholar. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.
Sources
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. redox.com [redox.com]
- 6. 1-(4-Bromo-2,3-dichlorophenyl)propan-1-one | C9H7BrCl2O | CID 177685661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Unveiling the Therapeutic Potential of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine: A Technical Guide to Biological Activity Profiling
Introduction: The Scientific Rationale for Investigation
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including clinically approved drugs.[1][2] Derivatives of this heterocyclic core have demonstrated a remarkable breadth of pharmacological activities, most notably in oncology and inflammatory diseases.[1][3][4][5] While direct experimental data on 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine is not yet prevalent in public-domain literature, its structural architecture—featuring the 2-aminothiazole core, a benzyl group, and dichlorination—strongly suggests a high probability of significant biological activity. The dichloro-benzyl moiety, in particular, is a common feature in potent enzyme inhibitors, often enhancing binding affinity through hydrophobic and halogen-bonding interactions.
This technical guide presents a comprehensive, field-proven framework for the systematic evaluation of the biological activity of this compound. It is designed for researchers in drug discovery and development, providing not just protocols, but the strategic thinking behind them. We will proceed with the hypothesis that this compound possesses anticancer and anti-inflammatory properties, and outline a multi-tiered approach to validate this hypothesis, from initial cytotoxicity screening to mechanistic elucidation.
Part 1: Anticancer Activity Evaluation
The significant anticancer potential of 2-aminothiazole derivatives is well-documented, with many exhibiting potent, nanomolar-level inhibitory activity against a wide array of human cancer cell lines.[1] A common mechanism of action for these compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[6][7] The proposed investigative workflow is designed to first establish cytotoxic efficacy and then to explore a potential kinase inhibition mechanism.
Initial Cytotoxicity Screening: The MTT Assay
The first critical step is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[8][9]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Cancer Cell Line | Tissue of Origin | Predicted IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| K562 | Chronic Myelogenous Leukemia | 1.2 |
Mechanistic Investigation: In Vitro Kinase Inhibition Assay
Given that many 2-aminothiazole derivatives function as kinase inhibitors[6], a direct assessment of the compound's effect on key oncogenic kinases (e.g., Src, Abl, EGFR, VEGFR) is a logical next step. An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide or protein by a specific kinase.[10][11]
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.
-
Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., Src kinase), its specific substrate peptide, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0.001 µM to 50 µM). Include a no-inhibitor control (DMSO vehicle).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the newly produced ADP to ATP, and then measure the newly synthesized ATP through a luciferase/luciferin reaction, which generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization: Proposed Anticancer Workflow & Signaling Pathway
Caption: Proposed workflow and hypothetical mechanism for anticancer activity.
Part 2: Anti-inflammatory Activity Evaluation
2-aminothiazole derivatives have also been reported to possess anti-inflammatory properties.[1] A key pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[12][13] We will investigate the compound's ability to suppress inflammatory responses in a cellular model.
Inhibition of Nitric Oxide Production
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators, including nitric oxide (NO). The Griess assay measures nitrite, a stable breakdown product of NO, and is a standard method to screen for anti-inflammatory activity.[14][15]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of inhibition of NO production relative to the vehicle control.
-
Cell Viability Check: Concurrently, run a parallel MTT assay on the treated RAW 264.7 cells to ensure that the observed reduction in NO is not due to cytotoxicity.[16]
Visualization: Proposed Anti-inflammatory Workflow & Signaling Pathway
Caption: Proposed workflow and hypothetical mechanism for anti-inflammatory activity.
Conclusion and Future Directions
This guide outlines a logical and efficient strategy for the initial biological characterization of this compound. Based on the robust pharmacology of the 2-aminothiazole class, there is a strong rationale to investigate its potential as both an anticancer and anti-inflammatory agent. The described protocols provide a solid foundation for generating the initial efficacy data.
Positive results from these assays would warrant a more in-depth mechanistic investigation, including:
-
Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.
-
Western Blot Analysis: Confirming the inhibition of specific signaling pathways in cells by measuring the phosphorylation status of key proteins (e.g., Akt, ERK, IκBα).[6]
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer and inflammation.
By following this structured, hypothesis-driven approach, researchers can effectively and rigorously unlock the therapeutic potential of this promising compound.
References
- BenchChem. (2025). The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers.
- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 637-664.[1]
- Sung, B., et al. (2011). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochemical Pharmacology, 81(5), 555-565.[14]
- Martens, S. (2023). In vitro kinase assay. protocols.io.[12]
- Karaman, M., et al. (2022). Synthesis and anticancer properties of 2-aminothiazole derivatives.
- BenchChem. (2025). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.[6]
- Gupta, S. C., et al. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Journal of Clinical Immunology, 30(1), 19-27.
- Roche. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.[9]
- Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide.[20]
- CLYTE Technologies. (2025).
- BenchChem. (2025). C13H11Cl3N4OS in vitro kinase assay protocol.[13]
- Abcam. (n.d.). MTT assay protocol.[10]
- Wang, Y., et al. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Anti-inflammatory and Anticancer Properties. Journal of Medicinal Chemistry, 61(13), 5645-5657.[22]
- National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay.
- Sarno, S., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(6), 3074-3091.[23]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.[11]
- Wilson, R., et al. (2021). Small Molecule NF-κB Inhibitors as Immune Potentiators for Enhancement of Vaccine Adjuvants. Frontiers in Immunology, 12, 708915.[24]
- Sarno, S., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2: Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(21), 9656-9673.
- Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. Journal of Medicinal Chemistry, 61(1), 159-174.
- Engel, M., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(21), 9656-9673.[25]
- Karaman, M., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives.
- Journal of Chemical and Pharmaceutical Research. (2014).
- Lee, J., et al. (2010). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. Bulletin of the Korean Chemical Society, 31(8), 2249-2252.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.[27]
- Lee, J. Y., et al. (2016). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.[3]
- Semantic Scholar. (2021).
- Revvity. (n.d.). In Vitro Kinase Assays.[28]
- ResearchGate. (2021).
- Nishida, K., et al. (2004). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. FEMS Immunology & Medical Microbiology, 41(2), 157-163.[17]
- Semantic Scholar. (2021).
- Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e71-e76.[18]
- Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 3(4), 250-257.[19]
- Hassan, A. S., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(51), 30541-30554.[29]
- ResearchGate. (2025).
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(8), 1497-1506.[30]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro kinase assay [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed exploration of the hypothesized mechanism of action for the novel compound, 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. While direct research on this specific molecule is nascent, its structural features, particularly the 2-aminothiazole core and the dichlorobenzyl moiety, suggest a strong potential for significant biological activity. By drawing parallels with structurally related compounds, this document synthesizes a scientifically grounded overview of its likely molecular targets and cellular effects. We will delve into its potential as an enzyme inhibitor, an ion channel modulator, and an agent with anticancer and antimicrobial properties. Furthermore, this guide outlines robust experimental protocols to systematically validate these proposed mechanisms, providing a roadmap for future research and development.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][2] Compounds incorporating the 2-aminothiazole moiety have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The versatility of this core structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, combines this privileged scaffold with a dichlorinated benzyl group, a substitution pattern often associated with enhanced biological activity. While the precise mechanism of action for this specific compound is not yet fully elucidated, its chemical architecture points toward several plausible and compelling molecular interactions.
Hypothesized Mechanisms of Action
Based on the known activities of structurally analogous compounds, we can postulate several primary mechanisms through which this compound may exert its biological effects.
Enzyme Inhibition
Thiazole derivatives have been identified as potent inhibitors of various enzymes crucial for disease progression.
-
Succinate Dehydrogenase (SDH) Inhibition: Recent studies on thiazol-2-ylbenzamide derivatives have demonstrated significant interactions with succinate dehydrogenase (SDH), a key enzyme in both cellular respiration and tumorigenesis.[3] Molecular docking studies and SDH inhibition assays confirmed that these compounds could act as SDHIs.[3] The dichlorobenzyl group of this compound may facilitate binding within the active site of SDH, disrupting its function and leading to anti-proliferative or antifungal effects.
-
Dihydrofolate Reductase (DHFR) Inhibition: Certain thiazole derivatives have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[4] Inhibition of DHFR can lead to cell cycle arrest and apoptosis, making it a valuable target in cancer therapy.
Ion Channel Modulation
The 2-aminothiazole scaffold has been implicated in the modulation of various ion channels.
-
TRPV1 Antagonism: A structurally related compound, 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine, has been characterized as a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5] TRPV1 is a key integrator of nociceptive and inflammatory stimuli, making its antagonists promising candidates for the treatment of pain.[5] It is plausible that this compound could exhibit similar antagonistic properties at TRPV1.
-
Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[6] These antagonists act as negative allosteric modulators, suggesting a potential for this compound to modulate ZAC activity, which could have implications in neuroscience research.[6]
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented.
-
Cytotoxicity against Cancer Cell Lines: Thiazole-based compounds have demonstrated selective cytotoxicity against various cancer cell lines, including HeLa and K562, with IC50 values in the low micromolar range.[1] The dichlorobenzyl group may enhance this cytotoxicity, potentially through mechanisms such as DNA intercalation or inhibition of key cellular proliferation pathways.[1]
-
Disruption of Cellular Morphology: Studies on similar compounds have shown that they can dramatically disrupt the typical structure and morphology of target cells, as observed through scanning electron microscopy.[3]
Antimicrobial Activity
The 2-aminothiazole core is a feature of several antimicrobial agents. Thiazole derivatives have shown promising activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.[7][8] This broad-spectrum activity suggests that this compound could be a valuable lead compound in the development of new anti-infective therapies.
Proposed Experimental Validation
To rigorously test these hypothesized mechanisms, a systematic and multi-faceted experimental approach is required.
Target Identification and Validation Workflow
A logical workflow for identifying and validating the molecular targets of this compound is outlined below.
Caption: A stepwise workflow for the validation of the mechanism of action.
Detailed Experimental Protocols
-
Preparation of Mitochondria: Isolate mitochondria from a relevant cell line (e.g., HepG2) or tissue using differential centrifugation.
-
Assay Buffer: Prepare a buffer containing potassium phosphate, magnesium chloride, and succinate.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Procedure:
-
Add isolated mitochondria to the assay buffer.
-
Add the test compound at various concentrations and incubate.
-
Initiate the reaction by adding a chromogenic substrate (e.g., MTT).
-
Measure the absorbance at the appropriate wavelength to determine the rate of formazan production, which is proportional to SDH activity.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT-based cytotoxicity assay.
Data Summary of Related Compounds
To provide context for the potential potency of this compound, the following table summarizes the reported activities of structurally similar compounds.
| Compound Class | Target/Activity | Reported Potency (IC50/EC50) | Reference |
| Thiazole-based derivatives | Cytotoxicity (HeLa, K562) | 8.5 µM - 15.1 µM | [1] |
| Thiazol-2-ylbenzamides | Antifungal (S. scleotiorum) | 0.65 mg/L - 0.72 mg/L | [3] |
| Thiazol-2-ylbenzamides | Antifungal (R. solani) | 0.87 mg/L - 1.08 mg/L | [3] |
| N-(thiazol-2-yl)-benzamides | ZAC Antagonism | 1-3 µM | [6] |
| Thiazolo[4,5-d]pyridazines | DHFR Inhibition | 0.06 µM | [4] |
Conclusion and Future Directions
This compound is a promising chemical entity with the potential for diverse and potent biological activities. Based on its structural similarity to known bioactive molecules, it is hypothesized to act through mechanisms including enzyme inhibition, ion channel modulation, and direct cytotoxicity to cancerous or microbial cells. The experimental workflows and protocols outlined in this guide provide a clear and robust framework for elucidating its precise mechanism of action. Future research should focus on a systematic evaluation of these potential targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. Such efforts will be crucial in unlocking the full therapeutic potential of this and related compounds.
References
- N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide. Benchchem.
- Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist. PubMed.
- Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZIMIDAZOLE BASED THIAZOLYL AMINES. Rasayan Journal of Chemistry.
- Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar.
- 5-Benzyl-1,3-thiazol-2-amine. PubChem.
- Synthesis and Biological Evaluation of Thiazole Derivatives.
- 5-(2-Chloro-benzyl)-thiazol-2-ylamine.
- Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI.
- Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride deriv
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.
- 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide. EvitaChem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
- 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl). Acta Crystallographica Section E.
- Benzyl-N-[4-(2-hydroxyethyl)
- Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][5][6]thiadiazole (MTDZ) in male and female mice. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System [mdpi.com]
An In-depth Technical Guide to the In Vitro Screening of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine
Foreword: The Rationale for a Tiered Screening Approach
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] Molecules containing this five-membered heterocycle, which incorporates both sulfur and nitrogen, have been shown to interact with a variety of biological targets, such as kinases and other enzymes.[1][3] The compound 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine, with its distinct dichlorobenzyl substitution, presents a unique chemical entity for which the biological activity is not yet characterized. This guide outlines a logical, tiered in vitro screening cascade designed to first assess its general cytotoxic effects and then to probe for more specific inhibitory activities against key enzyme families implicated in disease pathology. This structured approach ensures a cost-effective and scientifically rigorous evaluation, starting with broad, cell-based assays and progressing to specific, target-oriented biochemical assays.
Part 1: Foundational Screening - Assessing General Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability. This foundational screen identifies the concentration range at which the compound exhibits biological activity, from subtle effects on proliferation to overt cytotoxicity. This information is critical for designing subsequent, more targeted assays, ensuring that observed effects in those assays are not simply a consequence of broad toxicity. We will employ the well-established XTT assay for this purpose.[4][5]
Experimental Protocol: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells.[4] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a soluble formazan product, the amount of which is directly proportional to the number of living cells.[4][5]
Materials:
-
Target cell line (e.g., HeLa, A549, or a panel of cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
XTT labeling reagent and electron coupling reagent (commercially available kits are recommended)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron coupling solution).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance from the test absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[5]
-
Data Presentation: Example Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | 15.2 |
| A549 | 48 | 28.7 |
| MCF-7 | 48 | 12.5 |
Workflow Visualization
Caption: Workflow for the XTT cell viability assay.
Part 2: Target-Focused Screening - Kinase and Phosphatase Inhibition
Given that thiazole-containing compounds are known to inhibit protein kinases and phosphatases, a logical next step is to screen this compound against panels of these enzymes.[1][3] These enzymes play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][7]
Experimental Protocol: Kinase Inhibitor Screening (Z'-LYTE™ Assay)
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based biochemical assay that is highly amenable to high-throughput screening.[8] It measures the amount of phosphorylated versus non-phosphorylated peptide substrate, providing a direct measure of kinase activity.
Materials:
-
Purified kinases of interest (a panel is recommended)
-
Kinase-specific peptide substrates (coumarin-labeled)
-
ATP
-
Z'-LYTE™ Development Reagent
-
This compound
-
Assay buffer
-
384-well plates
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare a solution of the test compound at various concentrations in the assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the specific peptide substrate.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the Z'-LYTE™ Development Reagent. This reagent contains a site-specific protease that cleaves the non-phosphorylated peptide, disrupting FRET.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Measure the fluorescence emission at two wavelengths (e.g., 447 nm for coumarin and 520 nm for fluorescein) using a FRET-compatible plate reader.
-
The ratio of the two emission intensities is used to calculate the percentage of phosphorylation.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Experimental Protocol: Phosphatase Inhibitor Screening (Fluorimetric Assay)
A common method for screening phosphatase inhibitors involves the use of a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[6][9] Dephosphorylation of DiFMUP by a phosphatase yields a highly fluorescent product, allowing for the quantification of enzyme activity.[6]
Materials:
-
Purified phosphatases of interest (e.g., PTP1B, SHP2)
-
DiFMUP substrate
-
This compound
-
Assay buffer
-
96- or 384-well black plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Assay Setup:
-
In a black microplate, add the assay buffer, the test compound at various concentrations, and the purified phosphatase.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the DiFMUP substrate.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dephosphorylated product (e.g., ~358 nm excitation and ~450 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition of phosphatase activity for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Data Presentation: Example Enzyme Inhibition Data
| Target Enzyme | Assay Type | IC₅₀ (µM) |
| Kinase A | Z'-LYTE™ | 8.9 |
| Kinase B | Z'-LYTE™ | > 100 |
| PTP1B | DiFMUP | 22.4 |
| SHP2 | DiFMUP | > 100 |
Workflow Visualization
Caption: A tiered approach for in vitro screening.
Part 3: Elucidating the Mechanism of Action
Should the initial screens identify potent and selective activity, further studies are warranted to elucidate the mechanism of action (MoA).[10][11] These studies are crucial for understanding how the compound exerts its effects at a molecular level.[12]
Strategies for MoA Studies:
-
Proteomics: Mass spectrometry-based approaches can identify the direct protein targets that bind to the small molecule.[11]
-
RNAi Screening: Genetic perturbations can reveal the specific genes and pathways involved in the compound's effects.[11]
-
Expression Profiling: Analyzing changes in gene expression following treatment can provide a "signature" of the compound's activity, which can be compared to libraries of compounds with known MoAs.[11]
-
Structural Biology: Determining the crystal structure of the compound bound to its target protein can provide a detailed view of the molecular interactions.[10][12]
These advanced techniques, while resource-intensive, provide invaluable insights that can guide the optimization of the compound into a potential therapeutic lead.[10]
Conclusion
This guide provides a comprehensive and technically grounded framework for the initial in vitro screening of this compound. By employing a tiered approach that begins with broad cytotoxicity assessment and progresses to specific enzyme inhibition assays, researchers can efficiently and effectively characterize the biological activity of this novel compound. The detailed protocols and underlying scientific principles described herein are designed to ensure data integrity and to provide a solid foundation for any subsequent drug discovery and development efforts.
References
- Chen, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262.
- Ayati, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016.
- National Center for Biotechnology Information. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Int J Mol Sci, 21(15), 5262.
- Chen, H., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.
- A-Star Research. (n.d.). The Role of Thiazole Amino Acids in Modern Drug Discovery.
- PubMed. (n.d.). In Vitro Assays for Screening Small Molecules.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Eurofins Discovery. (n.d.). Phosphatase Profiling Solutions - Screen & Profile.
- PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review.
- Reaction Biology. (n.d.). Phosphatase Assay Service.
- Wikipedia. (n.d.). MTT assay.
- BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
- Botany.Online. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Ayati, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
- 12. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Thiazole Moiety as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide: 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine: A Scaffolding Approach for Novel Enzyme Inhibition
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions have established it as a "privileged scaffold" in the design of biologically active molecules.[2] Derivatives of this versatile core are found in a wide array of approved therapeutics and clinical candidates, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The 2-aminothiazole motif, in particular, is a key pharmacophore that frequently imparts high-affinity binding to biological targets.[1] This guide focuses on a specific, promising derivative, this compound, and outlines a comprehensive strategy for its investigation as a potential enzyme inhibitor, leveraging the wealth of knowledge surrounding the broader thiazole class.
Rationale for Investigating this compound as an Enzyme Inhibitor
The structure of this compound presents a compelling starting point for an enzyme-targeted drug discovery program. The rationale is built upon two key components: the established bioactivity of the thiazole core and the modulatory effects of its substituents.
-
The 2-Aminothiazole Core: This group is a potent hydrogen bond donor and acceptor, enabling it to anchor within the active sites of various enzymes.[1]
-
The 5-Benzyl Group: The benzyl substituent at the 5-position provides a critical hydrophobic element for interacting with non-polar pockets in a target protein. Its flexibility allows for conformational adaptation to the active site topology.
-
The 2,3-Dichloro Substitution: Halogen atoms, particularly chlorine, are known to modulate a compound's physicochemical properties. They can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability.[5] The specific 2,3-substitution pattern creates a distinct electronic and steric profile compared to other dichlorinated analogues.[6]
Extensive research has demonstrated the capacity of substituted thiazoles to inhibit a diverse range of enzyme classes, validating the potential of this scaffold. Notable examples include:
-
Kinase Inhibitors: The thiazole scaffold is a key feature in many inhibitors of kinases crucial to cancer progression, such as VEGFR-2.[5]
-
Tubulin Polymerization Inhibitors: Several 2,4-disubstituted thiazole derivatives have shown potent cytotoxic activity by inhibiting tubulin polymerization, a key target in cancer chemotherapy.[7]
-
Cyclooxygenase (COX) Inhibitors: Thiazole carboxamide derivatives have been successfully designed as selective inhibitors of COX-1 and COX-2 enzymes, which are implicated in inflammation and cancer.[8]
-
Other Key Enzymes: Thiazole derivatives have also been identified as potent inhibitors of Pin1 (a peptidyl prolyl isomerase involved in cancer)[9], Carbonic Anhydrases (implicated in glaucoma and other diseases)[10], Deoxyribonuclease I (DNase I), and 5-Lipoxygenase (5-LO) (involved in neuroinflammation).[3]
This collective evidence provides a strong, logical foundation for hypothesizing that this compound is a high-potential candidate for screening against various enzyme targets.
In Silico Assessment: A Primary Screen for Target Identification
Before committing to resource-intensive synthesis and wet-lab screening, a computational approach is essential for prioritizing potential enzyme targets. Molecular docking is an indispensable tool for predicting the binding affinity and conformation of a small molecule within a protein's active site.[11] This in silico method allows for the rapid virtual screening of our lead compound against a library of clinically relevant enzyme structures.[11][12]
The primary objective of this phase is to generate a shortlist of high-probability targets by estimating the binding energy of the compound in the active site of each enzyme. A more negative binding energy generally indicates a more favorable interaction.[13]
Caption: Computational workflow for target identification.
Molecular docking studies for analogous thiazole derivatives have successfully predicted interactions with key active site residues, which were later confirmed by in vitro assays.[7][11] This strong correlation between computational and experimental data underscores the value of this initial screening phase.
Experimental Validation: A Framework for In Vitro Analysis
Following the identification of promising targets via in silico methods, a systematic experimental validation is required. This process involves chemical synthesis followed by robust biochemical assays to quantify the compound's inhibitory activity.
Proposed Synthetic Route
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a common and effective method. A plausible route for this compound would involve the cyclocondensation reaction of a thiourea with an α-haloketone.
-
Synthesis of the α-haloketone intermediate: 1-(2,3-dichlorophenyl)propan-2-one would first be brominated using a suitable agent like N-Bromosuccinimide (NBS) to yield 1-bromo-1-(2,3-dichlorophenyl)propan-2-one.
-
Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea in a suitable solvent such as ethanol, typically under reflux, to yield the target compound, this compound.[14]
The final product must be purified (e.g., via column chromatography or recrystallization) and its structure confirmed using standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).[2][15]
Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a standard biochemical assay to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), a key measure of potency.[16] This is a functional assay that directly measures the effect of the compound on the enzyme's catalytic activity.[16]
Objective: To determine the IC50 value of this compound against a selected target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (test compound)
-
Known inhibitor for the target enzyme (positive control)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
DMSO (for dissolving the test compound)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer, depending on the detection method)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.[17]
-
Assay Setup: On a 96-well plate, set up the following wells:
-
Blank Wells: Assay buffer only (for background subtraction).
-
Negative Control (100% Activity): Enzyme, substrate, and buffer with DMSO (at the same final concentration as test wells).
-
Positive Control: Enzyme, substrate, and a known inhibitor at a concentration expected to produce high inhibition.
-
Test Wells: Enzyme, substrate, and varying concentrations of the test compound.
-
-
Pre-incubation: Add the enzyme and the test compound (or control inhibitor/DMSO) to the appropriate wells. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously (a multichannel pipette is recommended).
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the rate of product formation (or substrate depletion) over time by taking readings at regular intervals. It is crucial to use the initial linear portion of the reaction curve (initial velocity, V₀) for calculations.[18]
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
Follow-up: Mechanism of Action (MOA) Studies
Once a compound demonstrates significant inhibitory activity, determining its mechanism of action (MOA) is a critical next step.[17] These experiments elucidate how the inhibitor interacts with the enzyme and substrate. The primary method involves measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.[17][18]
By performing the enzyme assay with a fixed concentration of the inhibitor across a range of substrate concentrations (spanning below and above the Michaelis constant, Km), one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing changes in the kinetic parameters Vmax and Km.[17]
Data Interpretation and Future Directions
The results from the in vitro assays provide the quantitative data needed to evaluate the compound's potential.
Hypothetical Data Summary:
| Target Enzyme | IC50 (µM) of this compound | Known Inhibitor (Control) IC50 (µM) | Inhibition Type |
| Kinase A | 0.85 ± 0.12 | 0.15 ± 0.03 | ATP-Competitive |
| Protease B | 12.5 ± 2.1 | 1.1 ± 0.2 | Non-competitive |
| COX-2 | > 100 | 0.05 ± 0.01 | N/A |
| DNase I | 5.2 ± 0.9 | 346 ± 25[3] | To be determined |
This table contains hypothetical data for illustrative purposes.
Based on these results, future efforts would focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.[9] This involves systematically modifying the substituents on the benzyl and thiazole rings to understand which chemical features are critical for activity.
-
Selectivity Profiling: Screening the compound against a panel of related enzymes to ensure it does not have significant off-target effects, which could lead to toxicity.
-
Cell-Based Assays: Progressing the most promising compounds into cellular models to confirm their activity in a more biologically relevant context.[16]
-
In Vivo Studies: Ultimately, evaluating the efficacy and safety of lead candidates in animal models of the targeted disease.
Conclusion
This compound represents a molecule of high interest for enzyme inhibitor discovery. Its structure is firmly rooted in the well-validated thiazole scaffold, which has a proven track record in medicinal chemistry. By employing a logical, integrated approach that begins with in silico screening to identify high-probability targets and progresses through rigorous in vitro validation and MOA studies, researchers can efficiently and effectively explore the therapeutic potential of this compound. The framework presented in this guide provides a robust pathway for unlocking the value of this and similar thiazole derivatives in the ongoing search for novel and effective enzyme inhibitors.
References
- BenchChem. (2025). Unlocking Precision: A Comparative Guide to the Computational Docking of Thiadiazole Derivatives in Drug Discovery. BenchChem.
- Logofet, M., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions, 381, 110542.
- Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog.
- Chen, H., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5871-5878.
- Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
- Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5885.
- ResearchGate. (2025). Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. ResearchGate.
- National Institutes of Health. (n.d.). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. NIH.
- Al-Ostath, R. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29895–29910.
- Abuelizz, H. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19636–19647.
- ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube.
- ResearchGate. (2012). In vitro enzymatic assay. ResearchGate.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Letters in Applied NanoBioScience. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience.
- Moshang Chemical. (n.d.). 5-(3,4-dichloro-benzyl)-[9][12][19]thiadiazol-2-ylamine. Moshang Chemical.
- PubChem. (n.d.). 5-Benzyl-1,3-thiazol-2-amine. PubChem.
- ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.
- Angene. (n.d.). 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine, 96%+ (HPLC), C9H8ClN3S, 5 grams. Angene.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
- Semantic Scholar. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar.
- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS.
- MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.
- BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.
- National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. NIH.
- Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Semantic Scholar.
- Journal of Advanced Pharmacy Education & Research. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. JAPER.
- PubMed. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][3][10][12]thiadiazole (MTDZ) in male and female mice. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpcat.com [ijpcat.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bepls.com [bepls.com]
- 15. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Benzyl-Thiazol-2-ylamine Derivatives
This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzyl-thiazol-2-ylamine derivatives, a class of compounds demonstrating significant therapeutic potential across various biological targets. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of facts to dissect the causal relationships between molecular structure and biological function. We will delve into the synthetic strategies, key experimental validations, and the underlying mechanistic principles that govern the efficacy of these promising molecules.
The Benzyl-Thiazol-2-ylamine Scaffold: A Privileged Motif in Medicinal Chemistry
The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, a structural feature present in numerous biologically active natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] The 2-aminothiazole moiety, in particular, serves as a versatile building block in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules.[2][3] The incorporation of a benzyl group introduces a crucial lipophilic component and provides a vector for exploring a wide chemical space through aromatic substitution, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties.
The general structure of benzyl-thiazol-2-ylamine derivatives allows for systematic modifications at three key positions, each contributing to the overall biological activity:
-
The Benzyl Moiety (R¹): Substituents on the phenyl ring can modulate electronic properties, steric hindrance, and lipophilicity.
-
The Thiazole Core (R² and R³): Modifications at the C4 and C5 positions of the thiazole ring can influence the molecule's geometry and interaction with target proteins.
-
The Amine Linker (R⁴): Substitution on the amine nitrogen can affect the compound's basicity, hydrogen bonding capacity, and overall conformation.
A thorough understanding of how alterations at these positions impact biological activity is the cornerstone of rational drug design for this class of compounds.
Synthetic Strategies: Building the Benzyl-Thiazol-2-ylamine Core
The primary and most versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1][4] This classical condensation reaction involves the cyclization of an α-haloketone with a thiourea derivative. The versatility of this method lies in the ready availability of a wide variety of starting materials, allowing for the introduction of diverse substituents on both the thiazole ring and the exocyclic amine.
Experimental Protocol: Hantzsch Synthesis of N-benzyl-4-phenylthiazol-2-amine
Objective: To synthesize a representative benzyl-thiazol-2-ylamine derivative.
Materials:
-
N-benzylthiourea
-
2-bromoacetophenone
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve N-benzylthiourea (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add 2-bromoacetophenone (1 mmol) to the solution.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the mechanism.
-
Reflux Conditions: Heating the reaction mixture increases the rate of reaction, leading to a higher yield in a shorter time.
-
Optional Base: While the reaction can proceed without a base, the addition of a weak base like triethylamine can neutralize the HBr formed during the reaction, potentially improving the yield and preventing side reactions.
Caption: Hantzsch synthesis workflow for benzyl-thiazol-2-ylamine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzyl-thiazol-2-ylamine derivatives is highly dependent on the nature and position of substituents. The following sections summarize key SAR findings from various studies, focusing on antimicrobial and anticancer activities.
Antimicrobial Activity
Benzyl-thiazol-2-ylamine derivatives have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[5][6][7][8]
Key SAR Observations:
-
Substituents on the Benzyl Ring:
-
Electron-withdrawing groups (EWGs): Halogens (F, Cl, Br) and nitro groups at the para or meta positions of the benzyl ring generally enhance antibacterial activity.[9] This is likely due to the increased electrophilicity of the aromatic ring, which may favor interactions with the target site.
-
Electron-donating groups (EDGs): Methoxy or methyl groups can either increase or decrease activity depending on their position and the specific microbial strain.
-
-
Substituents on the Thiazole Ring:
-
A phenyl group at the C4 position of the thiazole ring is often associated with good antimicrobial activity.[10]
-
Substitution at the C5 position is generally less explored but can influence the overall conformation of the molecule.
-
-
Modifications of the Amine Linker:
-
The presence of a secondary amine (NH) is often crucial for activity, as it can act as a hydrogen bond donor.
-
Acylation of the amine group can modulate the compound's lipophilicity and cell permeability.
-
| Compound | R¹ (Benzyl) | R² (Thiazole C4) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 1 | H | Phenyl | 64 | 128 |
| 2 | 4-Cl | Phenyl | 16 | 32 |
| 3 | 4-NO₂ | Phenyl | 8 | 16 |
| 4 | 4-OCH₃ | Phenyl | 32 | 64 |
Table 1: Representative SAR data for the antimicrobial activity of benzyl-thiazol-2-ylamine derivatives. (Data synthesized from multiple sources for illustrative purposes).
Anticancer Activity
Several studies have highlighted the potential of benzyl-thiazol-2-ylamine derivatives as anticancer agents, with some compounds showing potent cytotoxicity against various cancer cell lines.[11][12]
Key SAR Observations:
-
Benzyl Ring Substitutions:
-
Similar to antimicrobial activity, electron-withdrawing groups on the benzyl ring can enhance anticancer activity.
-
The presence of a 3,4-dihydroxy (catechol) moiety on the benzyl ring has been shown to be particularly effective in some series, potentially due to its ability to generate reactive oxygen species (ROS) or chelate metal ions.[13]
-
-
Thiazole Ring Substitutions:
-
The nature of the substituent at the C4 position can significantly impact cytotoxicity. Bulky aromatic groups may enhance binding to hydrophobic pockets in target enzymes.
-
-
Mechanism of Action:
-
Molecular docking studies suggest that these compounds can bind to the active sites of enzymes crucial for cancer cell proliferation, such as the Human Epidermal Growth Factor Receptor (HER).[12]
Caption: Potential mechanisms of anticancer activity for benzyl-thiazol-2-ylamine derivatives.
In Vitro Assay Protocols: Validating Biological Activity
The evaluation of the biological activity of newly synthesized compounds is a critical step in the SAR study. The following are representative protocols for assessing antimicrobial and anticancer activities.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. Growth in the positive control confirms the viability of the microorganism, while no growth in the negative control confirms the sterility of the medium.
Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Caption: Workflow for the MTT cytotoxicity assay.
Computational Approaches in SAR: Unveiling Molecular Interactions
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a target protein.[12][13][15] This approach provides valuable insights into the molecular basis of the observed SAR and can guide the design of more potent and selective inhibitors.
For instance, docking studies of benzyl-thiazol-2-ylamine derivatives into the ATP-binding site of HER have revealed the importance of specific hydrogen bonds and hydrophobic interactions for inhibitory activity.[12] The thiazole ring often acts as a scaffold, positioning the benzyl group and other substituents to interact with key residues in the active site.
Conclusion and Future Directions
The benzyl-thiazol-2-ylamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic structural modifications in tuning the biological activity of these compounds. The antimicrobial and anticancer potential of this class of molecules is particularly noteworthy.
Future research in this area should focus on:
-
Exploring a wider range of substituents at all three key positions to expand the chemical space and identify novel SAR trends.
-
Investigating the mechanism of action in greater detail to identify specific molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their drug-likeness.
-
Utilizing computational tools more extensively in the design and optimization of new derivatives.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of benzyl-thiazol-2-ylamine derivatives can be realized.
References
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14).
- Bioactive (thiazol-2-yl)amine derivatives.
- Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR)
- Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC - NIH.
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
- Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides | Request PDF - ResearchG
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024-06-23).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. (2019-05-04).
- Ultrasound-assisted improved synthesis of 5-(benzylthio)
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science.
- Effect of novel 2-amino-5-benzylthiazole derivative on cellular ultrastructure and activity of antioxidant system in murine lymphoma cells - Semantic Scholar.
- Synthesis of some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives and their antimicrobial activity and toxicity. | Semantic Scholar.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. (2022-06-27).
- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry - Neliti.
- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
- Synthesis and biological evaluation of thiazole deriv
- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed Central.
- Benzyl-N-[4-(2-hydroxyethyl)
- Synthesis of novel 2-amino thiazole deriv
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. jchemrev.com [jchemrev.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Effect of novel 2-amino-5-benzylthiazole derivative on cellular ultrastructure and activity of antioxidant system in murine lymphoma cells | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the predicted structural and chemical characteristics of this molecule. Due to the limited availability of experimental data for this specific compound, this guide offers a robust framework for its synthesis, characterization, and the experimental determination of its key physicochemical parameters. The protocols provided herein are established, validated methods that will ensure the generation of reliable and reproducible data, which is critical for advancing preclinical research and development.
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a wide array of pharmacologically active agents. Its unique electronic and structural features allow for diverse interactions with biological targets. The 2-aminothiazole scaffold, in particular, is a privileged structure found in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The subject of this guide, this compound, is a distinct derivative that combines the 2-aminothiazole core with a 2,3-dichlorobenzyl substituent. The introduction of chlorine atoms on the benzyl ring is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding interactions. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of future analogs. This guide will provide a detailed examination of its predicted properties and outline the necessary experimental procedures to validate these predictions.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any novel compound is to establish its molecular structure and predict its fundamental physicochemical properties. These predicted values serve as a crucial baseline for experimental design and data interpretation.
Figure 2: Proposed Hantzsch synthesis of this compound.
Synthesis Protocol
-
Reaction Setup: To a solution of 1-bromo-3-(2,3-dichlorophenyl)propan-2-one (1.0 equivalent) in absolute ethanol, add thiourea (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Structural Elucidation
The identity and purity of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorobenzyl group, a singlet for the methylene protons, a singlet for the thiazole proton, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms and the thiazole ring. [1][2][3][4][5]* ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the thiazole ring and the dichlorobenzyl group. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. [1][2][3][4][5]
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present in the molecule. Key expected absorption bands include: [6][7][8]
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C=N stretching: A characteristic absorption for the thiazole ring around 1620-1650 cm⁻¹.
-
C-Cl stretching: Strong absorptions in the fingerprint region (below 800 cm⁻¹) corresponding to the chloro substituents.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide further structural information.
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. [9][10][11][12][13]
Figure 3: Workflow for melting point determination.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate. [14][15][16][17] Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The pKa value reflects the ionization state of a molecule at a given pH and is crucial for understanding its solubility, permeability, and receptor binding. [18][19][20][21][22]
Figure 4: Workflow for pKa determination by potentiometric titration.
Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of this compound. While experimental data for this specific molecule is not yet widely available, the predicted properties and detailed experimental protocols outlined in this document offer a clear path forward for researchers. The systematic application of these methods will enable the generation of high-quality, reliable data, which is essential for elucidating the structure-activity relationships of this class of compounds and for advancing the development of new therapeutic agents.
References
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. web.pdx.edu [web.pdx.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 6. universalprint.org [universalprint.org]
- 7. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. enamine.net [enamine.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preliminary cytotoxicity of the novel compound, 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. While specific experimental data for this compound is not yet publicly available, this document leverages established methodologies and structure-activity relationship insights from the broader class of 2-aminothiazole derivatives to present a robust technical manual.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with diverse biological activities, including potent anticancer effects.[1] Derivatives of this core structure have been shown to induce apoptosis, disrupt tubulin assembly, and inhibit critical signaling pathways such as NFkB/mTOR/PI3K/AkT.[2][3] Given this precedent, a thorough and methodologically sound evaluation of new derivatives like this compound is imperative.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and rigorous approach to the preliminary cytotoxic assessment of this compound.
Section 1: Compound Profile and Rationale for Cytotoxicity Screening
1.1. The 2-Aminothiazole Core: A Privileged Scaffold in Oncology Research
The thiazole ring system is a recurring motif in a multitude of pharmacologically active agents.[4] Specifically, the 2-aminothiazole moiety is of significant interest due to its ability to form key hydrogen bonds and other interactions with biological targets.[4] Several clinically approved drugs and a vast library of investigational compounds feature this scaffold, highlighting its therapeutic potential.[4] The cytotoxic effects of 2-aminothiazole derivatives have been demonstrated across a wide array of human cancer cell lines, with activities often reported in the low micromolar to nanomolar range.[5][6]
1.2. Structural Features of this compound and Hypothesized Activity
Based on these structural characteristics and the known bioactivity of related compounds, it is hypothesized that this compound may exhibit cytotoxic effects against cancer cells. The primary objective of the preliminary assessment is to quantify this potential cytotoxicity and determine the concentration range over which it occurs.
Section 2: Experimental Design for Preliminary Cytotoxicity Assessment
A multi-assay approach is recommended to obtain a comprehensive preliminary understanding of the cytotoxic profile of this compound. The following experimental workflow is designed to assess both metabolic activity and membrane integrity, providing a more complete picture of the compound's effect on cell viability.
Figure 2: Comparison of the principles behind the MTT and LDH assays.
Section 4: Data Analysis and Interpretation
4.1. Calculation of Percentage Cell Viability (MTT Assay)
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
4.2. Calculation of Percentage Cytotoxicity (LDH Assay)
The percentage of cytotoxicity is calculated using the following formula, which normalizes the experimental LDH release to the spontaneous and maximum release controls:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
4.3. Determination of the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter that represents the concentration of a drug that is required to inhibit a biological process by 50%. [3]In this context, it is the concentration of this compound that reduces cell viability by 50%.
To determine the IC50 value:
-
Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
-
The IC50 value is the concentration at which the curve crosses the 50% viability mark. [3] 4.4. Interpretation of Results
The obtained IC50 values provide a quantitative measure of the cytotoxic potency of this compound. A lower IC50 value indicates greater potency. [9]These values should be compared across the different cell lines tested to identify any potential cell-type specificity. The results from the LDH assay will complement the MTT data by confirming whether the observed decrease in metabolic activity is due to cell death (membrane damage) or cytostatic effects (inhibition of proliferation). [10] Table 1: Hypothetical Data Presentation for Preliminary Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) [Mean ± SD, n=3] |
| MCF-7 | MTT | Hypothetical Value |
| LDH | Hypothetical Value | |
| A549 | MTT | Hypothetical Value |
| LDH | Hypothetical Value | |
| HeLa | MTT | Hypothetical Value |
| LDH | Hypothetical Value | |
| HepG2 | MTT | Hypothetical Value |
| LDH | Hypothetical Value | |
| Human Fibroblasts | MTT | Hypothetical Value |
| LDH | Hypothetical Value |
Section 5: Concluding Remarks and Future Directions
This guide provides a robust framework for the initial in vitro cytotoxicity assessment of this compound. The successful execution of these experiments will yield crucial preliminary data on the compound's cytotoxic potential and its concentration-dependent effects on cancer cells.
Should the preliminary screening reveal significant and selective cytotoxicity, further studies would be warranted to elucidate the mechanism of action. These could include assays for apoptosis (e.g., caspase activity, Annexin V staining), cell cycle analysis, and investigation into the modulation of specific kinase pathways known to be affected by 2-aminothiazole derivatives.
The methodologies outlined herein are fundamental to the early stages of drug discovery and will provide the necessary foundation for the continued investigation of this compound as a potential therapeutic agent.
References
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022, August 11). PubMed. [Link]
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. [Link]
- LDH Assay - Cell Biologics Inc. (n.d.). Cell Biologics. [Link]
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
- Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. (n.d.). Cytology and Genetics. [Link]
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13).
- Effect of novel 2-amino-5-benzylthiazole derivative on cellular ultrastructure and activity of antioxidant system in murine lymphoma cells. (n.d.). Semantic Scholar. [Link]
- How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? (2022, June 13).
- LDH cytotoxicity assay. (2024, December 11). Protocols.io. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17).
- Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23).
Sources
- 1. cellbiologics.com [cellbiologics.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]
- 8. [PDF] Effect of novel 2-amino-5-benzylthiazole derivative on cellular ultrastructure and activity of antioxidant system in murine lymphoma cells | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An Integrated Strategy for Target Identification and Deconvolution of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
A Senior Application Scientist's Guide for Drug Discovery Professionals
Abstract
The discovery of bioactive small molecules through phenotypic screening represents a pivotal starting point in drug development. However, the subsequent identification of the specific molecular target(s)—a process known as target deconvolution—is a critical and often complex challenge.[1][2] This technical guide provides a comprehensive, integrated strategy for the target identification of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine , a compound built on the versatile and biologically significant thiazol-2-ylamine scaffold.[3][4][5] This document eschews a rigid, one-size-fits-all template, instead presenting a logical, multi-pronged workflow that synergizes computational prediction with rigorous experimental validation. As a self-validating system, this approach is designed to systematically generate and test hypotheses, culminating in high-confidence identification of the compound's mechanism of action. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a robust framework for navigating the complexities of target identification.
Introduction: The Compound and the Challenge
1.1 The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry The thiazole ring is a cornerstone heterocyclic motif found in numerous FDA-approved drugs and biologically active molecules, including the antibiotic Cefdinir and the antiretroviral Ritonavir.[3] Derivatives of the 2-aminothiazole core, in particular, are associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][6][7] The specific compound, this compound, combines this privileged scaffold with a dichlorinated benzyl group, a substitution pattern often used to enhance binding affinity and modulate pharmacokinetic properties through steric and electronic effects.
1.2 The Imperative of Target Deconvolution While phenotypic screens can identify compounds that produce a desired biological effect, they do not reveal the underlying molecular mechanism. Identifying the direct protein target is essential for several reasons:
-
Mechanism of Action (MoA): Understanding the MoA is fundamental to rational drug development and is often a regulatory requirement.
-
Lead Optimization: Knowledge of the target's binding site enables structure-activity relationship (SAR) studies to improve potency and selectivity.[8]
-
Safety and Toxicology: Differentiating on-target efficacy from off-target toxicity is crucial for predicting and mitigating adverse effects.[8]
This guide outlines a workflow designed to systematically unravel the molecular targets of this compound.
A Synergistic Workflow for Target Identification
The core of our strategy is an iterative, multi-pillar approach that begins with broad, cost-effective computational screening to generate a manageable list of putative targets. These hypotheses are then systematically tested using orthogonal, direct-binding experimental assays, followed by functional validation in relevant biological systems.[1][9]
In Silico Target Prediction: Generating Testable Hypotheses
Computational methods provide a rapid and resource-efficient means to scan the vast biological landscape for potential targets, leveraging existing knowledge from extensive biological and chemical databases.[10][11]
3.1 Ligand-Based Approaches: The "Guilt-by-Association" Principle
This methodology is founded on the principle that structurally similar molecules often share similar biological targets.
3.1.1 Protocol: 2D/3D Structural Similarity Searching
-
Query Definition: Generate a 2D structure and 3D conformer of this compound.
-
Database Selection: Utilize comprehensive chemical biology databases such as ChEMBL, PubChem, and DrugBank.[11] These databases link chemical structures to bioactivity data.
-
Search Execution: Perform Tanimoto-based similarity searches using the compound's molecular fingerprint. The Tanimoto coefficient is a standard metric for comparing the similarity of chemical structures.
-
Data Curation: Compile a list of the most similar compounds (Tanimoto coefficient > 0.85) and their annotated biological targets.
-
Target Prioritization: Rank the identified targets based on the frequency of their appearance and the degree of similarity of the associated ligands to the query compound.
Table 1: Hypothetical Output from a Structural Similarity Search
| Similar Compound ID | Structure | Tanimoto Coeff. | Annotated Target(s) |
|---|---|---|---|
| CHEMBLXXXX1 | 2-amino-5-benzylthiazole derivative | 0.92 | p38 MAP Kinase |
| DBXXXX2 | Dichlorophenyl-containing amine | 0.88 | TRPV1 Channel |
| CHEMBLXXXX3 | 2-aminothiazole analog | 0.86 | Cyclin-Dependent Kinase 2 (CDK2) |
3.2 Structure-Based Approaches: Reverse Molecular Docking
Reverse docking computationally screens our compound against a large library of 3D protein structures to predict which proteins it is most likely to bind.[10][12] This approach is particularly useful for discovering novel or unexpected targets.
3.2.1 Protocol: Reverse Docking Workflow
-
Ligand Preparation: Prepare a low-energy 3D conformer of the compound, assigning appropriate atom types and partial charges (e.g., using the Gasteiger method).
-
Target Library Preparation: Utilize a curated library of druggable protein structures, such as the Protein Data Bank (PDB). Pre-process these structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
Docking Simulation: Employ a validated docking algorithm (e.g., AutoDock, Glide) to systematically place the ligand into the binding site of each protein in the library.
-
Scoring and Ranking: Score each pose based on a scoring function that estimates the binding free energy. Rank the proteins based on their best docking scores.
-
Filtering and Analysis: Filter the ranked list to remove irrelevant targets (e.g., proteins from species not relevant to the planned experiments). Cross-reference the top hits with the list generated from ligand-based methods to identify high-confidence candidates.
Experimental Target Validation: From Hypothesis to Confirmation
Computational predictions are hypotheses that require rigorous experimental validation.[1] A multi-tiered approach using orthogonal assays is crucial to build a compelling case for a specific target.
4.1 Direct Target Engagement Assays
These methods confirm a direct physical interaction between the compound and a putative target protein.
4.1.1 Cellular Thermal Shift Assay (CETSA)
Causality: The binding of a small molecule ligand typically increases the thermal stability of its target protein. CETSA measures this stabilization within a cellular environment, providing strong evidence of target engagement in a physiological context.
Protocol: Step-by-Step CETSA
-
Cell Culture: Grow cells expressing the target protein to ~80% confluency.
-
Compound Treatment: Treat cells with this compound at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to separate the soluble and aggregated protein fractions.
-
Protein Quantification: Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and thus, direct binding.
4.1.2 Affinity Chromatography-Mass Spectrometry (AC-MS)
Causality: This unbiased approach identifies proteins that bind to the compound from a complex biological mixture (e.g., cell lysate).[2][13] The compound is immobilized on a solid support, acting as "bait" to "fish" for its binding partners.
Protocol: Step-by-Step AC-MS
-
Compound Immobilization: Synthesize an analog of the compound with a suitable linker arm (e.g., a short PEG chain ending in a carboxyl or amine group). Covalently attach this analog to activated chromatography beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest. Pre-clear the lysate by passing it over control beads (without the compound) to reduce non-specific binding.
-
Affinity Capture: Incubate the pre-cleared lysate with the compound-immobilized beads. Allow sufficient time for binding to occur (e.g., 2-4 hours at 4°C).
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done non-specifically (e.g., using a high salt or low pH buffer) or specifically by competing with a high concentration of the free, non-immobilized compound.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by LC-MS/MS analysis.
4.2 Functional Assays: Confirming a Biological Consequence
Once direct binding is confirmed, the next critical step is to demonstrate that this binding event modulates the protein's biological function.
4.2.1 Case Example: Validation of a Protein Kinase Target If a protein kinase (e.g., p38 MAPK) is identified as a high-confidence target, a functional enzymatic assay is required.
Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate peptide, and ATP. Use a system that generates a detectable signal upon substrate phosphorylation (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).
-
Compound Titration: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM) to determine a dose-response relationship.
-
Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Signal Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. Measure the signal (e.g., luminescence) using a plate reader.
-
IC50 Determination: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Table 2: Hypothetical Kinase Inhibition Data
| Compound Conc. (µM) | % Inhibition |
|---|---|
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| Calculated IC50 | 1.05 µM |
4.2.2 Cellular Target Engagement and Pathway Modulation
The final step is to confirm that the compound engages the target in living cells and modulates its downstream signaling pathway.
Protocol: Western Blot for Downstream Pathway Analysis
-
Cell Treatment: Treat cells with the compound at concentrations around its functional IC50 (e.g., 0.5 µM, 1 µM, 5 µM). Include a positive control (a known inhibitor of the pathway) and a vehicle control.
-
Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., LPS to activate the p38 MAPK pathway).
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) form of a downstream substrate and the total amount of that substrate (as a loading control).
-
Analysis: A dose-dependent decrease in the level of the phosphorylated downstream protein in compound-treated cells provides definitive evidence of target engagement and functional modulation in a cellular context.
Sources
- 1. Combining experimental strategies for successful target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
The Therapeutic Potential of Dichlorinated Thiazole Compounds: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of Dichlorinated Thiazoles in Medicinal Chemistry
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[1] The introduction of dichloro-substituents onto the thiazole core or its appended phenyl rings has emerged as a powerful strategy to modulate the pharmacological profile of these compounds. Halogenation, particularly chlorination, can significantly enhance biological activity by altering lipophilicity, metabolic stability, and binding affinity to target proteins.[3] This guide provides an in-depth exploration of the therapeutic potential of dichlorinated thiazole compounds, focusing on their synthesis, mechanisms of action, and the experimental workflows crucial for their preclinical evaluation.
Synthetic Strategies for Dichlorinated Thiazole Derivatives
The primary and most versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4] For the creation of dichlorinated derivatives, a common strategy is to use a starting material that already contains the dichlorophenyl moiety.
A representative synthetic pathway is the reaction of a dichlorinated phenacyl bromide with a suitable thioamide. For instance, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one can be reacted with various thioamides to yield a range of 2,4-disubstituted thiazoles bearing the 2,4-dichlorophenyl group.[5]
Caption: Hantzsch synthesis of dichlorinated thiazoles.
Therapeutic Applications and Mechanisms of Action
Dichlorinated thiazole compounds have demonstrated significant therapeutic potential across several key areas, most notably in oncology and infectious diseases.
Anticancer Activity
A significant body of research highlights the potent anticancer effects of dichlorinated thiazole derivatives. These compounds often exert their activity by targeting critical signaling pathways that are dysregulated in cancer cells.
1. Inhibition of Kinase Signaling Pathways:
Many dichlorinated thiazoles function as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Two of the most relevant pathways are:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival, and its overactivation is a common feature of many cancers.[6] Dichlorinated thiazoles have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[6]
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] Inhibition of VEGFR-2 signaling by dichlorinated thiazoles can stifle tumor growth by cutting off its blood supply.[7]
Caption: Inhibition of PI3K/Akt/mTOR and VEGFR-2 pathways.
2. Induction of Apoptosis and Cell Cycle Arrest:
A primary mechanism by which dichlorinated thiazoles exert their anticancer effects is by inducing programmed cell death, or apoptosis, and causing cell cycle arrest. By interfering with the cellular machinery that controls cell division, these compounds can halt the proliferation of cancer cells and trigger their self-destruction.
Antimicrobial Activity
The thiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Dichlorination can enhance the antimicrobial potency of these compounds. For instance, certain dichlorophenyl-thiazole derivatives have shown promising activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Experimental Protocols for Preclinical Evaluation
A rigorous and systematic preclinical evaluation is paramount to understanding the therapeutic potential and safety profile of novel dichlorinated thiazole compounds. The following are detailed protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the dichlorinated thiazole compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the dichlorinated thiazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.[13]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection: Annexin V-FITC Assay
This assay is used to detect early and late apoptosis.[14][15] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[14] Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[15]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the dichlorinated thiazole compound as described for the cell cycle analysis.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[16]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of representative dichlorinated thiazole compounds.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1k | - | In vivo anti-inflammatory | 81.14% inhibition | [5] |
| 1m | - | In vivo anti-inflammatory | 78.80% inhibition | [5] |
Note: Specific IC50 values for a wide range of dichlorinated thiazole compounds are often embedded within broader studies on thiazole derivatives. This table represents examples where dichlorinated compounds were highlighted.
Pharmacokinetics and Toxicology: Considerations for Drug Development
While dichlorinated thiazole compounds show significant therapeutic promise, a thorough understanding of their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles is crucial for their advancement as clinical candidates.
Pharmacokinetics: The addition of chlorine atoms generally increases the lipophilicity of a molecule, which can influence its absorption and distribution.[18] However, it can also affect metabolism, potentially leading to the formation of reactive metabolites.[19] In silico ADME predictions and in vitro metabolic stability assays are essential early-stage assessments.[20]
Toxicology: The toxicology of chlorinated organic compounds is a well-studied area.[21] Potential liabilities include hepatotoxicity and the generation of reactive intermediates.[22] Therefore, comprehensive toxicity studies, starting with in vitro cytotoxicity assays against normal cell lines and progressing to in vivo studies in animal models, are necessary to establish a therapeutic window.[23][24]
Conclusion and Future Directions
Dichlorinated thiazole compounds represent a promising class of molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their synthesis is readily achievable through established methods like the Hantzsch synthesis, and their mechanisms of action often involve the modulation of key signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of the position and number of chlorine atoms on biological activity and selectivity.[25][26]
-
Target Deconvolution: Elucidating the specific molecular targets of the most potent compounds.
-
In Vivo Efficacy and Safety: Rigorous evaluation in relevant animal models to establish in vivo efficacy and a comprehensive safety profile.
-
Pharmacokinetic Optimization: Fine-tuning the ADME properties to develop drug candidates with favorable clinical potential.
By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively explore and advance the therapeutic potential of this exciting class of compounds.
References
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- ResearchGate.
- ResearchGate. A schematic diagram of the PI3K/AKT/mTOR pathway.
- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
- ResearchGate.
- SciSpace.
- Fisher Scientific. eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide (Pub. no. MAN0016665 Rev. A.0). [Link]
- iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
- ResearchHub.
- PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- PMC. Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. [Link]
- PMC.
- Wikipedia. Cell cycle analysis. [Link]
- Roche.
- ResearchGate.
- PMC. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. [Link]
- Springer Nature Experiments. MTT Assay Protocol. [Link]
- AACR Publications. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. [Link]
- NIH. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
- Wikipedia.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
- Drug Design Org.
- National Toxicology Program. TOX-55: Toxicity Studies of trans-1,2-Dichloroethylene (CASRN 156-60-5)
- PubMed. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. [Link]
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- NCBI. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes. [Link]
- PubMed. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]
- bepls.
- PubMed. Toxicity studies on trans-1,2-dichloroethylene. [Link]
- ResearchGate. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. [Link]
- MDPI.
- PMC. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]
- Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransform
- PubMed. [An outline of chloro-organic compound toxicology]. [Link]
- PMC. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. [Link]
- PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- ResearchGate. (PDF)
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- PubMed.
Sources
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. static.igem.org [static.igem.org]
- 18. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. juser.fz-juelich.de [juser.fz-juelich.de]
- 20. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Toxicity studies on trans-1,2-dichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
An In-depth Technical Guide to the Synthesis and Purification of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
This guide provides a comprehensive overview of the chemical synthesis and purification of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine, a molecule of interest for researchers and professionals in drug development. The synthesis is primarily centered around the robust and widely applicable Hantzsch thiazole synthesis. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound imparts unique physicochemical properties that are of interest in the exploration of new therapeutic agents. This guide will provide a detailed roadmap for its synthesis, beginning with the preparation of a key precursor, followed by the core Hantzsch thiazole synthesis, and concluding with purification and characterization of the final product.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The cornerstone of this synthetic approach is the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thiourea.[1][2][3] The general mechanism proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[3]
For the synthesis of this compound, the required precursors are 1-bromo-3-(2,3-dichlorophenyl)propan-2-one and thiourea. The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the α-Haloketone Precursor
The critical intermediate, 1-bromo-3-(2,3-dichlorophenyl)propan-2-one, is not readily commercially available and must be synthesized. A two-step approach is proposed, starting with a Friedel-Crafts acylation followed by α-bromination.
Step 1.1: Friedel-Crafts Acylation to Synthesize 1-(2,3-Dichlorophenyl)propan-2-one
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2][4] In this step, 1,2-dichlorobenzene is acylated with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1-(2,3-dichlorophenyl)propan-2-one.[4]
Reaction Mechanism: The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with AlCl₃.[5] This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene. Subsequent loss of a proton restores aromaticity and regenerates the catalyst.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol:
| Parameter | Value/Description |
| Reactants | 1,2-Dichlorobenzene, Propionyl chloride, Aluminum chloride (anhydrous) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with ice-water, extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate. |
Detailed Steps:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add propionyl chloride dropwise.
-
After the addition is complete, add 1,2-dichlorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the complex decomposes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 1.2: α-Bromination of 1-(2,3-Dichlorophenyl)propan-2-one
The synthesized ketone is then subjected to α-bromination to introduce the bromine atom at the carbon adjacent to the carbonyl group. This is a critical step to activate the molecule for the subsequent Hantzsch synthesis.
Experimental Protocol:
| Parameter | Value/Description |
| Reactants | 1-(2,3-Dichlorophenyl)propan-2-one, Bromine |
| Solvent | Glacial acetic acid or Methanol |
| Temperature | Room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Pouring into water, extraction with a suitable organic solvent (e.g., diethyl ether), washing with sodium bisulfite solution to remove excess bromine, and drying. |
Detailed Steps:
-
Dissolve 1-(2,3-dichlorophenyl)propan-2-one in glacial acetic acid.
-
Add a solution of bromine in glacial acetic acid dropwise with stirring.
-
Continue stirring at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, a dilute solution of sodium bisulfite (to quench unreacted bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1-bromo-3-(2,3-dichlorophenyl)propan-2-one. This product is often used in the next step without further purification due to its lachrymatory and reactive nature.
Safety Precaution: α-Haloketones are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Part 2: Hantzsch Thiazole Synthesis of this compound
With the α-haloketone in hand, the core Hantzsch thiazole synthesis can be performed by reacting it with thiourea.
Experimental Protocol:
| Parameter | Value/Description |
| Reactants | 1-Bromo-3-(2,3-dichlorophenyl)propan-2-one, Thiourea |
| Solvent | Ethanol or Methanol |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Cooling, neutralization with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product, filtration, and washing. |
Detailed Steps:
-
Dissolve 1-bromo-3-(2,3-dichlorophenyl)propan-2-one and thiourea in ethanol.
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or aqueous ammonia to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Part 3: Purification and Characterization
The crude this compound typically requires purification to remove unreacted starting materials and byproducts.
Purification Techniques
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Potential Solvents: Ethanol, methanol, isopropanol, or mixtures of these with water. Small-scale solubility tests are recommended to determine the optimal solvent system.
Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography is the method of choice.[6]
-
Stationary Phase: Silica gel is commonly used for the purification of 2-aminothiazole derivatives.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Characterization
The identity and purity of the final product should be confirmed by various analytical techniques.
Spectroscopic Data (Predicted):
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the dichlorobenzyl group, a singlet for the thiazole proton, a singlet for the benzylic methylene protons, and a broad singlet for the amino protons. |
| ¹³C NMR | Signals corresponding to the carbons of the thiazole ring and the dichlorobenzyl group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉Cl₂N₂S). |
Safety Information:
-
Thiourea: Thiourea is a suspected carcinogen and should be handled with care.[7][8] Always wear appropriate PPE and work in a well-ventilated area.
-
Bromine: Bromine is highly corrosive and toxic. Handle with extreme caution in a fume hood.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Friedel-Crafts acylation | Inactive catalyst (AlCl₃ exposed to moisture), insufficient reaction time or temperature. | Use fresh, anhydrous AlCl₃. Ensure all glassware is dry. Increase reaction time or temperature cautiously. |
| Low yield in Hantzsch synthesis | Incomplete bromination of the ketone, decomposition of the α-bromoketone. | Ensure complete bromination by TLC monitoring. Use the crude α-bromoketone immediately in the next step. |
| Difficulty in purification | Presence of closely related impurities. | Optimize recrystallization solvent system. Employ column chromatography with a fine-tuned mobile phase gradient. |
Conclusion
The synthesis of this compound can be reliably achieved through a well-established synthetic route centered on the Hantzsch thiazole synthesis. Careful execution of the precursor synthesis, particularly the Friedel-Crafts acylation and α-bromination steps, is crucial for obtaining a good yield of the final product. Appropriate purification techniques, such as recrystallization or column chromatography, are essential to achieve the desired purity for subsequent biological evaluation. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and purify this promising 2-aminothiazole derivative.
References
- SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column. [Link]
- ChemBK. 1-(2,3-Dichlorophenyl)-propan-2-one. [Link]
- University of Wisconsin-Madison.
- Redox.
- LibreTexts Chemistry. 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- The Royal Society of Chemistry.
- Reddit. How can I research safety procedures for handling thiourea?. [Link]
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- Wikipedia. Hantzsch pyridine synthesis. [Link]
- Dalian Meilun Biotech Co., Ltd. Precautions for Safe Handling and Storage of Thiourea Dioxide. [Link]
- Professor Dave Explains.
- Springer. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
- University of California, Santa Cruz.
- MDPI.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
- ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
- National Center for Biotechnology Information. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
- Organic Chemistry Portal. Thiazole synthesis. [Link]
- National Center for Biotechnology Information. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. [Link]
- Matrix Fine Chemicals. 1-(2,3-DICHLOROPHENYL)PROPAN-2-ONE | CAS 102052-39-1. [Link]
- Magritek.
- ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
- National Center for Biotechnology Information.
- Redox.
- CUTM Courseware. Thiazole. [Link]
- ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. [Link]
- National Center for Biotechnology Information. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
- Google Patents.
- Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]
- Organic Syntheses. methyl benzyl ketone. [Link]
- PubChem. 1-(2,3-Dichlorophenyl)propan-1-one. [Link]
- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- PubChem. 1-(4-Bromo-2,3-dichlorophenyl)propan-1-ol. [Link]
- Princeton University Environmental Health and Safety.
- PubChem. 5-Benzyl-1,3-thiazol-2-amine. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of heterocyclic compounds, 2-aminothiazole derivatives have garnered significant attention due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the spectroscopic methodologies employed in the characterization of a specific 2-aminothiazole derivative: 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine.
The structural confirmation and purity assessment of such molecules are paramount, and a multi-faceted spectroscopic approach is essential to achieve this. This document will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of data, this guide aims to provide a deeper understanding of the rationale behind the experimental choices and the interpretation of the resulting spectra, reflecting the insights of a seasoned application scientist.
Molecular Structure and Isotopic Considerations
The target molecule, this compound, possesses a distinct molecular architecture that gives rise to a characteristic spectroscopic fingerprint. The presence of two chlorine atoms is of particular importance, as the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will manifest in the mass spectrum, providing a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, the expected ¹H NMR spectrum would exhibit several key signals.
Expected ¹H NMR Signals:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |
| NH₂ | ~5.0-7.0 | Broad singlet | - | The protons of the primary amine are exchangeable and often appear as a broad signal. Its chemical shift can be concentration and solvent dependent. |
| Thiazole H-4 | ~6.5-7.5 | Singlet | - | The proton on the thiazole ring is expected to be a singlet as it has no adjacent protons. |
| Benzyl CH₂ | ~4.0-4.5 | Singlet | - | The two benzylic protons are chemically equivalent and couple with no adjacent protons, resulting in a singlet. |
| Aromatic CH | ~7.0-7.5 | Multiplet | - | The three protons on the dichlorinated benzene ring will exhibit complex splitting patterns due to coupling with each other, appearing as a multiplet. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for 2-aminothiazole derivatives due to its ability to dissolve a wide range of compounds and to slow down the exchange of amine protons, sometimes allowing for their observation.[3]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Signals:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Justification |
| Thiazole C=N | ~160-170 | The carbon atom double-bonded to nitrogen in the thiazole ring is significantly deshielded. |
| Thiazole C-S | ~140-150 | The carbon adjacent to the sulfur atom in the thiazole ring. |
| Thiazole C-4 | ~105-115 | The CH carbon of the thiazole ring. |
| Thiazole C-5 | ~125-135 | The carbon bearing the benzyl substituent. |
| Aromatic C-Cl | ~130-140 | The two carbons directly attached to chlorine atoms are deshielded. |
| Aromatic CH | ~125-130 | The carbons of the benzene ring bearing protons. |
| Aromatic C-ipso | ~135-145 | The quaternary carbon of the benzene ring attached to the benzyl group. |
| Benzyl CH₂ | ~30-40 | The benzylic carbon is in a relatively shielded environment.[4] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Visualization: NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the elemental composition of a compound.
Expected Mass Spectrum
For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.
Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization techniques. Common fragmentation patterns for benzylthiazole derivatives include:
-
Loss of the benzyl group: Cleavage of the C-C bond between the thiazole ring and the benzyl group.
-
Fragmentation of the benzyl group: Loss of chlorine atoms or other small fragments from the benzyl ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that often results in a more prominent molecular ion peak.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for mass spectrometric analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration | Justification |
| N-H (Amine) | 3100-3500 | Stretching | The primary amine will show two characteristic stretching bands. |
| C-H (Aromatic) | 3000-3100 | Stretching | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C-H (Aliphatic) | 2850-3000 | Stretching | Stretching vibrations of the C-H bonds of the benzyl CH₂ group. |
| C=N (Thiazole) | 1600-1650 | Stretching | The C=N bond in the thiazole ring. |
| C=C (Aromatic) | 1450-1600 | Stretching | Skeletal vibrations of the aromatic rings. |
| C-N | 1250-1350 | Stretching | The C-N bond of the amine group. |
| C-Cl | 600-800 | Stretching | The C-Cl bonds on the benzene ring. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Expected UV-Vis Absorption
The conjugated π-system of the thiazole and dichlorobenzyl moieties is expected to give rise to one or more absorption bands in the UV region, typically between 200 and 400 nm.[5][6] The exact position and intensity of these bands (λmax) are dependent on the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[7]
-
Data Acquisition:
-
Record a baseline spectrum of the solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, IR, and UV-Vis techniques, provides a robust and self-validating system for its structural confirmation and characterization. Each technique offers a unique and complementary piece of the structural puzzle, and together they form the bedrock of analytical chemistry in the pharmaceutical sciences. The causality-driven approach to experimental design and data interpretation, as outlined in this guide, ensures the generation of high-quality, reliable data essential for advancing drug development programs.
References
- Der Pharma Chemica.
- ResearchGate.
- RSC Publishing.
- ResearchGate.
- The Royal Society of Chemistry.
- National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- ResearchGate. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Request PDF. [Link]
- NIST WebBook. 2-Thiazolamine, 5-chloro-. [Link]
- Indian Journal of Scientific Research.
- MDPI.
- MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. [Link]
- The Royal Society of Chemistry. Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. [Link]
- PubChem. 5-Benzyl-1,3-thiazol-2-amine. [Link]
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- National Institutes of Health. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. [Link]
- ResearchGate. (PDF) 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. [Link]
- National Institutes of Health. 2-Amino-4-tert-butyl-5-(2,4-dichlorobenzyl)thiazol-3-ium bromide. [Link]
- MDPI.
- PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]
- ResearchGate. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. [Link]
- NIST WebBook. Thiazole, 2-amino-5-methyl-. [Link]
- ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)
- National Institutes of Health. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. [Link]
- NIST WebBook. 2-Thiazolamine, 5-chloro-. [Link]
- MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]
- ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.in [ijsr.in]
Foreword: The Thiazole Scaffold as a Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide to the Initial Bioactivity Screening of 5-(Substituted-benzyl)-thiazol-2-ylamine
From my perspective as a Senior Application Scientist, few heterocyclic scaffolds command as much attention in medicinal chemistry as the thiazole ring. This five-membered aromatic system, containing both sulfur and nitrogen, is not merely a synthetic curiosity; it is a "privileged scaffold" that forms the core of numerous biologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a range of FDA-approved therapeutics, from the antiretroviral Ritonavir to the antineoplastic agent Dasatinib.[1][3]
Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] This versatility makes any novel thiazole-based library a compelling subject for bioactivity screening. The specific 5-(substituted-benzyl)-thiazol-2-ylamine core represents a particularly intriguing template. The substituted benzyl group at the 5-position allows for systematic exploration of the structure-activity relationship (SAR) by modifying steric and electronic properties, while the 2-amino group provides a key hydrogen bonding motif.
This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid protocol but a strategic framework for conducting a robust initial bioactivity screen of this promising compound class. We will delve into the causality behind experimental choices, provide field-proven protocols, and outline a logical progression from a raw compound library to validated "hits" worthy of further investigation.
Part 1: Architecting the Investigation: The Screening Cascade
In early-stage drug discovery, efficiency is paramount. We cannot afford to run every conceivable assay on every compound. Instead, we employ a screening cascade , a tiered, hierarchical testing strategy designed to facilitate rapid and informed decision-making.[6][7] The primary goal is to efficiently identify compounds with the desired biological activity while simultaneously weeding out inactive compounds and false positives.[8]
Our cascade for the 5-(substituted-benzyl)-thiazol-2-ylamine library will focus on two of the most well-documented and therapeutically relevant activities of the thiazole scaffold: anticancer and antimicrobial activity.
Part 2: Primary Screen I - Uncovering Anticancer Potential
Pillar 1: Rationale and Experimental Design
Given the extensive literature on thiazole derivatives exhibiting potent cytotoxic effects against various cancer cell lines, a broad-spectrum anticancer screen is a logical starting point.[9][10][11] The objective is not to determine the precise mechanism of action at this stage, but to identify which substitutions on the benzyl ring confer the highest potency and broadest activity. We will utilize a panel of well-characterized, adherent human cancer cell lines from different tissue origins to achieve this, for instance:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
A549: A human lung carcinoma cell line.
Pillar 2: The Underlying Science of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[12] Its principle is elegantly simple: metabolically active cells, primarily through mitochondrial dehydrogenases, reduce the water-soluble yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12] By solubilizing these crystals and measuring the absorbance of the resulting solution, we can quantify the cytotoxic effect of our compounds.
Pillar 3: Detailed Experimental Protocol: MTT Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Perform a cell count and dilute the cell suspension to a final concentration of 7.5 x 10⁴ cells/mL. Seed 100 µL of this suspension (7,500 cells) into each well of a 96-well plate.[14] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. A typical concentration range for an initial screen is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration 0.83 mg/mL).[14]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.[15] During this time, visible purple precipitates will form in wells with viable cells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[14]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Conclusion
The initial bioactivity screening of a novel compound series like the 5-(substituted-benzyl)-thiazol-2-ylamines is a systematic process of inquiry. It begins with a broad, strategically designed screening cascade founded on the known potential of the chemical scaffold. Through robust and well-validated primary assays such as the MTT and broth microdilution methods, we can efficiently parse a large library to identify potent hits. However, the discovery of a "hit" is merely a key that unlocks the door to more rigorous investigation. Subsequent validation through secondary and selectivity assays is what transforms a promising compound into a true lead candidate, paving the way for the long and complex, yet ultimately rewarding, journey of drug development.
References
- Wikipedia. Broth microdilution.
- Ekrek, S., Şenkardeş, S., Erdoğan, Ö., & Çevik, Ö. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry.
- International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
- ResearchGate. (2021). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
- Al-Ostath, A., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules.
- El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
- Abuo-Rahma, G. E.-D. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
- Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery.
- Kumar, A., et al. (2018). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules.
- ResearchGate. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives.
- Reddy, C. S., et al. (2023). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
- BioAssay Systems. Enzyme Inhibitor Screening Services.
- Kumar, A., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules.
- Biobide. (2022). What is an Inhibition Assay?.
- Kumar, D., et al. (2024). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Journal of Biomolecular Structure and Dynamics.
- Biocompare. Inhibitor Screening Kits.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- da Silva, J. C., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Scientific Reports.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Gomaa, A. M., et al. (2023). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.
- Al-Abdullah, E. S., et al. (2011). Synthesis and antimicrobial screening of some novel thiazoles, dithiazoles and thiazolylpyridines. Archiv der Pharmazie.
- Miller, A., et al. (2023). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.
- National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Sygnature Discovery. (2023). How to Develop a Successful in vitro Screening Strategy.
- NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
- Al-Otaibi, F. M., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS ONE.
- Patsnap. (2025). Top Enzymatic Assays for Drug Screening in 2025.
- ResearchGate. Four ways to measure selectivity.
- Clinical Microbiology and Antimicrobial Chemotherapy. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.
- Slideshare. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Sygnature Discovery. Screening Cascade Development Services.
- Drug Target Review. (2014). Building GPCR screening cascades for lead generation.
- Slideshare. (2017). Thiazole and thiazole containing drugs.
- International Journal of Pharmaceutical and Biological Archives. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology.
- YouTube. (2016). Lead generation in drug discovery and development.
- Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?.
- Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole and thiazole containing drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. international-biopharma.com [international-biopharma.com]
- 7. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Characterization of Dichlorobenzyl-thiazol-2-ylamine Derivatives: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of dichlorobenzyl-thiazol-2-ylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles and analytical methodologies essential for advancing these promising compounds from the laboratory to potential clinical applications. The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, and its derivatives are widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The dichlorobenzyl moiety, in particular, offers a unique combination of lipophilicity and electronic properties that can significantly influence the biological activity of the parent thiazole structure.
The Strategic Importance of Dichlorobenzyl-thiazol-2-ylamine Derivatives
The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets.[1][2][4] The introduction of a dichlorobenzyl group onto the 2-amino position can modulate the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atoms can enhance binding affinity through halogen bonding and other non-covalent interactions, while the benzyl group provides a scaffold for further functionalization and can influence the compound's ability to cross cellular membranes. These derivatives have shown promise in various therapeutic areas, making their thorough characterization a critical step in the drug development process.
Synthesis of Dichlorobenzyl-thiazol-2-ylamine Derivatives
The synthesis of N-substituted-thiazol-2-ylamine derivatives is most commonly achieved through a modification of the Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of a thiourea derivative with an α-haloketone or a ketone equivalent.
General Synthetic Approach
A plausible and adaptable synthetic route to N-(dichlorobenzyl)-thiazol-2-ylamine derivatives begins with the preparation of the corresponding N-(dichlorobenzyl)thiourea. This intermediate is then reacted with an appropriate α-halocarbonyl compound to yield the desired thiazole ring system.
Experimental Protocol: Synthesis of N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine[5]
This protocol describes the synthesis of a dichlorophenyl analog, which serves as a validated starting point for the synthesis of dichlorobenzyl derivatives.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask, dissolve N-(2,4-dichlorophenyl)thiourea (1.00 g, 4.52 mmol) in a 1:2 mixture of water and methanol (100 mL).
-
To this solution, add 2-chloro-1,1-dimethoxyethane (0.93 g, 6.12 mmol).
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
Step 2: Reflux and Reaction Monitoring
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 n-hexane:ethyl acetate).[2]
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 100 mL of water to the reaction mixture.
-
Neutralize the mixture to a pH of approximately 8 with an aqueous solution of sodium hydroxide.
-
The resulting precipitate is collected by vacuum filtration.
Step 4: Purification
-
Wash the collected solid with ice-cold water.
-
The crude product can be recrystallized from a 1:2 mixture of chloroform and hexane to yield white prisms of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine.
To adapt this protocol for the synthesis of N-(dichlorobenzyl)-thiazol-2-ylamine , one would start with the corresponding N-(2,4-dichlorobenzyl)thiourea or N-(3,4-dichlorobenzyl)thiourea. The subsequent steps of the reaction would likely proceed under similar conditions.
Figure 1: Generalized workflow for the synthesis of N-(dichlorobenzyl)-thiazol-2-ylamine derivatives.
Comprehensive Structural Characterization
A thorough characterization of the synthesized dichlorobenzyl-thiazol-2-ylamine derivatives is imperative to confirm their identity, purity, and three-dimensional structure. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of dichlorobenzyl-thiazol-2-ylamine derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include:
-
Aromatic protons: Signals for the protons on the dichlorobenzyl ring and the thiazole ring, typically appearing in the downfield region (δ 7-8 ppm).
-
Methylene protons: A characteristic singlet or doublet for the -CH₂- group linking the dichlorophenyl ring to the amine, expected around δ 4.5-5.5 ppm.
-
Amine proton: A broad singlet for the N-H proton, the chemical shift of which can be highly variable and dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. Expected signals include:
-
Thiazole ring carbons: The C=N carbon of the thiazole ring is typically found in the range of δ 160-170 ppm.
-
Aromatic carbons: Signals for the carbons of the dichlorobenzyl ring will appear in the aromatic region (δ 120-140 ppm).
-
Methylene carbon: The signal for the benzylic -CH₂- carbon is expected around δ 45-55 ppm.
-
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for dichlorobenzyl-thiazol-2-ylamine derivatives include:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3400-3250 (medium, sharp) |
| Aromatic C-H Stretch | 3100-3000 (weak to medium) |
| Aliphatic C-H Stretch | 2950-2850 (medium) |
| C=N Stretch (Thiazole) | ~1630 (medium) |
| Aromatic C=C Stretch | 1600-1450 (medium) |
| C-N Stretch | 1335-1250 (medium) |
| C-Cl Stretch | 800-600 (strong) |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dichlorobenzyl-thiazol-2-ylamine derivatives, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity.
Crystallographic Data for N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine [5]
The crystal structure of the closely related N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has been determined and provides valuable insights.
| Parameter | Value |
| Molecular Formula | C₉H₆Cl₂N₂S |
| Molecular Weight | 245.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.0270 (9) |
| b (Å) | 10.1183 (6) |
| c (Å) | 7.7159 (5) |
| β (°) | 91.974 (3) |
| Volume (ų) | 1016.44 (11) |
| Z | 4 |
In the crystal structure of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, the molecules form dimers through N—H···N hydrogen bonds. These dimers are further linked by C—H···Cl interactions, and the thiazole rings exhibit π–π stacking.[5] Similar interactions would be expected for dichlorobenzyl derivatives, influencing their solid-state packing and potentially their interactions with biological targets.
Figure 2: Logical workflow for the comprehensive characterization of dichlorobenzyl-thiazol-2-ylamine derivatives.
Biological Activity and Therapeutic Potential
Derivatives of 2-aminothiazole are well-documented for their wide spectrum of biological activities.[1][6] The incorporation of the dichlorobenzyl moiety is anticipated to modulate these activities, potentially leading to compounds with enhanced potency and selectivity.
Anticancer Activity
Numerous 2-aminothiazole derivatives have been reported to exhibit potent anticancer activity against a variety of human cancer cell lines, including those of the lung, breast, colon, and leukemia.[1][2][4][7][8] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. For instance, some derivatives have been shown to arrest the cell cycle at the G2/M phase.[7] While specific data for dichlorobenzyl-thiazol-2-ylamine derivatives is limited in the provided search results, the known anticancer potential of the 2-aminothiazole scaffold suggests that these compounds are promising candidates for anticancer drug discovery.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents.[3][9][10] Substituted 2-aminothiazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][11] The lipophilic nature of the dichlorobenzyl group may enhance the ability of these compounds to penetrate bacterial cell membranes, potentially leading to improved antimicrobial efficacy.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have also been investigated for their anti-inflammatory properties.[1] The mechanism of action can involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The development of novel anti-inflammatory agents remains a significant area of research, and dichlorobenzyl-thiazol-2-ylamine derivatives may offer a new avenue for the discovery of such compounds.
Conclusion and Future Directions
Dichlorobenzyl-thiazol-2-ylamine derivatives represent a promising class of compounds with significant potential in drug discovery. This guide has outlined the fundamental principles for their synthesis and comprehensive characterization, drawing upon established methodologies and data from closely related analogues. The diverse biological activities associated with the 2-aminothiazole scaffold provide a strong rationale for the continued investigation of these derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of dichlorobenzyl-thiazol-2-ylamine derivatives to establish clear structure-activity relationships. Detailed mechanistic studies will be crucial to elucidate their mode of action at the molecular level, paving the way for the rational design of more potent and selective therapeutic agents. The methodologies and insights presented in this guide provide a solid foundation for researchers to advance the development of this important class of heterocyclic compounds.
References
- El-Gamal, M. I., & Abdel-Maksoud, M. S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 209-236. [Link]
- Bakare, S. A., & El-Gazzar, A. R. B. A. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemistry, 93(9), 1339-1353.
- Li, Y., et al. (2018). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2586. [Link]
- Yadav, P., & Kumar, R. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. [Link]
- Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
- Singh, R., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(46), 28581-28592. [Link]
- Matiichuk, Y. E., et al. (2019). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Assiut University Bulletin for Environmental Researches. [Link]
- Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics. [Link]
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
- 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra.
- Babar, A., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2704. [Link]
- Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. [Link]
- N-(2,4-dichlorobenzylidene)-3-methylbenzenamine.
- Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. Journal of Chemical and Pharmaceutical Research.
- (PDF) N-(2,4-Dichlorophenyl)
- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
- Aminothiazole - NIST WebBook. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- 4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2Htetrazole and Their Nucleosides | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel compound 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. In the absence of publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational principles of spectroscopic analysis to predict the expected spectral features. Furthermore, it outlines detailed, field-proven methodologies for acquiring and interpreting NMR and MS data, offering a robust framework for researchers engaged in the synthesis and characterization of new chemical entities in drug discovery and development. This document is intended to serve as a practical resource for scientists, enabling them to anticipate spectral outcomes, design appropriate analytical experiments, and confidently elucidate the structure of this compound and similar 2-aminothiazole derivatives.
Introduction: The Significance of 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound suggests its potential as a modulator of biological pathways where interactions with a dichlorinated phenyl ring are critical. Accurate and unambiguous structural confirmation is the cornerstone of any drug discovery program, making proficiency in the interpretation of NMR and mass spectrometry data essential.
This guide will first delve into the predicted ¹H and ¹³C NMR spectra of the title compound, drawing on established chemical shift principles and data from analogous structures. Subsequently, we will explore the expected mass spectrum, including the molecular ion and characteristic fragmentation patterns. Finally, detailed experimental protocols for acquiring high-quality NMR and MS data are provided, along with insights into the rationale behind key experimental parameters.
Predicted Spectroscopic Data
Predicted ¹H and ¹³C NMR Spectra
The expected NMR spectra for this compound are based on the analysis of its constituent parts: the 2-aminothiazole core, the benzyl group, and the dichlorinated aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH₂ | ~7.0-7.5 | broad singlet | - | Exchangeable protons of the primary amine. |
| Thiazole-H4 | ~6.7-7.0 | singlet | - | The lone proton on the thiazole ring, deshielded by the sulfur and nitrogen atoms.[3] |
| Benzyl-CH₂ | ~4.0-4.3 | singlet | - | Methylene protons adjacent to the thiazole and dichlorophenyl rings. |
| Ar-H6' | ~7.3-7.5 | doublet | ~7.5-8.0 | Aromatic proton ortho to the chlorine at position 2'. |
| Ar-H4' | ~7.2-7.4 | triplet | ~7.5-8.0 | Aromatic proton para to the chlorine at position 2'. |
| Ar-H5' | ~7.1-7.3 | doublet | ~7.5-8.0 | Aromatic proton meta to the chlorine at position 2'. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Thiazole-C2 | ~168-170 | Carbon of the aminothiazole group, highly deshielded.[3] |
| Thiazole-C5 | ~125-130 | Carbon bearing the benzyl substituent. |
| Thiazole-C4 | ~105-110 | Carbon bearing the thiazole proton. |
| Benzyl-CH₂ | ~30-35 | Methylene carbon. |
| Ar-C1' | ~138-140 | Quaternary carbon of the dichlorophenyl ring attached to the methylene group. |
| Ar-C2' | ~132-134 | Quaternary carbon bearing a chlorine atom. |
| Ar-C3' | ~130-132 | Quaternary carbon bearing a chlorine atom. |
| Ar-C4' | ~128-130 | Aromatic CH carbon. |
| Ar-C5' | ~127-129 | Aromatic CH carbon. |
| Ar-C6' | ~126-128 | Aromatic CH carbon. |
Predicted Mass Spectrum
For mass spectrometry, electrospray ionization (ESI) in positive ion mode is anticipated to be the most effective method, yielding the protonated molecule [M+H]⁺.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₁₀H₈Cl₂N₂S | |
| Monoisotopic Mass | 257.98 | |
| Expected [M+H]⁺ | 258.99 | The most abundant ion in the molecular ion cluster. |
| Isotopic Pattern | A characteristic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed for the molecular ion cluster, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. | This isotopic signature is a key diagnostic tool for confirming the presence of two chlorine atoms. |
Fragmentation Pathway
A primary fragmentation pathway would likely involve the benzylic cleavage, leading to the formation of a stable dichlorotropylium ion or a thiazole-containing fragment.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Calibrate the ¹³C spectrum using the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated from the molecular formula.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms.
-
Interpret the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.
-
Conclusion
This technical guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of this compound. By leveraging data from analogous structures and established analytical principles, researchers can anticipate the NMR and MS spectral features of this novel compound. The detailed experimental protocols outlined herein offer a validated approach to data acquisition and interpretation, ensuring the generation of high-quality, reliable data for unambiguous structure elucidation. This guide serves as a valuable resource for scientists in the field of drug discovery and development, facilitating the efficient and accurate characterization of new chemical entities based on the 2-aminothiazole scaffold.
References
- Der Pharma Chemica. (n.d.).
- Universal Print. (n.d.).
- ResearchGate. (n.d.). The observed Raman spectrum (a)
- PubMed Central. (2021, January 15).
- EXCLI Journal. (2025, January 3).
Sources
Methodological & Application
Application Note: A Phenotypic-First Approach to Cell-Based Assay Development for Novel Bioactive Compounds
Introduction: Embracing the Unbiased Power of Phenotypic Screening
In modern drug discovery, the journey of a novel small molecule from the bench to the clinic is fraught with challenges. For many compounds, such as 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine, the initial biological target and mechanism of action are unknown. In such "target-agnostic" scenarios, a phenotypic screening approach offers a powerful and unbiased strategy to uncover biological activity.[1][2][3] Unlike target-based screening, which focuses on the interaction of a compound with a known protein, phenotypic screening assesses the global effect of a compound on cellular behavior.[2][4] This approach allows the cell itself to reveal the most relevant biological consequences of compound treatment, paving the way for the discovery of novel mechanisms of action and therapeutic applications.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to establish a robust cell-based assay cascade for the initial characterization of novel compounds like this compound. We will detail a tiered approach, starting with broad, high-throughput cell viability assays, followed by more focused secondary assays to elucidate the nature of the cellular response.
The Strategic Framework: A Tiered Assay Cascade
A tiered or cascaded approach is a resource-efficient strategy for screening compounds with unknown activities. The initial, primary screen is a high-throughput, cost-effective assay designed to identify "hits" – compounds that elicit any biological response. Subsequent, more complex and lower-throughput secondary and tertiary assays are then used to confirm and characterize these initial hits.
Caption: Tiered assay cascade for phenotypic screening.
Primary Screening: Establishing a Baseline of Biological Activity
The initial goal is to determine if this compound has any effect on cell viability or proliferation. A robust, simple, and scalable assay is crucial for this step.[5]
Recommended Primary Assay: Luminescent Cell Viability Assay
We recommend a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[5] This "add-mix-read" format is amenable to high-throughput screening in 96- or 384-well plates.[5]
Cell Line Selection
The choice of cell line is critical and should ideally be relevant to a potential therapeutic area of interest. For a compound with no known target, starting with a panel of cell lines from different tissue origins (e.g., lung, breast, colon cancer cell lines, and a non-cancerous cell line) is a good strategy to identify potential tissue-specific effects.
| Cell Line | Tissue of Origin | Rationale |
| A549 | Lung Carcinoma | Common cancer model, robust growth. |
| MCF-7 | Breast Carcinoma | Well-characterized, hormone-responsive. |
| HCT116 | Colon Carcinoma | Genetically stable, widely used. |
| HEK293 | Human Embryonic Kidney | Non-cancerous origin, good transfection efficiency for later studies. |
Detailed Protocol: Primary Cell Viability Screen
Materials:
-
Selected cell lines
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a 10 mM stock)
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for a predetermined time, typically 24, 48, or 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Secondary Screening: Delving into the Mechanism
If the primary screen reveals a consistent and dose-dependent effect on cell viability, the next step is to determine the nature of this effect. Is the compound cytotoxic (killing cells), or is it cytostatic (inhibiting proliferation)?
Caption: Decision-making workflow for secondary assays.
Cytotoxicity Assays
These assays measure markers of cell death. A common method is to measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Protocol Snapshot: LDH Release Assay
-
Seed and treat cells with this compound as in the primary screen.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
An increase in LDH activity in the supernatant indicates cytotoxic effects.
Apoptosis Assays
If the compound is cytotoxic, it's important to determine if it induces apoptosis (programmed cell death). A hallmark of apoptosis is the activation of caspases.
Protocol Snapshot: Caspase-Glo® 3/7 Assay
-
Seed and treat cells in a white-walled 96-well plate.
-
After treatment, add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.
-
Incubate and read the luminescent signal, which is proportional to caspase activity.
-
An increase in luminescence indicates induction of apoptosis.[5]
Tertiary Screening and Beyond: Towards Target Identification
If a confirmed and characterizable phenotype is established, the focus can shift towards identifying the molecular target of this compound. This is a complex process that often involves a combination of experimental approaches.
High-Content Imaging
High-content imaging can provide detailed morphological information about how the compound affects cells, including changes in the cytoskeleton, mitochondrial morphology, or nuclear condensation.[]
Target Engagement Assays
Once potential targets are hypothesized, direct evidence of the compound binding to the target in a cellular context is crucial.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9] CETSA measures the change in the thermal stability of a protein upon ligand binding.[8][10]
Principle of CETSA:
-
Treat intact cells with the compound.
-
Lyse the cells and heat the lysate to a range of temperatures.
-
Separate the soluble and aggregated protein fractions.
-
Quantify the amount of the target protein remaining in the soluble fraction (e.g., by Western blot or mass spectrometry).
-
Binding of the compound to its target protein will typically increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures.
Conclusion and Future Directions
The development of a cell-based assay for a novel compound with an unknown mechanism of action requires a systematic and logical approach. By employing a tiered phenotypic screening cascade, researchers can efficiently identify and characterize the biological activity of compounds like this compound. The initial broad screen provides a critical first look at bioactivity, while subsequent focused assays help to unravel the underlying cellular mechanisms. The insights gained from this approach are invaluable for guiding further drug development efforts, including target deconvolution and lead optimization.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Molecular Devices. (n.d.). Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds.
- Kaur, G., & Dufour, J. M. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287–302. [Link]
- Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73–98. [Link]
- Sygnature Discovery. (n.d.). Phenotypic Screening.
- Pelchem. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531–543. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490. [Link]
- Vasta, J. D., & Robers, M. B. (2018). Determining target engagement in living systems. Nature Chemical Biology, 14(6), 547–554. [Link]
- Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Horan, A. J., et al. (2013). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening, 18(2), 163–173. [Link]
- Creative Biolabs. (n.d.). Phenotypic Screening.
- Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
- Kido, K., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 786–795. [Link]
- Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1276–1282. [Link]
- Chen, G., et al. (2016). Development of a Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Journal of Biomolecular Screening, 21(7), 726–734. [Link]
- Brehmer, D., & Bomer, U. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Pharmaceutical Design, 11(15), 1965–1980. [Link]
- Stagljar, I. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!.
- Concept Life Sciences. (n.d.). Cell-Based Assay Development.
- Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays.
- Hansen, M. L., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 185, 108447. [Link]
- Hansen, M. L., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar.
- Maher, M. P., et al. (2011). Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist. European Journal of Pharmacology, 663(1-3), 40–50. [Link]
- PubChem. (n.d.). 5-Benzyl-1,3-thiazol-2-amine.
- de Oliveira, G. A., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][5][11][13]thiadiazole (MTDZ) in male and female mice. Psychopharmacology. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 3. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 4. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Health Screening Assays for Drug Discovery [promega.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Characterization of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine in Kinase Inhibition Assays
Introduction: The Rationale for Investigating Thiazole Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them a major class of drug targets.[2][3] Over the past two decades, the development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4]
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic properties, including anticancer effects.[5] Thiazole derivatives have demonstrated significant potential as kinase inhibitors due to their ability to form key interactions within the ATP-binding site of various kinases.[5][6] The 2-aminothiazole moiety, in particular, has been identified as a novel template for the development of potent kinase inhibitors, such as the pan-Src kinase inhibitor Dasatinib.[6]
The compound 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine is a synthetic organic molecule containing this key 2-aminothiazole core functionalized with a dichlorobenzyl group. The dichloro-substitution on the benzyl ring can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinase targets.[7] Given the established importance of the thiazole scaffold in kinase inhibition, this compound represents a promising candidate for investigation as a novel kinase inhibitor.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the kinase inhibitory activity of this compound. We present detailed protocols for both biochemical and cell-based assays, along with guidance on data analysis and interpretation, to facilitate a thorough evaluation of this compound's potential as a therapeutic agent.
Part 1: Initial Characterization - Broad Kinase Profiling
Given that the specific kinase targets of this compound are unknown, the initial step is to perform a broad kinase panel screening. This high-throughput screening against a diverse panel of kinases provides a comprehensive overview of the compound's selectivity and identifies potential primary targets.[8]
Key Objective: To identify the kinase or kinase families that are potently inhibited by this compound.
Methodology: A common approach for initial kinase profiling is to perform a single-concentration inhibition assay against a large panel of recombinant kinases.[9] A concentration of 1 µM or 10 µM is typically used for this initial screen. Kinase activity can be measured using various platforms, with radiometric assays often considered the gold standard due to their direct measurement of phosphate incorporation.[4][10]
Data Presentation: The results of the kinase panel screen should be summarized in a table, highlighting the kinases that show significant inhibition (e.g., >50% inhibition) at the tested concentration.
| Kinase Target | % Inhibition at 1 µM |
| Kinase A | 85% |
| Kinase B | 15% |
| Kinase C | 92% |
| ... | ... |
| Kinase Z | 5% |
Part 2: Biochemical Assays for IC50 Determination
Once primary kinase targets have been identified from the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for the most promising candidates. The IC50 value is a quantitative measure of a compound's potency and is crucial for lead optimization.[11]
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12] This assay is a widely used, non-radioactive method suitable for high-throughput screening and IC50 determination.[13][14]
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[12]
Materials:
-
Recombinant human kinase of interest
-
Appropriate kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Experimental Workflow:
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.[13]
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.
-
Add Kinase and Substrate: Add 20 µL of a master mix containing the kinase and its specific substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibitor potency.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
-
Final Incubation and Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.[15]
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
Part 3: Cell-Based Assays for Target Engagement and Cellular Potency
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[16] These assays provide insights into cell permeability, target engagement within the cell, and effects on downstream signaling pathways.[17]
Protocol 2: Cellular Phosphorylation Assay (In-Cell Western)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a specific kinase substrate within intact cells.[18] The In-Cell Western assay is a quantitative immunocytochemical method that allows for the simultaneous detection of a phosphorylated protein and a total protein control in the same well.[11]
Principle: Cells are treated with the inhibitor, followed by fixation and permeabilization. Two primary antibodies are then added: one specific for the phosphorylated form of the substrate and another for the total substrate protein. These are detected with two different species-specific secondary antibodies conjugated to distinct near-infrared fluorophores. The fluorescence intensity is then measured using an imaging system.[11]
Materials:
-
Cell line expressing the target kinase and substrate
-
Complete cell culture medium
-
This compound
-
Phospho-specific primary antibody
-
Total protein primary antibody (from a different host species)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Formaldehyde
-
Triton X-100
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
96-well clear-bottom plates
Experimental Workflow:
Caption: Workflow for the In-Cell Western assay to measure cellular kinase inhibition.
Step-by-Step Protocol:
-
Cell Seeding: Seed an appropriate number of cells (e.g., 10,000-20,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control for the desired time (e.g., 2 hours). If the kinase is activated by a specific ligand, add the ligand for a short period before fixation.
-
Fixation and Permeabilization: Carefully remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash the cells and block non-specific antibody binding with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the phospho-specific and total protein primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the appropriate IRDye®-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells extensively, remove all liquid, and allow the plate to air dry. Image the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both channels.[11]
Data Analysis:
-
Normalize the intensity of the phospho-protein signal to the total protein signal for each well.
-
Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.
-
Plot the normalized phospho-protein signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Part 4: Assessing Cellular Viability and Proliferation
It is crucial to determine if the observed inhibition of kinase signaling translates to a functional cellular outcome, such as inhibition of cell proliferation or induction of apoptosis.[16]
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[15]
Principle: The tetrazolium dye MTT is reduced by mitochondrial reductases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well clear cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
Data Analysis:
-
Calculate the percentage of growth inhibition (GI) for each concentration.
-
Plot the percentage of growth inhibition against the log concentration of the compound to determine the GI50 value.
Trustworthiness and Troubleshooting
The reliability of kinase inhibition data depends on careful experimental design and execution.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect kinase activity or cell viability (typically ≤1%).[13]
-
ATP Concentration: For biochemical assays, using an ATP concentration close to the Km of the kinase is critical for accurately assessing ATP-competitive inhibitors.[10]
-
Data Comparability: Be aware that IC50 values can vary significantly between different assay formats (e.g., biochemical vs. cellular) and even between different laboratories using the same assay.[17][19] It is important to consistently use the same assay conditions for comparing different compounds.
-
Inhibitor Not Working In Vitro: If an inhibitor shows activity in cells but not in a biochemical assay, it could be due to several factors, including the need for a specific cellular environment, post-translational modifications of the kinase, or the presence of scaffolding proteins not present in the recombinant assay.[20]
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from broad kinase profiling to detailed biochemical and cell-based assays, researchers can effectively identify its primary targets, determine its potency and selectivity, and evaluate its functional effects in a cellular context. This comprehensive approach is essential for advancing promising compounds through the drug discovery pipeline.
References
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. KINASE PROFILING & SCREENING.
- BenchChem. Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
- Landrum, G. A., & Riniker, S. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- Sigma-Aldrich. Kinase Assay Kit.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- BenchChem. Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- BenchChem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. PMC.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?
- BMG LABTECH. (2020, September 1). Kinase assays.
- ResearchGate. (2018, April 26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- Cronin, L., et al. (2024).
- Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Semantic Scholar. Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.
- ResearchGate. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][13][15]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays.
- BenchChem. 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine | 923813-54-1.
- EvitaChem. 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- PubChem. 5-Benzyl-1,3-thiazol-2-amine.
- Echemi. 5-(2,4-DICHLORO-BENZYL)-[2][4][15]THIADIAZOL-2-YLAMINE Safety Data Sheets.
- PubMed. (2024, July 15). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][2][13][19]thiadiazole (MTDZ) in male and female mice.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide (EVT-5857390) [evitachem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Activity of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine
Introduction
The emergence of multidrug-resistant pathogens represents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. The thiazole ring is a core scaffold in several clinically important drugs and is known for its ability to interact with various biological targets. This document provides a detailed protocol for evaluating the in vitro antimicrobial activity of a novel thiazole derivative, 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine.
These protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the compound's spectrum of activity and potency. The methodologies described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Compound of Interest
-
Compound Name: this compound
-
Chemical Structure:
-
Rationale for Testing: As a member of the thiazole class of heterocyclic compounds, this compound possesses structural motifs that suggest potential antimicrobial activity.[2][3] The dichlorobenzyl moiety may enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.
Preparation of Test Compound
The accurate preparation of the test compound is critical for obtaining reliable results. Due to the heterocyclic nature of thiazole derivatives, they often exhibit limited aqueous solubility.
Solubility Testing
A preliminary solubility test should be performed to identify a suitable solvent for the preparation of a stock solution.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
-
Procedure:
-
Weigh a small amount (e.g., 1-5 mg) of this compound into a sterile microcentrifuge tube.
-
Add the selected solvent in small increments (e.g., 10-50 µL) and vortex thoroughly between additions until the compound is completely dissolved.
-
Observe for any precipitation after allowing the solution to stand at room temperature for at least one hour.
-
Stock Solution Preparation
-
Protocol:
-
Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) of this compound in the chosen solvent (typically DMSO).
-
Ensure the final concentration of the solvent in the assay medium is kept to a minimum (ideally ≤1% v/v) to avoid any inhibitory effects on microbial growth.[4]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Selection of Microbial Strains
The selection of a diverse panel of microorganisms is essential to determine the spectrum of activity of the test compound. The following strains, recommended by the American Type Culture Collection (ATCC) and frequently used in antimicrobial susceptibility testing, are suggested.[5][6]
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (e.g., ATCC 29213) | Escherichia coli (e.g., ATCC 25922) | Candida albicans (e.g., ATCC 90028) |
| Enterococcus faecalis (e.g., ATCC 29212) | Pseudomonas aeruginosa (e.g., ATCC 27853) | Aspergillus niger (e.g., ATCC 16404) |
| Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300) | Klebsiella pneumoniae (e.g., ATCC 700603) |
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is the "gold standard" for determining the MIC of an antimicrobial agent.[7][8][9] This quantitative assay establishes the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials
-
96-well sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Experimental Workflow
Caption: Workflow for the broth microdilution assay.
Step-by-Step Protocol
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Plate Preparation:
-
Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in the wells of a 96-well plate. A typical concentration range to start with for a novel compound is 256 µg/mL to 0.5 µg/mL.
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[9]
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[9]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[10][11][12] It is a simpler and less resource-intensive method compared to broth microdilution.
Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Sterile forceps or disk dispenser
Experimental Workflow
Caption: Workflow for the disk diffusion assay.
Step-by-Step Protocol
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]
-
-
Preparation and Placement of Disks:
-
Impregnate sterile blank paper disks with a known concentration of the this compound stock solution. A common starting amount is 10-30 µg per disk. The solvent should be allowed to evaporate completely in a sterile environment before placing the disks on the agar.
-
Using sterile forceps, place the impregnated disks on the inoculated agar surface, ensuring firm contact.[11]
-
Place a disk impregnated with the solvent alone as a negative control.
-
Standard antibiotic disks can be used as positive controls.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11]
-
The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.
-
Time-Kill Assay
The time-kill assay provides information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[14][15][16]
Materials
-
Culture tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Colony counter
Experimental Workflow
Caption: Workflow for the time-kill assay.
Step-by-Step Protocol
-
Preparation:
-
Prepare a mid-logarithmic phase culture of the test organism in the appropriate broth.
-
In culture tubes, add the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control tube without the test compound.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each tube.[14]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that yield between 30 and 300 colonies.
-
-
Data Analysis:
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: MIC Values of this compound
| Microorganism | ATCC Strain | MIC (µg/mL) |
| S. aureus | 29213 | |
| E. faecalis | 29212 | |
| MRSA | 43300 | |
| E. coli | 25922 | |
| P. aeruginosa | 27853 | |
| K. pneumoniae | 700603 | |
| C. albicans | 90028 | |
| A. niger | 16404 |
Table 2: Disk Diffusion Zone Diameters for this compound (30 µ g/disk )
| Microorganism | ATCC Strain | Zone of Inhibition (mm) |
| S. aureus | 29213 | |
| E. coli | 25922 | |
| P. aeruginosa | 27853 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of the antimicrobial activity of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is crucial for the progression of this compound in the drug discovery pipeline. The results from these assays will elucidate the compound's spectrum of activity, potency, and pharmacodynamic properties, forming a solid foundation for further preclinical development.
References
- Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
- Microbe Online. (2013).
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- Khan, M. W., & Khan, A. U. (2023).
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- BenchChem. (2025).
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home.
- EUCAST. (2025). Expert Rules.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Scribd. (n.d.). Time Kill Assay.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1).
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- EUCAST. (n.d.). Guidance Documents.
- ResearchGate. (2024).
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
- National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- BenchChem. (2025). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances.
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.).
- Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
- HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
- Synthesis and antimicrobial activity of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones. (2021). Biopolymers and Cell.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Molecular Structure.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
- Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. (2007). European Journal of Medicinal Chemistry.
- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). Molecules.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- ATCC. (n.d.). Antifungal Susceptibility Testing Panel - MP-5.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules.
- Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. (2012). Der Pharma Chemica.
- Synthesis and Antimicrobial Activity of Some New 3-Substituted Benzyl-5-(4-chloro-2-piperidin-1yl. (n.d.). SciSpace.
- ATCC bacterial strains selected for antimicrobial susceptibility tests. (2022).
Sources
- 1. EUCAST: EUCAST - Home [eucast.org]
- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microrao.com [microrao.com]
- 6. himedialabs.com [himedialabs.com]
- 7. protocols.io [protocols.io]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
Application Notes & Protocols: Investigating the Anticancer Potential of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine in cancer cell lines.
Introduction
Thiazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] Several thiazole-containing compounds, such as Dasatinib and Ixazomib, have been successfully developed into clinically approved anticancer drugs, underscoring the therapeutic potential of this scaffold.[1][2] These molecules are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]
The compound this compound is an investigational small molecule belonging to this promising class. Its structural features, particularly the dichlorinated benzyl group, suggest potential for enhanced cytotoxic activity, possibly through improved lipophilicity and target engagement.[3][6] This guide provides a comprehensive overview of the application of this compound in cancer cell line research, offering detailed protocols for evaluating its efficacy and elucidating its mechanism of action.
Mechanism of Action: A Multi-faceted Approach
Thiazole derivatives are known to target a variety of proteins and enzymes involved in cancer progression.[2] The primary mechanisms of action for this class of compounds often involve:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cleavage of key cellular substrates like PARP-1.[7]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Thiazole-based compounds can induce arrest at various phases, such as G1/S or G2/M, preventing cancer cells from replicating.[8][9][10][11]
-
Kinase Inhibition: The thiazole scaffold is a key component of several kinase inhibitors.[12] These compounds can target critical kinases in oncogenic signaling pathways, such as EGFR, to block downstream proliferation signals.[3][13]
The following diagram illustrates a potential signaling pathway affected by this compound, based on the known activities of related thiazole derivatives.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in controls and clear endpoints.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231, A549, HeLa)[6][9][14][15]
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| HCT116 (Colon) | This compound | To be determined |
| MDA-MB-231 (Breast) | This compound | To be determined |
| A549 (Lung) | This compound | To be determined |
| HeLa (Cervical) | This compound | To be determined |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Rationale: This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution. A significant increase in the percentage of cells in a particular phase indicates cell cycle arrest.
Caption: Workflow for cell cycle analysis.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI, and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Protocol 4: Western Blot Analysis of Apoptotic and Cell Cycle Markers
Objective: To investigate the molecular mechanism of action by analyzing the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Rationale: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the signaling pathways affected by the compound.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p21, anti-Cyclin B1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like beta-actin.
Expected Outcomes:
-
An increase in cleaved Caspase-3 and cleaved PARP would confirm apoptosis induction.[5]
-
A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would suggest the involvement of the intrinsic apoptotic pathway.[5][16]
-
Changes in the levels of cell cycle regulatory proteins like p21 or Cyclin B1 would corroborate the findings from the cell cycle analysis.[8]
The application of this compound in cancer cell lines holds significant promise for the discovery of novel therapeutic strategies. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its anticancer activity and mechanism of action. By employing these methods, researchers can effectively characterize the compound's potential as a lead candidate for further drug development.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Taylor & Francis Online.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
- Examples of thiazole- and pyrazole-based anti-cancer drugs.
- N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide. Benchchem.
- Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal.
- Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides.
- Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar.
- Cytotoxicity of compounds toward various cell lines.
- BZL arrests growth of leukemic cell lines but does not induce...
- Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
- Benzisothiazolones arrest cell cycle at G2/M phase and induce apoptosis in HeLa cells. The Royal Society of Chemistry.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.
- Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PMC - NIH.
- Synthesis, Antiproliferative and Apoptosis-Inducing Activity of thiazolo[5,4-d]pyrimidines. ScienceDirect.
- DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells. PubMed.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
- Current Chemistry Letters. Growing Science.
- Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. PubMed.
- (PDF) Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives.
- Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asi
- In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell. Online Publishing @ NIScPR.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
- Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evalu
- Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Studies with 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. The thiazol-2-ylamine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and other targeted therapeutic activities.[1][2][3][4] Given the novelty of this specific dichlorobenzyl derivative, a robust, systematic approach to preclinical in vivo evaluation is paramount. This guide moves beyond simple step-by-step instructions, delving into the scientific rationale behind critical experimental choices in formulation, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy testing. Our goal is to equip researchers with the foundational knowledge to conduct self-validating, ethical, and impactful animal studies.
Section 1: Introduction and Foundational Concepts
The journey of a novel chemical entity from bench to clinic is contingent on rigorous preclinical validation. For compounds like this compound, which belongs to a class of molecules with significant therapeutic potential, the design of the first in vivo experiments is a critical inflection point.[5] The structure, featuring a lipophilic dichlorobenzyl group, suggests potential challenges with aqueous solubility, a common hurdle for Biopharmaceutics Classification System (BCS) Class II or IV compounds.[6][7] Therefore, a successful in vivo program begins not with the animal, but with the formulation.
This guide is structured to mirror the logical progression of a preclinical campaign:
-
Formulation Development: Solubilizing the insoluble for reliable delivery.
-
Pharmacokinetic Profiling: Understanding what the body does to the drug.
-
Efficacy Model Selection & Study Design: Choosing the right biological context to test the hypothesis.
-
Core Efficacy Protocol: A detailed methodology for a xenograft model.
-
Ethical Conduct: The non-negotiable framework for all animal research.
Our underlying philosophy is that a well-designed experiment is a self-validating one, where clear rationale underpins every action, ensuring data integrity and translatability.
Section 2: Formulation Development for a Poorly Soluble Compound
Scientific Justification: The most common reason for the failure of in vivo studies with novel compounds is not a lack of efficacy, but poor bioavailability due to inadequate formulation.[8] An inappropriate vehicle can lead to drug precipitation at the injection site, erratic absorption, and high inter-animal variability, ultimately masking true efficacy or toxicity profiles.[9] The primary goal is to develop a safe, stable, and homogenous formulation that maintains the compound in solution long enough for absorption.
Protocol 2.1: Vehicle Screening for Oral (PO) and Intraperitoneal (IP) Administration
-
Objective: To identify a vehicle system that can solubilize this compound to a target concentration (e.g., 5 mg/mL) and remain stable.
-
Materials:
-
This compound powder
-
Solvents: DMSO, N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA)
-
Co-solvents/Surfactants: PEG-400, Solutol HS-15, Tween 80, Cremophor EL
-
Aqueous buffers: Saline (0.9% NaCl), PBS (pH 7.4), 5% Dextrose in water (D5W)
-
Vortex mixer, magnetic stirrer, 37°C water bath.
-
-
Methodology:
-
Primary Solubilization: Attempt to dissolve the compound in a small amount of a strong organic solvent (e.g., DMSO, NMP). Aim for a high-concentration stock (e.g., 50 mg/mL).
-
Rationale: This creates a concentrated stock that can be diluted, minimizing the final concentration of the potentially toxic organic solvent.
-
-
Vehicle System Testing: Prepare various vehicle combinations. A common starting point is a ternary system. For a final volume of 1 mL, test the combinations in the table below.
-
Add the components in the order listed, vortexing thoroughly between each addition.
-
Add the pre-dissolved compound stock last and vortex vigorously.
-
Stability Assessment:
-
Visually inspect for precipitation immediately and after 1, 2, and 4 hours at room temperature and 37°C.
-
A viable formulation must remain a clear, homogenous solution for the duration of the planned experiment (e.g., 2-4 hours).
-
-
Selection: Choose the formulation that achieves the target concentration with the lowest percentage of organic solvents and surfactants.
-
Data Presentation: Sample Formulation Screening Table
| Formulation ID | Primary Solvent (5%) | Co-Solvent / Surfactant (10%) | Aqueous Base (85%) | Target Conc. (5 mg/mL) Achieved? | Stability (2h @ RT) |
| F1 | DMSO | Tween 80 | Saline | Yes | Clear Solution |
| F2 | NMP | PEG-400 | D5W | Yes | Precipitate |
| F3 | DMSO | Solutol HS-15 | PBS | Yes | Clear Solution |
| F4 | DMA | Cremophor EL | Saline | No | Insoluble |
Final selection should be followed by a small-scale in vivo tolerability study to ensure the vehicle itself does not cause adverse effects.
Section 3: Pharmacokinetic (PK) Profiling
Scientific Justification: Before assessing efficacy, it is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. A PK study answers critical questions: After administration, does the drug reach the bloodstream? How high do the concentrations get (Cmax)? How long does it stay there (t½)? This information is essential for designing an effective dosing regimen (dose and schedule) for the subsequent efficacy studies.[10] A compound with a very short half-life, for example, may require twice-daily dosing to maintain therapeutic exposure.
Protocol 3.1: Single-Dose PK Study in Mice
-
Objective: To determine key PK parameters of this compound following intravenous (IV) and oral (PO) administration.
-
Animal Model: Male BALB/c mice, 8-10 weeks old (n=3 per timepoint per group). Rationale: BALB/c are a common, well-characterized strain for initial PK studies.[11]
-
Dosing:
-
IV Group: 2 mg/kg, administered via tail vein injection. Volume ~5 mL/kg. Rationale: IV administration provides a baseline for 100% bioavailability.
-
PO Group: 10 mg/kg, administered via oral gavage. Volume ~10 mL/kg. Rationale: A higher oral dose is used to account for expected incomplete absorption.
-
-
Blood Sampling:
-
Collect ~50 µL of blood (e.g., via tail-nick or saphenous vein) into K2EDTA-coated tubes at specified timepoints.
-
IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Timepoints: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to a new, labeled tube and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | IV Route (2 mg/kg) | PO Route (10 mg/kg) |
| Tmax | Time to reach maximum concentration | N/A | (Calculated) |
| Cmax | Maximum observed concentration | (Calculated) | (Calculated) |
| t½ | Elimination half-life | (Calculated) | (Calculated) |
| AUC(0-inf) | Area under the curve from t=0 to infinity | (Calculated) | (Calculated) |
| CL | Clearance | (Calculated) | N/A |
| Vd | Volume of distribution | (Calculated) | N/A |
| F (%) | Oral Bioavailability | N/A | (Calculated)* |
F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100
Section 4: Pharmacodynamic (PD) and Efficacy Model Design
Scientific Justification: The thiazole scaffold is a common feature in small molecule kinase inhibitors.[12][13] We will proceed under the hypothesis that this compound functions as an inhibitor of a key oncogenic signaling pathway, such as the MAPK/ERK pathway. The choice of an appropriate animal model is paramount to testing this hypothesis in a clinically relevant context.[11] While simple cell line-derived xenografts (CDX) are useful for initial efficacy screening, patient-derived xenografts (PDX) often provide more translational data as they better retain the heterogeneity of the original human tumor.[14][15]
Hypothetical Mechanism of Action (MoA)
The diagram below illustrates a simplified oncogenic signaling pathway. We hypothesize that our compound, "5-23-DBT", acts by inhibiting a key kinase (e.g., "Target Kinase"), thereby blocking downstream signaling that leads to cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
The overall process for conducting an in vivo efficacy study is systematic, ensuring reproducibility and robust data collection.
Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Protocol 4.1: Human Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
-
Animal Model: Female athymic nude mice (e.g., NU/J), 6-8 weeks old. Rationale: These mice lack a thymus and cannot mount an effective T-cell response, allowing human tumors to grow.
-
Cell Line: A549 human lung carcinoma (or other appropriate cell line with the target pathway activated).
-
Tumor Implantation:
-
Harvest log-phase A549 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Monitoring and Randomization:
-
Monitor tumor growth using digital calipers. Tumor Volume (mm³) = (Length x Width²) / 2.
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the selected formulation vehicle on the same schedule as the treatment groups.
-
Group 2 (Test Compound): Administer this compound at a pre-determined dose (e.g., 20 mg/kg, based on PK/Tox data), daily by oral gavage.
-
Group 3 (Positive Control): Administer a standard-of-care agent for the specific cancer model (e.g., docetaxel) to validate the model's responsiveness.
-
-
In-Life Phase:
-
Administer treatments for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week. Rationale: Body weight is a key indicator of systemic toxicity.
-
Monitor animal health daily according to institutional guidelines.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³), or after the treatment course is complete.
-
At the endpoint, euthanize mice according to approved protocols.
-
Excise tumors, measure their final weight, and divide the tissue for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in 10% neutral buffered formalin for immunohistochemistry).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the anti-tumor effect.
-
Section 5: Ethical Considerations in Animal Research
Scientific Justification: Ethical conduct is the bedrock of sound scientific research. All experiments involving animals must be designed to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[16][17][18] All protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before any work commences.[19]
-
Replacement: Use non-animal methods (e.g., in vitro cell culture, in silico modeling) whenever possible to answer a scientific question.[18]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[18] Proper statistical power analysis should be performed during the study design phase.
-
Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia and analgesia for invasive procedures, providing proper housing and care, and establishing clear, humane endpoints for the study to ensure animals are euthanized before they experience significant morbidity.[17][20]
References
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- Han, H., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PubMed Central.
- MacBride, M. M. (2016, May 24). Preclinical Immuno-Oncology Animal Models. Taconic Biosciences.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Li, Y., et al. (2023). Experimental mouse models for translational human cancer research. Frontiers in Oncology.
- Singh, M., & Murriel, C. L. (2016). Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. PubMed Central.
- The National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research.
- ResearchGate. (n.d.). Bioactive (thiazol-2-yl)amine derivatives.
- British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science.
- American Psychological Association. (2024). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
- Akhtar, A. (2015). The Flaws and Human Harms of Animal Experimentation. PubMed Central.
- Sjöberg, V., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.
- Enago Academy. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know.
- Obach, R. S., et al. (2000). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.
- Malūkaitė, D., et al. (2021). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. ResearchGate.
- BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profiles of Thiazole Derivatives.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.
- Ayati, A., et al. (2019). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed.
- Vo, C. L. N., et al. (2012). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate.
- ResearchGate. (2021). Synthesis of Bis-(2-thiazolyl)amine Analogues and Evaluation of Their Antibacterial, Antioxidant and Cytotoxic Activities.
- Robers, M. B., et al. (2012). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. PubMed Central.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.
- Wächter, G. A., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed.
- ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications.
- Sadybekov, A., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
- Zhao, S., et al. (2024). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Bentham Science.
- Chen, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. future4200.com [future4200.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. championsoncology.com [championsoncology.com]
- 15. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 16. forskningsetikk.no [forskningsetikk.no]
- 17. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 19. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 20. animal-journal.eu [animal-journal.eu]
Application Notes & Protocols: 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine as a Novel Chemical Probe
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for the characterization and utilization of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine, a novel 2-aminothiazole derivative, as a potential chemical probe. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] This document outlines a systematic approach to validate this specific compound as a high-quality chemical probe, including protocols for determining its primary biological target, assessing its potency and selectivity, and confirming its on-target engagement in cellular systems. Furthermore, it details experimental workflows for employing the validated probe to investigate cellular pathways and identify novel protein-ligand interactions. The overarching goal is to equip researchers with the necessary protocols and conceptual framework to rigorously evaluate and subsequently utilize this compound for biological discovery.
Introduction to this compound
This compound belongs to the 2-aminothiazole class of heterocyclic compounds. This structural class is of significant interest in drug discovery and chemical biology due to its presence in clinically approved drugs and its versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The utility of a small molecule like this compound as a chemical probe is contingent upon its ability to selectively interact with a specific biological target, thereby enabling the interrogation of that target's function in a biological system.[6] A high-quality chemical probe should exhibit high potency, well-defined selectivity, and demonstrated on-target activity in a cellular context.[6][7]
This document presents a hypothetical framework for the validation and application of this compound, assuming its initial discovery from a phenotypic screen where it demonstrated a consistent and potent biological effect. The subsequent sections will guide the user through the essential steps of target identification and validation, transforming a "hit" compound into a reliable research tool.
Part I: Target Identification and Validation
The initial and most critical phase in developing a chemical probe is the identification and validation of its biological target(s).[8][9] This process establishes the mechanistic basis of the probe's action and is fundamental to interpreting any phenotypic effects it produces.[10]
Hypothetical Target Class: Protein Kinases
Based on the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, such as the FDA-approved drug Dasatinib, we will proceed with the hypothesis that this compound targets a member of the protein kinase family.[1] Protein kinases are a large and well-studied family of enzymes that play crucial roles in cellular signaling, making them attractive targets for chemical probes.
Target Identification Strategies
A combination of affinity-based and label-free methods can be employed to identify the protein targets of this compound.[8][11]
This method involves immobilizing the chemical probe on a solid support to "pull down" its binding partners from a cell lysate.[11][12]
Protocol 1: Synthesis of an Affinity-Tagged Probe and Pull-Down Assay
-
Synthesis of an Alkyne-Derivatized Probe:
-
A synthetic route must be devised to append a linker with a terminal alkyne to a position on this compound that is non-essential for its biological activity. This often requires preliminary Structure-Activity Relationship (SAR) studies.[12]
-
For this hypothetical protocol, we will assume a linker can be attached to the 2-amino group.
-
-
Immobilization on Beads:
-
Azide-functionalized agarose or magnetic beads will be used.
-
The alkyne-derivatized probe is coupled to the azide beads via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer effects were observed) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have not been conjugated to the probe.
-
As a competition control, pre-incubate the lysate with an excess of the free (non-derivatized) this compound before adding the probe-conjugated beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control samples.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
Caption: Affinity-Based Pull-Down Workflow.
CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of target proteins.[11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with either vehicle (e.g., DMSO) or this compound at a concentration known to elicit a cellular response.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Analysis:
-
Analyze the soluble fractions by Western blot for specific candidate proteins (if known from the pull-down) or by mass spectrometry (isothermal dose-response CETSA) for a global analysis.
-
A target protein will show increased thermal stability (i.e., remain in the soluble fraction at higher temperatures) in the presence of the probe.
-
Target Validation
Once potential targets are identified, they must be validated to confirm a direct and meaningful interaction with the probe.[9]
Protocol 3: In Vitro Kinase Assay
-
Obtain Recombinant Protein:
-
Source or produce a purified, recombinant version of the candidate kinase identified in the previous steps.
-
-
Kinase Activity Assay:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures kinase activity by quantifying the amount of ADP produced.
-
Perform the assay with a range of concentrations of this compound to determine its IC50 value (the concentration at which it inhibits 50% of the kinase's activity).
-
Ensure the ATP concentration in the assay is at or near the Michaelis constant (Km) for the specific kinase, as this can influence the apparent potency of ATP-competitive inhibitors.[6]
-
Table 1: Hypothetical Validation Data for this compound
| Assay Type | Target | Result (IC50/EC50) |
| In Vitro Kinase Assay | Kinase X | 85 nM |
| In Vitro Kinase Assay | Kinase Y (related) | 2.5 µM |
| In Vitro Kinase Assay | Kinase Z (unrelated) | > 30 µM |
| Cellular Target Engagement | Kinase X | 500 nM |
This data is for illustrative purposes only.
Selectivity Profiling
A good chemical probe should be selective for its target over other related proteins.[6]
Protocol 4: Kinase Panel Screening
-
Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., >400).
-
Follow up with IC50 determinations for any kinases that show significant inhibition.
-
The results will provide a comprehensive selectivity profile and help identify potential off-targets. A probe should ideally be at least 30-fold more potent against its primary target than against other kinases.[6][7]
Part II: Application of the Validated Probe
Once validated, this compound can be used to investigate the biological roles of its target, Kinase X.
On-Target Engagement in Cells
Before using the probe in phenotypic assays, it is crucial to confirm that it engages its target in living cells at the concentrations that will be used.[7]
Protocol 5: Cellular Target Engagement using Western Blot
-
Identify a Downstream Substrate:
-
Research the literature to find a known substrate of Kinase X that is phosphorylated at a specific site.
-
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of this compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
-
Western Blot Analysis:
-
Perform a Western blot using an antibody specific for the phosphorylated form of the substrate (p-Substrate).
-
Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH).
-
-
Interpretation:
-
A dose-dependent decrease in the p-Substrate signal, without a change in the total substrate level, indicates that the probe is engaging and inhibiting Kinase X in the cells. This provides a cellular EC50 value.[6]
-
Caption: On-Target Validation Pathway.
Probing Biological Function
The validated probe can now be used to explore the cellular consequences of inhibiting Kinase X.
Protocol 6: Cell Viability/Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
To confirm the on-target effect, perform a rescue experiment by overexpressing a probe-resistant mutant of Kinase X, or a knockdown experiment using siRNA against Kinase X, which should phenocopy the probe's effect.
-
-
Incubation:
-
Incubate for a relevant period (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
Conclusion
The transformation of a novel molecule like this compound into a validated chemical probe is a rigorous, multi-step process. It requires a systematic approach encompassing target identification, validation of potency and selectivity, and confirmation of on-target engagement in a cellular setting. By following the principles and protocols outlined in these application notes, researchers can build a strong, evidence-based case for the use of this compound as a probe to dissect the biological function of its target. The use of well-characterized and selective chemical probes is essential for the robust interrogation of biological systems and the validation of new therapeutic targets.[7]
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- Target Identification and Validation (Small Molecules) - UCL. University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Valid
- Target Identification and Valid
- Which Small Molecule?
- CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
- Advancing Biomedical Research with Quality Chemical Probes.
- N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide. Benchchem.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine in Human Plasma
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine in human plasma. The method utilizes a simple protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode and monitored through Multiple Reaction Monitoring (MRM). The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[1][2] The assay demonstrates excellent linearity over the concentration range of 0.5 to 500 ng/mL, with high accuracy, precision, and minimal matrix effects. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a novel small molecule entity with potential therapeutic applications. The thiazole ring is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[3][4] To support preclinical and clinical development, a reliable and sensitive bioanalytical method is essential for characterizing the pharmacokinetic profile of the compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its inherent selectivity, sensitivity, and speed.[5][6] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte, minimizing interference from complex biological matrices.[7][8][9]
This note details the development and full validation of an LC-MS/MS method for this compound in human plasma, designed to meet the rigorous standards required for regulatory submissions.
Experimental Workflow & Causality
Overall Method Rationale
The method was designed for efficiency and robustness. A simple protein precipitation was chosen for its speed and suitability for high-throughput analysis, despite the need for careful evaluation of matrix effects.[10][11] Reversed-phase chromatography was selected based on the predicted hydrophobic nature of the dichlorobenzyl moiety. Positive electrospray ionization was employed due to the basicity of the 2-aminothiazole group, which is readily protonated to form a stable [M+H]⁺ ion, a prerequisite for sensitive ESI-MS detection.[12][13][14]
Caption: High-level overview of the analytical procedure.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine (>99% purity). A structural analog was chosen to mimic the analyte's chromatographic behavior and ionization efficiency, which is a common strategy when a stable isotope-labeled standard is unavailable.[15][16]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water.
-
Matrix: Blank human plasma (K2-EDTA anticoagulant).
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ System
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Preparation of Standards and Controls
-
Stock Solutions (1 mg/mL): Prepared by dissolving the reference standard and IS in methanol.
-
Working Solutions: Serial dilutions from stock solutions were made in 50:50 acetonitrile/water to prepare spiking solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Standards & QCs: Prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).
Protocol: Sample Preparation
The protein precipitation method is designed to efficiently remove the bulk of plasma proteins, which can interfere with the analysis and damage the LC system.[17][18] Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase mobile phase.
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (100 ng/mL in 50:50 acetonitrile/water).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex mix for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Separation of soluble analytes from proteins.
LC-MS/MS Method Parameters
The use of a sub-2-µm particle column (UPLC) allows for rapid separation with high resolution. A gradient elution is employed to ensure sharp peak shapes and efficient elution of the analyte and IS while separating them from early-eluting matrix components. Formic acid is added to the mobile phase to promote protonation ([M+H]⁺) of the analytes, enhancing ESI signal intensity.[19]
Table 1: Chromatographic Conditions | Parameter | Value | | :--- | :--- | | Column | Waters ACQUITY UPLC BEH C18, 2.1x50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 0.3 | 20 | | | 1.5 | 95 | | | 2.0 | 95 | | | 2.1 | 20 | | | 2.5 | 20 |
Table 2: Mass Spectrometer Conditions | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Curtain Gas (CUR) | 35 psi | | Collision Gas (CAD) | 9 psi | | IonSpray Voltage (IS) | 5500 V | | Temperature (TEM) | 550 °C | | Ion Source Gas 1 (GS1) | 60 psi | | Ion Source Gas 2 (GS2) | 60 psi | | MRM Transitions | Analyte | Internal Standard | | Precursor Ion (Q1, m/z) | 271.0 | 271.0 | | Product Ion (Q3, m/z) | 175.0 | 175.0 | | Declustering Potential (DP) | 80 V | 80 V | | Collision Energy (CE) | 35 eV | 35 eV | Note: The precursor m/z corresponds to the [M+H]⁺ of the dichlorobenzyl-thiazol-amine structure. The product ion corresponds to the dichlorobenzyl fragment after cleavage of the bond to the thiazole ring. Since the analyte and IS are structural isomers, they have the same mass and fragmentation pattern, necessitating chromatographic separation for distinction.
Method Validation
The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][20]
Specificity and Selectivity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS, demonstrating the method's high specificity.
Linearity, Range, and LLOQ
The calibration curve was linear over the range of 0.5–500 ng/mL. A weighted (1/x²) linear regression model was used. The correlation coefficient (r²) was consistently >0.995 across all validation runs. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Table 3: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 0.5–500 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Mean r² (n=3) | 0.997 |
| LLOQ Accuracy (% Bias) | -4.5% |
| LLOQ Precision (%CV) | 8.2% |
Accuracy and Precision
Intra-day (n=6) and inter-day (n=3 days) accuracy and precision were evaluated at four QC levels: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Medium (150 ng/mL), and High (400 ng/mL). All results were within the acceptance criteria of ±15% (±20% for LLOQ).
Table 4: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) |
|---|---|---|---|---|
| 0.5 (LLOQ) | 8.2 | -4.5 | 11.5 | -2.1 |
| 1.5 (Low) | 6.5 | 2.8 | 8.1 | 4.3 |
| 150 (Medium) | 4.1 | 1.5 | 5.9 | 2.5 |
| 400 (High) | 3.8 | -3.2 | 5.2 | -1.8 |
Matrix Effect and Recovery
The matrix effect was quantitatively assessed by comparing the peak area of the analyte spiked into post-extraction blank plasma supernatant with the peak area of the analyte in a neat solution.[21] The IS-normalized matrix factor was calculated to be between 0.95 and 1.04, indicating that the internal standard effectively compensated for minor ion suppression.[22][23] Extraction recovery was determined to be consistent and high across all QC levels, ranging from 88% to 94%.
Stability
The stability of this compound was evaluated under various conditions to ensure sample integrity during handling and storage.
-
Bench-Top Stability: Stable in human plasma for at least 8 hours at room temperature.
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-80°C to room temp).
-
Long-Term Stability: Stable in human plasma for at least 90 days when stored at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 10°C.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and rapid UPLC analysis time of 2.5 minutes make this method ideal for high-throughput applications. The validation results demonstrate that the method meets all regulatory requirements for accuracy, precision, and stability, making it well-suited for supporting pharmacokinetic assessments in clinical studies.
References
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
- Lange, V., Picotti, P., Domon, B., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. Molecular systems biology, 4, 222. [Link]
- Kuzyk, M. A., Smith, D., Yang, J., Cross, T. J., Jackson, A. M., Hardie, D. B., Anderson, N. L., & Borchers, C. H. (2009). Multiple reaction monitoring-based, multiplexed, absolute quantitation of 45 proteins in human plasma. Molecular & cellular proteomics, 8(8), 1860–1877. [Link]
- Cerilliant Corporation. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Orochem Technologies Inc. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., Spiegelman, C. H., Zimmerman, L. J., Ham, A. J., Keshishian, H., Hall, S. C., Allen, S., Perry, J. F., & Carr, S. A. (2009). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring-based measurements of proteins in plasma. Nature biotechnology, 27(7), 633–641. [Link]
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Fu, Q., Li, X., Sun, X., & Fang, L. (2010). Ultrathroughput multiple reaction monitoring mass spectrometry. Analytical chemistry, 82(4), 1298–1304. [Link]
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412. [Link]
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
- Wikipedia. (n.d.). Electrospray ionization.
- Waters Corporation. (n.d.). A HILIC-Based UPLC/MS Method for the Separation of Lipid Classes from Plasma.
- Koster, E. H., & Niessen, W. M. (2001). Principles of electrospray ionization. In Mass Spectrometry in the Biomolecular Sciences (pp. 301-318). Springer, Dordrecht.
- Hirt, D., Tuffal, G., L'homme, C., Le-Nagard, H., Lorthiois, A., Nicolas, L., & Bemer, M. (2008). A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 876(1), 70–76. [Link]
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- Spectroscopy Online. (n.d.). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS.
- uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns.
- Liu, DQ., Sun, H., Kord, A. S. (2010). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1051-1059.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 691952, 5-Benzyl-1,3-thiazol-2-amine.
- Al-Ostath, A., El-Emam, A. A., Al-Obaid, A. M., & Lehmann, J. (2021). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC advances, 11(48), 30206–30225. [Link]
- Al-Adl, S. Z., El-Atawy, M. A., & El-Sattar, M. I. A. (2022). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry, 15(1), 103513. [Link]
- Dalimba, D., Selvakumar, P., & Kumar, B. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical research in toxicology, 34(5), 1279–1292. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15689, 4,5-Dihydro-2-thiazolamine.
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biocompare.com [biocompare.com]
- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 8. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. cerilliant.com [cerilliant.com]
- 16. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 17. opentrons.com [opentrons.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 20. labs.iqvia.com [labs.iqvia.com]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nebiolab.com [nebiolab.com]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
Application Notes & Protocols: Crystallographic Analysis of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine Complexes
Introduction: The Critical Role of Structural Biology in Kinase Inhibitor Development
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents, including kinase inhibitors.[1][2] The compound 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine is a representative of this class, designed to target the ATP-binding site of protein kinases, which are pivotal regulators of cellular processes and validated targets in oncology and inflammatory diseases.[3] Understanding the precise, three-dimensional interactions between this inhibitor and its target protein is fundamental to advancing structure-based drug design (SBDD).[4][5][6][7]
X-ray crystallography remains the gold standard for elucidating the atomic details of these protein-ligand interactions.[6][8] The resulting high-resolution structural data provides an unambiguous confirmation of the binding mode, reveals key intermolecular contacts, and guides the iterative process of lead optimization to enhance potency, selectivity, and pharmacokinetic properties.[5][9]
This guide provides a comprehensive, field-proven framework for the crystallographic analysis of complexes involving this compound. It is structured to guide researchers from initial ligand and protein preparation through to the final validation of a high-quality crystal structure, emphasizing the rationale behind critical experimental decisions.
Workflow Overview: From Target to Structure
The journey from a purified protein and a small molecule inhibitor to a refined 3D structure is a multi-stage process. Each step is critical for success, requiring careful execution and quality control.
Caption: Overall experimental workflow for structure determination.
Part A: Reagent Preparation and Quality Control
The quality of the final crystal structure is entirely dependent on the quality of the starting materials. Purity and homogeneity are non-negotiable prerequisites.
Protocol 1: Ligand Synthesis, Purification, and Validation
Principle: The Hantzsch thiazole synthesis is a classic and reliable method for generating the 2-aminothiazole core. Subsequent purification by chromatography is essential to remove reactants and byproducts that could inhibit crystallization.
Step-by-Step Protocol:
-
Synthesis: React 1-(2,3-dichlorophenyl)propan-2-one with thiourea in the presence of a suitable oxidizing agent (e.g., iodine) in an alcoholic solvent.[10][11] This condensation and cyclization reaction forms the desired this compound.
-
Purification: Purify the crude product using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes.
-
Quality Control:
-
LC-MS: Confirm the molecular weight and assess purity (>98%).
-
¹H NMR: Verify the chemical structure and confirm the absence of significant impurities.
-
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Store at -20°C.
Scientist's Notes: The dichlorobenzyl moiety imparts significant hydrophobicity. Ensure complete dissolution in DMSO before use. Insoluble ligand is a common cause of protein precipitation and failed crystallization attempts.[12]
Protocol 2: Target Protein Expression and Purification (Example: ABL1 Kinase Domain)
Principle: High-level expression in a heterologous system followed by multi-step affinity and size-exclusion chromatography is required to obtain crystallization-grade protein. For many kinases, co-expression with a phosphatase or in-vitro dephosphorylation is critical to ensure a homogeneous phosphorylation state, which is often essential for crystallization.[13]
Step-by-Step Protocol:
-
Expression: Express the human ABL1 kinase domain (residues 229-512) with an N-terminal His6-tag in E. coli BL21(DE3) cells.
-
Lysis & Capture: Lyse cells by sonication and clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash extensively and elute with an imidazole gradient.
-
Tag Cleavage: (Optional but recommended) Cleave the His6-tag with TEV protease overnight during dialysis to remove imidazole.
-
Reverse Affinity: Pass the cleaved protein over the Ni-NTA column again to remove the tag and any uncleaved protein.
-
Polishing Step: Perform size-exclusion chromatography (SEC) using a Superdex 75 or similar column. The protein should elute as a single, monodisperse peak.
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
-
Concentration & QC: Concentrate the protein to 10-20 mg/mL. Verify purity (>95%) by SDS-PAGE and confirm monodispersity by dynamic light scattering (DLS).
Part B: Generation of Protein-Ligand Complex Crystals
Obtaining diffraction-quality crystals is often the most significant bottleneck in crystallography.[14] For protein-ligand complexes, two primary strategies exist: co-crystallization and soaking.[15][16]
Strategy Selection: Co-crystallization vs. Soaking
| Strategy | Principle | Advantages | Disadvantages | Best For... |
| Co-crystallization | The protein-ligand complex is formed in solution before setting up crystallization trials.[12][16] | Can capture ligand-induced conformational changes; often necessary for low-solubility ligands. | Requires more protein; crystallization conditions may differ from the apo form. | Novel protein-ligand pairs; when ligand binding is expected to alter protein conformation. |
| Soaking | A pre-grown crystal of the apo-protein is transferred to a solution containing the ligand.[12][16] | High-throughput; requires less protein per compound. | Can crack or dissolve crystals; may not work if the active site is blocked or if a large conformational change is required.[15] | Screening multiple analogs against a robust, known crystal system. |
Given the novelty of the complex, co-crystallization is the recommended starting point.
Protocol 3: Co-crystallization and Screening
Principle: The protein and ligand are incubated to form a stable complex, which is then screened against hundreds of buffered solutions containing different precipitants to find conditions that promote crystallization.
Step-by-Step Protocol:
-
Complex Formation:
-
Dilute the purified kinase to a working concentration (e.g., 10 mg/mL).
-
Add the this compound DMSO stock to the protein solution to achieve a 3- to 5-fold molar excess of the ligand.[15]
-
Scientist's Note: Add the DMSO stock dropwise while gently vortexing to avoid precipitating the compound. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the mixture on ice for 60 minutes.[12]
-
-
High-Throughput Screening (HTS):
-
Using an automated liquid handling robot, set up sitting-drop vapor diffusion plates.[17]
-
Mix 100 nL of the protein-ligand complex with 100 nL of the reservoir solution from a commercial screen (e.g., Hampton Research Index, Molecular Dimensions JCSG+).
-
Seal the plates and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Imaging: Monitor the drops for crystal growth using an automated imaging system over several weeks.
Part C: From Crystal to Structure
Once initial crystal "hits" are identified, the process moves to optimizing these crystals, collecting diffraction data, and solving the structure.
Protocol 4: Crystal Optimization and Cryo-protection
Principle: Initial hits are often small or poorly formed. Fine-tuning the precipitant concentration, pH, and additives is necessary to produce larger, single crystals. For data collection at cryogenic temperatures (100 K), a cryoprotectant must be introduced to prevent the formation of crystalline ice, which would destroy the crystal lattice.
Step-by-Step Protocol:
-
Optimization: Based on the initial hit condition (e.g., 0.1 M Tris pH 8.5, 20% PEG 3350), set up a grid screen varying the PEG concentration (16-24%) and pH (7.5-9.0).
-
Cryo-protection:
-
Prepare the optimized crystallization condition (mother liquor) supplemented with a cryoprotectant. Ethylene glycol or glycerol at 20-30% (v/v) are common starting points.
-
Using a nylon loop, quickly pass the crystal through the cryoprotectant solution.
-
Scientist's Note: The goal is to replace the water in the crystal's solvent channels with the cryo-solution without dissolving the crystal. A brief soak (seconds) is often sufficient.
-
-
Vitrification: Immediately plunge the looped crystal into liquid nitrogen to flash-cool it to 100 K.
Protocol 5: X-ray Diffraction Data Collection
Principle: The vitrified crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated, it produces a series of diffraction patterns, which are recorded on a detector.[18]
Step-by-Step Protocol:
-
Mounting: Transfer the cryo-cooled crystal to the diffractometer's goniometer under a cold stream of nitrogen gas.
-
Data Collection Strategy:
-
Execution: Run the full data collection sequence. Monitor for signs of radiation damage, such as a decrease in diffraction intensity at high resolution.
Protocol 6: Data Processing and Structure Solution
Principle: The raw diffraction images are computationally processed to determine the unit cell dimensions, space group, and the intensity of each reflection.[14][19][20] The "phase problem" is then solved, typically by Molecular Replacement (MR), using a known structure of a homologous protein as a search model.
Caption: Workflow for data processing and structure solution.
Step-by-Step Protocol (using the CCP4 Suite):
-
Integration & Scaling: Process the raw images using software like XDS or DIALS to produce a list of indexed reflections (h, k, l) and their intensities.[19] Use a program like AIMLESS (part of the CCP4 suite) to scale and merge the data, applying corrections for factors like radiation damage.[21]
-
Molecular Replacement (MR): Use the program Phaser with the coordinates of a homologous kinase structure (e.g., PDB ID: 2HYY for apo ABL1) as a search model to find the correct orientation and position of the protein in the unit cell.
-
Initial Refinement: Perform an initial round of automated refinement using phenix.refine or REFMAC5.[22][23] This will produce initial electron density maps.
-
Model Building:
-
Inspect the initial maps in a molecular graphics program like Coot.[24]
-
A clear difference density (Fo-Fc map) corresponding to the shape of this compound should be visible in the ATP-binding pocket.
-
Fit the ligand into this density. Generate ligand restraint files (a CIF file) to describe its ideal geometry for the refinement program.
-
Manually correct protein sidechain rotamers and rebuild loop regions as guided by the electron density maps.
-
-
Iterative Refinement: Cycle between automated refinement in PHENIX/REFMAC5 and manual rebuilding in Coot until the model statistics converge and the fit to the data is optimized.[22]
Protocol 7: Structure Validation
Principle: Before interpretation or deposition, the final structural model must be rigorously validated to ensure it is chemically reasonable and accurately reflects the experimental data.[25][26][27][28]
Key Validation Metrics and Tools:
| Metric | Description | Acceptable Range | Tool |
| Resolution | The level of detail in the electron density map. | As high as possible (e.g., < 2.5 Å for drug design). | Data processing software |
| R-work / R-free | Measures the agreement between the model and the experimental data. R-free is calculated from a small subset of data (5-10%) excluded from refinement to check for "overfitting".[28] | R-free < ~0.25; R-work should be slightly lower than R-free. | Refinement software |
| Ramachandran Plot | Assesses the conformational quality of the protein backbone (phi/psi angles). | >95% of residues in favored regions, <1% in outlier regions. | MolProbity, Coot |
| Clashscore | Measures the severity of steric clashes between atoms. | Low, typically < 10 for the resolution range. | MolProbity |
| Real-Space R (RSR) | Assesses the fit of individual residues or ligands to the electron density map. | < 0.3 is good. | PHENIX, Coot |
Final Step: Once validated, deposit the final coordinates and structure factor data into the Protein Data Bank (PDB).
References
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- Lescar, J., et al. (2008). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography. [Link]
- Powell, H. R. (2021).
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins. [Link]
- Wojdyla, J. A., et al. (2023). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking.
- ResearchGate. (2021). Derivatives from Thiazole Derivative.
- Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography. [Link]
- CCP4. (n.d.).
- Al-Amiery, A. A., et al. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Chemistry. [Link]
- Phenix. (n.d.). Phenix. Phenix. [Link]
- Ferreira, R. S., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. [Link]
- TTP Labtech. (n.d.).
- Kleywegt, G. J. (2000). Validation of protein crystal structures. IUCr Journals. [Link]
- Gruza, M., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm. [Link]
- Gobouri, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
- University of Utah. (n.d.). CCP4 Suite. Center for High Performance Computing. [Link]
- Zien Journals. (2020). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]
- Phenix. (n.d.). Download and setup Phenix. Phenix. [Link]
- Lust, A., et al. (2016). Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. [Link]
- Hampton Research. (n.d.).
- World Journal of Research and Review. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. [Link]
- CCP4 TV. (2022). CCP4 Cloud Part I. YouTube. [Link]
- NPTEL-NOC IITM. (2021). X-ray Crystallography: Data collection and processing. YouTube. [Link]
- ResearchGate. (2000). Validation of protein crystal structures.
- Gorelik, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals. [Link]
- Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]
- ResearchGate. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives.
- Berkeley Lab Intellectual Property Office. (2021).
- Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination.
- SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. SARomics Biostructures. [Link]
- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
- YouTube. (2021). COOT/CCP4 Summer Training 2021. YouTube. [Link]
- SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. [Link]
- Journal of the American Chemical Society. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]
- Peak Proteins. (2021).
- Wienen-claassen, D. (2011). X-ray crystallography in drug discovery. PubMed. [Link]
- Adams, P. D., et al. (2010). The Phenix Software for Automated Determination of Macromolecular Structures.
- Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. [Link]
- Proceedings of the National Academy of Sciences. (2019). Unsupervised determination of protein crystal structures. PNAS. [Link]
- CCP4. (n.d.). CCP4 Introduction. CCP4. [Link]
- SBGrid Consortium. (n.d.). PHENIX. SBGrid Consortium. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjrr.org [wjrr.org]
- 3. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 4. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. zienjournals.com [zienjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 15. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 16. researchgate.net [researchgate.net]
- 17. sptlabtech.cn [sptlabtech.cn]
- 18. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. m.youtube.com [m.youtube.com]
- 21. CCP4 Program Documentation [smb.slac.stanford.edu]
- 22. Phenix [phenix-online.org]
- 23. The Phenix Software for Automated Determination of Macromolecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phenix [phenix-online.org]
- 25. Validation of protein crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.iucr.org [journals.iucr.org]
- 27. researchgate.net [researchgate.net]
- 28. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
Introduction: The Ascendancy of Thiazole Scaffolds in Modern Drug Discovery
An In-Depth Guide to the In Vitro Evaluation of Novel Thiazole Compounds
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2][3] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4] In oncology, numerous thiazole-containing compounds have emerged as potent agents that can induce apoptosis, inhibit key signaling pathways like PI3K/Akt/mTOR, and disrupt cell cycle progression in cancer cells.[5][6] Several have advanced to clinical use, such as Dasatinib and Ixabepilone, validating the therapeutic potential of this chemical class.[2][3]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed framework and field-proven protocols for the initial in vitro characterization of novel thiazole-based compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, empowering researchers to generate robust, reproducible, and meaningful data.
Part 1: Foundational Steps - Compound Management and Cell Line Selection
Compound Handling and Solubilization
-
Rationale: Most novel heterocyclic compounds, including thiazoles, are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low cytotoxicity at concentrations typically used in cell culture.
-
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the novel thiazole compound, typically 10-20 mM, in 100% cell culture-grade DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture wells does not exceed a non-toxic level, typically ≤0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects.[7] Always include a "vehicle control" in every experiment, which consists of cells treated with the same final concentration of DMSO used in the highest compound concentration wells.[8]
-
Selection of Cell Lines
-
Rationale: The choice of cell line is dictated by the therapeutic hypothesis. For an anticancer agent, a panel of cell lines representing different tumor types (e.g., breast, lung, colon) or different molecular subtypes of the same cancer (e.g., ER-positive vs. triple-negative breast cancer) should be used. This approach provides initial insights into the compound's spectrum of activity and potential selectivity.
-
Considerations:
-
Origin and Type: Select well-characterized, authenticated cell lines from reputable cell banks (e.g., ATCC).
-
Growth Characteristics: Be aware of the doubling time of the cells to properly plan seeding densities and treatment durations.
-
Genetic Background: If a specific molecular target is hypothesized, select cell lines with known expression levels of that target or with specific mutations that may confer sensitivity or resistance.
-
Part 2: Primary Assessment - Quantifying Cytotoxicity and Viability
The first critical step in evaluating a new compound is to determine its effect on cell viability and proliferation. This establishes the dose-dependent cytotoxicity and is used to calculate the half-maximal inhibitory concentration (IC50), a key metric for compound potency.[9]
Workflow for Evaluating a Novel Thiazole Compound
Caption: Experimental workflow for in vitro evaluation of a novel anticancer compound.
Protocol 2.1: MTT Cell Viability Assay
-
Principle: This is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8][10][11] The amount of formazan is directly proportional to the number of living cells.[8][12]
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and untreated control wells.[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[7][10][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[7][8] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[11][12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[8]
-
Protocol 2.2: CellTox™ Green Cytotoxicity Assay
-
Principle: This is a fluorescence-based assay that measures cytotoxicity by detecting compromised cell membrane integrity. The assay uses an asymmetric cyanine dye that is excluded from viable cells but binds to the DNA of dead cells, resulting in a significant increase in fluorescence.[16] This method is well-suited for kinetic studies, allowing cytotoxicity to be monitored over time.[17]
-
Detailed Protocol:
-
Reagent Preparation: Prepare a 2X solution of the CellTox™ Green Dye in complete culture medium.
-
Cell Seeding and Treatment: In a 96-well plate (preferably black-walled for fluorescence assays), add 50 µL of cell suspension at 2X the final desired density. Add 50 µL of the 2X compound dilutions. This "add-mix" format simplifies the process.
-
Dye Addition (Alternative Method): Alternatively, the dye can be added at the time of cell seeding. Prepare a cell suspension in medium already containing the dye at its final concentration. Plate 100 µL of this mixture and then add your compound.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Fluorescence Measurement: Measure fluorescence at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm. Measurements can be taken at multiple time points (e.g., 24, 48, 72 hours) from the same plate.
-
Data Analysis: The increase in fluorescence is directly proportional to the percentage of dead cells.
-
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC50 values in a clear, structured table.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | Thiazole-A | 48 | 2.57 ± 0.16 |
| HepG2 (Liver Cancer) | Thiazole-A | 48 | 7.26 ± 0.44 |
| SaOS-2 (Osteosarcoma) | Thiazole-B | 72 | 0.19 ± 0.05 |
| L929 (Normal Fibroblast) | Thiazole-A | 48 | > 100 |
Data are hypothetical examples based on published findings for novel thiazole derivatives.[9][18][19]
Part 3: Mechanistic Insights - Uncovering Apoptotic Pathways
Once a compound demonstrates potent cytotoxicity, the next logical step is to investigate its mechanism of action. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and is characterized by a series of distinct biochemical events, including the activation of caspase enzymes.[20][21][22][23]
Hypothetical Signaling Pathway for Thiazole-Induced Apoptosis
Caption: A putative signaling pathway for thiazole-induced apoptosis in cancer cells.
Protocol 3.1: Caspase-Glo® 3/7 Activity Assay
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases in the apoptotic cascade. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[24] The signal intensity is directly proportional to caspase activity.[25]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat cells with the thiazole compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[26]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[26]
-
Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure luminescence using a plate-reading luminometer.
-
Protocol 3.2: Annexin V and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[27] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues.[28][29] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[29]
-
Detailed Protocol:
-
Cell Treatment: Culture and treat cells in 6-well plates with the thiazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well. Wash the collected cells twice with cold PBS.[29]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[30] Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30][31]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[30]
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Part 4: Target Validation and Downstream Analysis
Western blotting is an indispensable technique to investigate how a compound affects the levels or modification state of specific proteins within key signaling pathways.[32][33][34]
Protocol 4.1: Western Blot for Apoptosis-Related Proteins
-
Principle: This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect target proteins.[35][36] For apoptosis, key targets include proteins from the Bcl-2 family (e.g., anti-apoptotic Bcl-2, pro-apoptotic Bax) and substrates of executioner caspases like PARP. Cleavage of PARP is a classic hallmark of apoptosis.
-
Detailed Protocol:
-
Protein Extraction: Treat cells with the thiazole compound as previously described. Lyse the cells in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[34]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[36]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[35]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.[35]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[33]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[32]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP) overnight at 4°C with gentle agitation.[33]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[33]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.
-
Decision Tree for Interpreting Results
Caption: A decision tree for interpreting primary mechanistic assay results.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Annexin V Stain Protocol. (n.d.). East Carolina University.
- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 1419, pp. 1-6). Springer.
- Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Molecules, 27(16), 5233.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
- Thiazole in the Targeted Anticancer Drug Discovery. (2019). ResearchGate.
- Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6624-6639.
- Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry, 65(22), 15034-15049.
- Kumar, D., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery.
- A review on thiazole based compounds & it's pharmacological activities. (2024). GSC Biological and Pharmaceutical Sciences.
- Caspase 3/7 Activity. (2025). Protocols.io.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics.
- Ghorab, M. M., et al. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(17), 2297-2316.
- de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 667-677.
- El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
- Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS ONE, 20(8), e0290538.
- Apoptosis – what assay should I use? (2025). BMG Labtech.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.
- Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega.
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 17. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.com]
- 18. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 22. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. promega.com [promega.com]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V Staining Protocol [bdbiosciences.com]
- 31. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 32. Western blot protocol | Abcam [abcam.com]
- 33. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 36. goldbio.com [goldbio.com]
Application Notes and Protocols for Determining the Cytotoxicity of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound, 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine. In the absence of pre-existing toxicological data for this specific molecule, this document outlines a robust, validated, and adaptable protocol using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The causality behind experimental choices, self-validating systems for data integrity, and references to authoritative sources are integrated throughout the protocol. This guide is designed to be a foundational document for the initial cytotoxic characterization of this and similar novel chemical entities.
Introduction: The Rationale for Cytotoxicity Profiling
The compound this compound belongs to the thiazole class of heterocyclic compounds. Thiazole rings are a common scaffold in many biologically active molecules and have been associated with a range of pharmacological activities, including anticancer properties.[1][2] The initial assessment of any novel compound intended for therapeutic development is the determination of its cytotoxic profile. This fundamental step provides critical information regarding the concentration at which the compound induces cell death, its potential therapeutic window, and its selectivity towards cancerous versus non-cancerous cells.
This document will primarily focus on the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[5]
Strategic Considerations for Assay Design
The design of a robust cytotoxicity assay requires careful consideration of several factors to ensure the generation of reliable and reproducible data.
Choice of Cytotoxicity Assay
While several methods exist for assessing cell viability, the MTT assay is selected here for its high throughput, cost-effectiveness, and extensive validation in the scientific literature.[3] Alternative assays that can be used to corroborate findings include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[6][7]
-
Neutral Red Uptake (NRU) Assay: Assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8][9]
Selection of Cell Lines
To obtain a comprehensive cytotoxic profile, it is recommended to screen this compound against a panel of well-characterized human cancer cell lines representing different tumor types. A non-cancerous cell line should be included to evaluate the compound's selectivity.[10][11]
Table 1: Recommended Cell Line Panel
| Cell Line | Cancer Type | Rationale |
| A549 | Lung Carcinoma | A widely used and well-characterized model for lung cancer.[1][12] |
| MCF-7 | Breast Adenocarcinoma | A common model for estrogen receptor-positive breast cancer.[1][2] |
| HCT-116 | Colorectal Carcinoma | A frequently used cell line in colon cancer research.[12] |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control cell line. |
The choice of cell lines should ultimately be guided by the therapeutic indication for which the compound is being developed.[13][14]
Detailed Experimental Protocols
This section provides a step-by-step methodology for performing the cytotoxicity assay. Adherence to aseptic cell culture techniques is paramount throughout the procedure.[15][16][17]
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer and non-cancerous cell lines (e.g., A549, MCF-7, HCT-116, HEK293)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[5][18]
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile serological pipettes and pipette tips
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cytotoxicity assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Prepare Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Vortex until fully dissolved. Store at -20°C.
-
Cell Culture: Culture the selected cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.[16] Neutralize the trypsin with complete medium.
-
Cell Counting: Determine the cell density and viability using a hemocytometer and trypan blue staining.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in complete medium. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow the cells to adhere and enter the logarithmic growth phase.[4]
Day 2: Compound Treatment
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete medium. A common concentration range for initial screening is 0.1 µM to 100 µM.[19]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.
Day 4 or 5: MTT Assay and Data Collection
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[18]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate for at least 4 hours at 37°C, or overnight, to ensure complete solubilization of the formazan. The plate can be gently agitated on an orbital shaker to aid dissolution.[4]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability: The percent viability for each treatment concentration is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
Data Presentation
The IC50 values for this compound against the different cell lines should be summarized in a table for easy comparison.
Table 2: Example IC50 Data Summary
| Cell Line | IC50 (µM) |
| A549 | [Insert Value] |
| MCF-7 | [Insert Value] |
| HCT-116 | [Insert Value] |
| HEK293 | [Insert Value] |
Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of the results, the following controls should be included in every experiment:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. This control is crucial to ensure that the solvent itself is not causing cytotoxicity.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be included to confirm that the assay is performing as expected.
-
Blank Control: Wells containing only medium, MTT, and solubilization solution. This is used for background subtraction.
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension and use a multichannel pipette for consistency. |
| Low absorbance in control wells | Low cell number, contamination, unhealthy cells. | Optimize seeding density, check for contamination, and ensure cells are in the logarithmic growth phase. |
| Incomplete solubilization of formazan crystals | Insufficient incubation time with solubilization solution. | Increase incubation time or gently agitate the plate. |
Conclusion
This document provides a detailed and scientifically grounded protocol for the initial cytotoxic evaluation of this compound. By following these guidelines, researchers can generate reliable and reproducible data to inform the subsequent stages of drug development. It is important to note that this protocol serves as a starting point, and optimization of parameters such as cell seeding density and compound incubation time may be necessary for specific cell lines.
References
- Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
- protocols.io. (2024). LDH cytotoxicity assay.
- Cell Biologics Inc. (n.d.). LDH Assay.
- O'Brien, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
- QIAGEN. (n.d.). Essential protocols for animal cell culture.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
- RE-Place. (n.d.). Neutral Red Uptake Assay.
- DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Cell x Image Lab. (n.d.). Basic Process in Cell Culture in General.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development.
- PubChem. (n.d.). 5-Benzyl-1,3-thiazol-2-amine.
- Molecules. (2020). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
- Molecules. (2020). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3.
- ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines.
- Journal of the Korean Chemical Society. (2014). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.
- PubChem. (n.d.). 2,4-dichloro-5-(propan-2-ylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide.
- Molecules. (2018). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine.
Sources
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. qualitybiological.com [qualitybiological.com]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. Essential protocols for animal cell culture [qiagen.com]
- 16. Cell culture protocol | Proteintech Group [ptglab.com]
- 17. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract: This application note presents a detailed and robust method for the quantitative analysis of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine, a compound of interest in pharmaceutical research and development, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol outlines a comprehensive workflow, from sample preparation to data analysis, and is designed for researchers, scientists, and drug development professionals. The methodology has been developed with a focus on scientific integrity, providing a self-validating system for reliable and reproducible results.
Introduction
This compound is a substituted aminothiazole, a class of compounds known for a wide range of biological activities and their prevalence as scaffolds in drug discovery.[1] The presence of a dichlorinated benzyl group suggests that this molecule may possess specific pharmacological properties, making its accurate quantification crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).
Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for the sensitive and selective quantification of small molecules in complex matrices.[2][3][4][5] This application note describes a specific LC-MS method optimized for this compound, addressing the challenges associated with the analysis of halogenated compounds and ensuring the reliability of the analytical data through rigorous system suitability and validation principles aligned with ICH Q2(R1) guidelines.[6][7][8][9][10]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram, illustrating the sequential steps from sample receipt to final data reporting.
Caption: Overall LC-MS workflow for the analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PTFE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, degasser, autosampler, and column oven.
-
Tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatography data system (CDS) for instrument control and data processing.
Sample and Standard Preparation
A critical aspect of any quantitative analysis is the accurate preparation of samples and standards.[11] The following protocol is recommended:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. If the sample is in a complex matrix, a protein precipitation or solid-phase extraction may be necessary. For the purpose of this protocol, a simple dissolution and dilution is assumed.
-
Final Dilution and Filtration: Prior to injection, dilute the final sample and standard solutions with 50:50 (v/v) acetonitrile/water. Filter all solutions through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.
LC-MS Method
The developed LC-MS method is designed to provide good chromatographic peak shape, efficient separation from potential impurities, and high sensitivity for the detection of this compound.
Liquid Chromatography Parameters
The separation of the dichlorinated aromatic compound is achieved using a reversed-phase C18 column.[12][13] A gradient elution is employed to ensure a reasonable retention time and good peak shape.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and is suitable for fast LC-MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 30% B to 95% B over 5 min | A gradient is necessary to elute the relatively non-polar analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume is used to minimize band broadening. |
Mass Spectrometry Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI) mode, as the aminothiazole moiety is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen in the aminothiazole group is easily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion signal. |
| Source Temperature | 150 °C | A standard source temperature to aid in desolvation. |
| Desolvation Gas | Nitrogen, 800 L/hr | High flow rate to facilitate efficient solvent evaporation. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation in the collision cell. |
The molecular weight of this compound is approximately 259.15 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 260.1. The fragmentation of related thiazole derivatives often involves the cleavage of the bond connecting the side chain to the thiazole ring.[14][15] A prominent fragment is therefore expected from the loss of the dichlorobenzyl group.
Caption: Predicted fragmentation pathway for this compound.
Based on this predicted fragmentation, the following MRM transitions are proposed for quantification and confirmation:
| Transition | Purpose | Cone Voltage (V) | Collision Energy (eV) |
| 260.1 > 100.0 | Quantifier | 25 | 20 |
| 260.1 > 159.0 | Qualifier | 25 | 15 |
System Suitability and Method Validation
To ensure the reliability of the analytical results, a system suitability test (SST) must be performed before each analytical run.[16][17][18][19] The method should also be validated according to the ICH Q2(R1) guidelines.[6][7][8][9][10]
System Suitability
The SST is designed to verify that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Rationale |
| Peak Tailing Factor | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Retention Time RSD | ≤ 2.0% (for 5 replicate injections) | Demonstrates the stability of the chromatographic separation. |
| Peak Area RSD | ≤ 5.0% (for 5 replicate injections) | Indicates the precision of the injection and detection system. |
| Signal-to-Noise (S/N) | ≥ 10 for the LLOQ | Confirms that the system has sufficient sensitivity. |
Method Validation Summary
A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.99 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the LC-MS analysis of this compound. The detailed experimental conditions, system suitability criteria, and validation guidelines offer a robust framework for researchers and scientists in the pharmaceutical industry. By following this protocol, laboratories can achieve reliable and accurate quantification of this compound, supporting various stages of drug discovery and development.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. European Compliance Academy. [Link]
- Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
- Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. [Link]
- Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. [Link]
- Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
- Updates in Small Molecule Pharmaceutical Development.
- System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modific
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
- MASS SPECTROMETRY: FRAGMENTATION P
- Mass Spectrometry - Fragmentation P
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
- Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
- Mass spectrometry of alkylbenzenes and related compounds. Part I.
- mass spectrometry: tropylium ion. YouTube. [Link]
- Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. scispace.com [scispace.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rsc.org [rsc.org]
- 13. pp.bme.hu [pp.bme.hu]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
- 16. FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. layloff.net [layloff.net]
- 19. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
Abstract
This document provides a detailed guide and standard operating protocol for the complete structural elucidation of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating the medicinally significant 2-aminothiazole scaffold, its precise characterization is critical for drug discovery and development programs.[1][2][3] This guide is designed for researchers, chemists, and quality control scientists, offering a framework that moves from fundamental principles to advanced 2D NMR correlation techniques. We present step-by-step protocols for sample preparation, data acquisition (¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC), and a systematic approach to spectral interpretation. The causality behind experimental choices is explained to empower users to adapt these methods for analogous molecular structures.
Introduction and Scientific Context
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][4] The compound this compound combines this key heterocycle with a dichlorinated benzyl group, a substitution pattern often used to modulate lipophilicity and metabolic stability. Unambiguous confirmation of its chemical structure, including the specific substitution pattern on both aromatic rings, is a prerequisite for any further biological or pharmaceutical development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive, definitive structural analysis of organic molecules in solution. This guide details a suite of NMR experiments that, when used in concert, provide a complete and validated assignment of every proton and carbon atom in the molecule.
Molecular Structure and Atom Numbering:
For clarity in spectral assignment, the following numbering scheme will be used throughout this document:
Caption: Structure of this compound with IUPAC-style numbering for NMR spectral assignment.
Experimental Design and Rationale
Diagram: Overall Experimental Workflow
Caption: Logical workflow for the complete NMR-based structural elucidation.
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the primary solvent. Its key advantages are:
-
Excellent Solubilizing Power: Suitable for a wide range of organic compounds.
-
Amine Proton Visibility: It effectively hydrogen-bonds with the -NH₂ protons, slowing their exchange rate and allowing them to be observed as a distinct, albeit often broad, resonance.[5] This is crucial for confirming the presence of the primary amine. In contrast, solvents like CDCl₃ might lead to rapid exchange and signal broadening or disappearance.
-
High Boiling Point: Minimizes evaporation during long experiments.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ (≥99.9% D).
-
Mixing: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution. The solution should be clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), or reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
-
Capping: Securely cap the NMR tube. Invert it several times to ensure homogeneity.
Protocol 2: NMR Data Acquisition
These protocols are based on a 400 MHz spectrometer. Adjustments may be necessary for other field strengths.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the field on the deuterium signal of the DMSO-d₆ solvent.
-
Perform automatic or manual tuning and matching of the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape, using the lock signal as a guide.
-
-
¹H NMR Acquisition:
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-32 (adjust for signal-to-noise)
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation.
-
-
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm)
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (adjust for signal-to-noise)
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
-
-
DEPT-135 Acquisition:
-
Run a standard DEPT-135 pulse program to differentiate carbon types:
-
CH, CH₃ signals: Positive phase
-
CH₂ signals: Negative phase
-
Quaternary carbons (C) and C=S: Absent
-
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCAD, gHMBCAD).
-
COSY: Acquire a 1024x256 data matrix with 4-8 scans per increment.
-
HSQC: Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz. Acquire a 1024x256 data matrix with 8-16 scans per increment.
-
HMBC: Optimize for long-range couplings of 8-10 Hz. Acquire a 2048x256 data matrix with 16-64 scans per increment. The long relaxation delay is crucial for observing correlations to quaternary carbons.
-
Spectral Analysis and Data Interpretation
This section outlines the expected NMR signals and the logic for their assignment. The predicted chemical shifts are based on established principles and data from analogous structures.[4][6][7][8][9]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |
| H-4' | ~7.55 | d (J ≈ 7.8 Hz) | 1H | Ortho to two Cl atoms, expected to be the most downfield aromatic proton. |
| H-5' | ~7.35 | t (J ≈ 7.8 Hz) | 1H | Coupled to H-4' and H-6'. |
| H-6' | ~7.25 | d (J ≈ 7.8 Hz) | 1H | Coupled to H-5'. |
| H-4 | ~7.00 | s | 1H | Thiazole proton. Expected as a singlet due to no adjacent protons. Its chemical shift is influenced by the adjacent sulfur and the benzyl group at C-5.[4][10] |
| -NH₂ | ~7.15 | br s | 2H | Broad singlet, exchangeable with D₂O. Position is concentration and temperature dependent.[5] |
| H-7 | ~4.10 | s | 2H | Methylene bridge protons. Appears as a singlet as it has no adjacent proton neighbors. |
Table 2: Predicted ¹³C NMR & DEPT-135 Data (100 MHz, DMSO-d₆)
| Atom # | Predicted δ (ppm) | DEPT-135 Phase | Rationale and Notes |
| C-2 | ~168.0 | None | Thiazole carbon attached to two nitrogen atoms; significantly downfield.[7][11] |
| C-4 | ~115.0 | Positive (CH) | Thiazole CH carbon. |
| C-5 | ~130.0 | None | Thiazole quaternary carbon, substituted with the benzyl group. |
| C-1' | ~138.0 | None | Benzyl quaternary carbon attached to the methylene bridge. |
| C-2' | ~132.5 | None | Benzyl quaternary carbon bearing a chlorine atom. |
| C-3' | ~131.0 | None | Benzyl quaternary carbon bearing a chlorine atom. |
| C-4' | ~130.5 | Positive (CH) | Aromatic CH. |
| C-5' | ~128.0 | Positive (CH) | Aromatic CH. |
| C-6' | ~129.5 | Positive (CH) | Aromatic CH. |
| C-7 | ~32.0 | Negative (CH₂) | Methylene bridge carbon. |
Analysis of 2D Correlation Spectra
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is key to confirming the connectivity within the dichlorobenzyl ring. It will show correlations between H-4'↔H-5' and H-5'↔H-6', establishing their adjacent relationship. No other correlations are expected.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH, CH₂, and CH₃ groups.
-
H-4' will correlate with C-4'.
-
H-5' will correlate with C-5'.
-
H-6' will correlate with C-6'.
-
H-4 will correlate with C-4.
-
H-7 will correlate with C-7.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for assembling the final structure, as it reveals 2-bond and 3-bond correlations between protons and carbons. It connects the molecular fragments.
Diagram: Key HMBC Correlations for Structural Confirmation
Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations confirming connectivity.
Key HMBC Cross-Peaks for Assignment:
-
Methylene Protons (H-7): These are the most informative protons. They will show correlations to:
-
C-4 and C-5: Confirms the attachment of the benzyl group to the C-5 position of the thiazole ring.
-
C-1', C-2', and C-6': Confirms the connection to the dichlorophenyl ring and helps assign the aromatic quaternary carbons.
-
-
Thiazole Proton (H-4): Will show correlations to:
-
C-5 and C-2: Confirms the thiazole ring structure and the assignment of its carbons.
-
-
Aromatic Protons (H-4', H-5', H-6'): These will show correlations to nearby carbons within the dichlorophenyl ring, confirming the assignments made from ¹H and ¹³C spectra. For example, H-6' should show a correlation to the chlorine-bearing C-2'.
Conclusion
The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural characterization of this compound. The protocols and analytical strategies outlined in this document constitute a self-validating system, where assignments from multiple experiments must converge to a single, consistent structure. This comprehensive approach ensures the highest level of scientific integrity, which is essential for compounds intended for further research and development in the pharmaceutical industry.
References
- Wikipedia contributors. (2023). Thiazole. Wikipedia, The Free Encyclopedia. [Link]
- El-Sayed, M. A., et al. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- Adams, R. D., et al. (2005). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
- Naeimi, H., & Nazifi, Z. (2016). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... The Royal Society of Chemistry. [Link]
- Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]
- Al-Amiery, A. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. [Link]
- PubChem. (n.d.). 2-Aminothiazole.
- Wiley-VCH GmbH. (n.d.). A-Chloromethyl-2,4-dichlorobenzyl alcohol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
- Sridhar, D., et al. (2012).
- Alsoghier, H. M., et al. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study.
- Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. [Link]
- PubChem. (n.d.). 5-Benzyl-1,3-thiazol-2-amine.
- Al-Jbouri, F. K. H. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]
- Claramunt, R. M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- Verni, F., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)
- Al-Jbouri, F. K. H. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
- The Organic Chemistry Tutor. (2015).
- Claramunt, R. M., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
- Madjroh, N., et al. (2022). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of.... Semantic Scholar. [Link]
- Al-Masoudi, N. A., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- Bahmani, A., et al. (2023). 1 H NMR spectrum of 3-benzyl-5-ethoxybenzo[d]thiazol-2(3H)-iminium bromide (3i).
- Gazizov, A. S., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]
- Cho, S. D., et al. (2007). (PDF) 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl).
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. 2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]
- 8. 5-Benzyl-1,3-thiazol-2-amine | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine for Assays
Introduction
Welcome to the technical support guide for 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine. This document provides a comprehensive, experience-driven approach to tackling one of the most common challenges in early-stage drug discovery: poor aqueous solubility. The insights and protocols herein are designed for researchers, scientists, and drug development professionals to systematically diagnose and overcome solubility issues, ensuring reliable and reproducible assay results.
Understanding the Molecule: A Structural Perspective
Before diving into troubleshooting, it is crucial to understand the physicochemical characteristics inherent to this compound.
-
Core Structure: The molecule is built on a 2-aminothiazole core. The amine group at the 2-position is basic, meaning it can accept a proton. This is the key to its pH-dependent solubility. The pKa of 2-aminothiazole itself is approximately 5.36.[1][2] While the exact pKa of this derivative is unknown without experimental determination, we can predict it will be in a similar range. This means that at a pH below ~5.4, the molecule will become increasingly protonated (ionized) and, therefore, more water-soluble.
-
Substituent Effects: The 5-(2,3-Dichloro-benzyl) group is the primary driver of the compound's low intrinsic solubility. This large, hydrophobic ("greasy") moiety significantly reduces the molecule's affinity for aqueous environments. Such molecules are often colloquially referred to as "grease-ball" type compounds by formulation scientists.[3]
This combination of a hydrophobic body and a weakly basic head makes this compound a classic example of a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[4] Our strategy will be to exploit its ionizable nature and, if necessary, employ formulation aids to keep the hydrophobic portion from precipitating in your assay medium.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. What happened?
A: This is a classic sign of exceeding the compound's kinetic solubility.[5][6] Your compound is highly soluble in 100% DMSO but has very low solubility in the aqueous buffer. When the DMSO stock is diluted into the buffer, the DMSO concentration drops, the buffer's polarity increases, and the compound can no longer stay in solution, causing it to precipitate. The goal is to find conditions where it remains soluble at the final desired assay concentration.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many sensitive or primary cell lines tolerating only up to 0.1%.[7][8][9] Concentrations above 1% can cause cytotoxicity or other off-target effects, confounding your results.[10] It is imperative to run a DMSO vehicle control to determine the tolerance of your specific cell line.[8][9]
Q3: Can I just sonicate the solution to get my compound to dissolve?
A: Sonication can help break up solid aggregates and speed up the dissolution of a compound up to its solubility limit, but it will not increase the thermodynamic equilibrium solubility. If the compound has precipitated because the concentration is above its solubility limit in that buffer, it will likely crash out again over time, especially during incubation.
Q4: Should I use a kinetic or thermodynamic solubility assay to solve my problem?
A: For routine in vitro assays, a kinetic solubility measurement is most relevant.[5][11] This method mimics the common experimental practice of diluting a DMSO stock solution into an aqueous buffer.[5][6] Thermodynamic solubility , determined by equilibrating excess solid compound over a longer period (e.g., 24 hours), is the true equilibrium value and is more critical for later-stage development like formulation for in vivo studies.[6][12][13] Start with kinetic solubility assessment to guide your assay development.
Troubleshooting Workflow: A Systematic Approach to Solubilization
This section provides a tiered strategy for systematically improving the solubility of this compound. Start with Tier 1 and only proceed to the next tier if solubility remains insufficient for your assay requirements.
Workflow Overview
Caption: A decision tree for troubleshooting solubility issues.
Tier 1: pH Adjustment
The Rationale: The 2-aminothiazole moiety is a weak base. By lowering the pH of the assay buffer to at least one to two units below the compound's pKa, we can protonate the nitrogen atom. This positive charge dramatically increases the molecule's interaction with water, thereby enhancing solubility. This is often the most effective and least intrusive method.[14][15]
Experimental Steps:
-
Determine pH Target: Assuming a pKa around 5.4, aim for an initial test buffer pH of 4.0-4.5.
-
Buffer Selection: Choose a buffer system with adequate buffering capacity at your target pH (e.g., acetate buffer for pH 4-5.5, citrate buffer for pH 3-6.2).
-
Test Solubility: Perform a kinetic solubility test (see Protocol 1) using your standard assay buffer and the new, lower-pH buffer.
-
Assay Compatibility Check: Crucially , confirm that the lower pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, receptor binding).
Tier 2: Co-solvents
The Rationale: If pH adjustment is insufficient or incompatible with the assay, introducing a water-miscible organic solvent (a co-solvent) can increase solubility.[15] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic dichlorobenzyl group.[16]
Common Co-solvents & Considerations:
| Co-solvent | Typical Starting % (v/v) | Pros | Cons |
| DMSO | 1-5% | Strong solubilizer. Already used for stock. | Can be toxic to cells above 0.5-1%.[7][10] May directly inhibit enzymes. |
| Ethanol | 1-5% | Less toxic than DMSO for many cell lines. | Can cause protein denaturation at higher concentrations. Volatile. |
| PEG 400 | 1-10% | Low toxicity. Good solubilizer. | Can increase viscosity. May interfere with some assay readouts. |
Experimental Steps:
-
Select Co-solvent: Choose a co-solvent that is least likely to interfere with your assay.
-
Prepare Buffers: Prepare a series of assay buffers containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Test Solubility: Run the kinetic solubility assay (Protocol 1) in each co-solvent condition.
-
Validate Assay Performance: Repeat the assay compatibility check. Ensure the co-solvent concentration does not alter your positive/negative controls or baseline readings.
Tier 3: Solubilizing Excipients
The Rationale: For particularly challenging compounds, specialized formulating agents, or excipients, can be used. These molecules create micro-environments that shield the hydrophobic compound from the aqueous bulk solution. It is important to note that excipients can have biological effects of their own and must be carefully validated.[17][18][19]
Primary Excipient Options:
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are truncated cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[20] They can encapsulate the dichlorobenzyl group of your compound, forming an inclusion complex that is water-soluble.[4][21][22]
-
Surfactants (e.g., Polysorbate 80, Cremophor EL): At concentrations above the critical micelle concentration (CMC), these amphipathic molecules form micelles that can sequester the hydrophobic compound in their core. This is a common strategy in drug formulation.[15][16]
Experimental Steps:
-
Select Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting point due to its high solubility and low toxicity.
-
Prepare Solutions: Prepare assay buffers with varying concentrations of HP-β-CD (e.g., 10 mM, 20 mM, 50 mM).
-
Test Solubility: Perform the kinetic solubility assay (Protocol 1). The combination of a co-solvent and cyclodextrin can sometimes have a synergistic effect.[23][24]
-
Extensive Validation: Excipients are more likely to interfere with biological assays than pH or co-solvents. Thoroughly validate that the chosen excipient and concentration do not affect your assay results.
Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is adapted from standard industry practices and is designed to rapidly assess solubility under various buffer conditions using a 96-well plate format.[5][11][25][26]
Materials:
-
Test Compound: 10 mM stock in 100% DMSO.
-
Test Buffers: A panel of buffers from the troubleshooting tiers (e.g., PBS pH 7.4, Acetate buffer pH 4.5, PBS + 2% EtOH).
-
Clear, flat-bottom 96-well plates.
-
Plate reader capable of measuring absorbance or nephelometry.
Methodology:
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Dispense to Assay Plates: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration into corresponding wells of several new 96-well plates (one for each test buffer).
-
Add Test Buffers: Add the appropriate test buffer to each plate (e.g., 198 µL) to achieve the final desired compound concentrations with a consistent final DMSO concentration (in this example, 1%).
-
Incubate: Seal the plates and shake for 1-2 hours at room temperature.[5] This allows the solution to equilibrate and any precipitation to form.
-
Measure:
-
Nephelometry (Preferred): Measure light scattering using a nephelometer. A sharp increase in scattering indicates precipitation.[5][11]
-
UV-Vis Absorbance (Alternative): Centrifuge the plates to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ-max. Compare to a standard curve prepared in 100% DMSO to quantify the concentration of the dissolved compound.[5]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the gold-standard method for determining the true equilibrium solubility of a compound.[12]
Materials:
-
Solid (powdered) test compound.
-
Selected aqueous buffer.
-
Glass vials with screw caps.
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Centrifuge and/or syringe filters (0.22 µm).
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS).
Methodology:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial (enough that some solid remains undissolved at the end).
-
Add Buffer: Add a known volume of the test buffer (e.g., 1 mL).
-
Equilibrate: Cap the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.[5][12]
-
Phase Separation: Allow the vials to sit undisturbed for sedimentation. Then, carefully remove an aliquot of the supernatant. Clarify the supernatant by centrifugation at high speed or by filtering through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantify: Dilute the clarified supernatant into a suitable solvent (e.g., acetonitrile/water) and quantify the compound's concentration using a validated HPLC-UV or LC-MS method with a standard curve.
Final Recommendations & Best Practices
-
Always Prepare Fresh: Prepare dilutions of your compound in the final assay buffer immediately before use. Do not store aqueous dilutions of poorly soluble compounds.
-
Visual Inspection is Key: Always visually inspect your solutions for turbidity or precipitate, especially after addition to the assay plate and after any incubation period.
-
Mind the Vehicle Control: The final formulation (e.g., buffer at pH 4.5 with 2% ethanol and 20 mM HP-β-CD) must be used as the vehicle control in all your experiments to account for any background effects on the assay.
-
Document Everything: Keep meticulous records of the formulation that successfully solubilizes your compound. This information is invaluable for reproducibility and for future studies.
By applying this systematic, evidence-based approach, you can overcome the solubility challenges presented by this compound, leading to more reliable data and accelerating your research and development efforts.
References
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Schoenfeld, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Singh, G., et al. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs.
- Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed.
- LifeTein. (2023). DMSO usage in cell culture.
- ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Scientist Solutions. (2025). DMSO in cell based assays.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Bienta. (n.d.). Shake-Flask Solubility Assay.
- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
- Wikipedia. (n.d.). 2-Aminothiazole.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- BioDuro. (n.d.). ADME Solubility Assay.
- Reddit. (2023). Maximum DMSO concentration in media for cell culture?.
- American Pharmaceutical Review. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development.
- PubChem. (n.d.). 2-Aminothiazole.
- Drug Development & Delivery. (2023). Excipients: Advanced Biologics Require Innovative Excipient Science.
- ResearchGate. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development.
- Slideshare. (n.d.). Methods of solubility enhancements.
- RSC Publishing. (n.d.). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles.
- Solubility of Things. (n.d.). 2-Aminothiazole.
- European Pharmaceutical Review. (2020). Study suggests some excipients in common drugs are biologically active.
- MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- MDPI. (2021). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- PubMed Central. (n.d.). The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid.
- PubMed. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- MDPI. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- PubChem. (n.d.). 5-Benzyl-1,3-thiazol-2-amine.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Human Metabolome Database. (2021). Showing metabocard for 2-Aminothiazole (HMDB0245029).
- International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
Sources
- 1. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]
- 2. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijmsdr.org [ijmsdr.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmasources.com [pharmasources.com]
- 20. mdpi.com [mdpi.com]
- 21. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 23. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Troubleshooting Poor Cell Permeability of Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges associated with the cell permeability of this important class of compounds. My goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability issues in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers often have regarding the cell permeability of thiazole derivatives.
Q1: Why do many of my thiazole derivatives exhibit low cell permeability?
Poor cell permeability in thiazole derivatives often stems from a combination of their inherent physicochemical properties. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, can contribute to a higher polar surface area (PSA) and hydrogen bonding capacity.[1][2] Key factors that frequently lead to low permeability include:
-
High Polarity: An excess of polar functional groups can lead to strong interactions with the aqueous environment, hindering partitioning into the lipophilic cell membrane.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can impede membrane translocation.[3][4][5][6]
-
Molecular Weight and Size: Large molecules diffuse more slowly across the cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity can prevent the compound from effectively entering the lipid bilayer of the cell membrane.
Q2: What are the basic principles I should consider for designing more permeable thiazole compounds?
When designing new thiazole derivatives, it's crucial to balance the structural features required for biological activity with the physicochemical properties that favor cell permeability. A valuable starting point is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
While not an absolute rule, these guidelines provide a useful framework for optimizing your compounds for better permeability.[7][11]
Q3: What initial steps can I take to assess the permeability of my thiazole derivatives?
A tiered approach is often most effective. Start with computationally predicted properties to quickly screen your compounds. Then, move on to simple, high-throughput in vitro assays before progressing to more complex cell-based models for your most promising candidates.
-
In Silico Prediction: Utilize software to calculate properties like logP, PSA, molecular weight, and the number of hydrogen bond donors/acceptors.[4][12][13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a rapid and cost-effective method to assess passive transcellular permeability.[14][15]
-
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, providing insights into both passive diffusion and active transport mechanisms.[16][17][18][19]
Troubleshooting Guide: Addressing Specific Permeability Issues
This section provides a structured approach to diagnosing and resolving common experimental problems related to the poor cell permeability of thiazole derivatives.
Problem 1: My thiazole derivative shows high potency in a biochemical assay but is inactive in a cell-based assay.
This is a classic indicator of poor cell permeability. The compound can effectively interact with its target protein in a cell-free environment, but it cannot reach the intracellular target in a living cell.
Workflow for Diagnosing and Resolving Low Cellular Activity
Caption: Strategies for enhancing permeability.
By systematically applying these diagnostic and troubleshooting strategies, you can gain a deeper understanding of the permeability challenges associated with your thiazole derivatives and make informed decisions to optimize their potential as effective therapeutic agents.
References
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Drug Permeation against Efflux by Two Transporters. PMC - NIH.
- Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. ResearchGate.
- The in silico physicochemical properties of thiazole derivatives.... ResearchGate.
- BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- In silico model of drug permeability across sublingual mucosa. PubMed.
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers.
- (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- An Overview of Thiazole Derivatives and its Biological Activities.
- Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling. ACS Publications.
- Physicochemical properties of the synthesized thiazole derivatives. ResearchGate.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH.
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. Semantic Scholar.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF. ResearchGate.
- Caco-2 permeability assay. Creative Bioarray.
- How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate.
- Lipinski's rule of five. Wikipedia.
- Predicting a Drug's Membrane Permeability. Wipf Group.
- Drug Permeation against Efflux by Two Transporters | ACS Infectious Diseases. ACS Publications.
- Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
- Caco-2 cell permeability assays to measure drug absorption. PubMed.
- In silico prediction models for solubility and membrane permeability in cell-based assays..
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields. Great Britain Journals Press.
- The effect of hydrogen bonding on diffusion and permeability in UV-cured Polyacrylate-based networks for controlled release. RCSI Repository.
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism.. Semantic Scholar.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis.
- (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.
- Caco-2 cell permeability, pampa membrane assays. Slideshare.
- Making sense of drug-efflux transporters in the physiological environment. PMC.
- In Silico Prediction of Skin Permeability Using a Two-QSAR Approach. MDPI.
- What is Lipinski's Rule of 5?. AZoLifeSciences.com.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In silico model of drug permeability across sublingual mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalspress.com [journalspress.com]
- 7. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 19. enamine.net [enamine.net]
Technical Support Center: A Guide to Improving the Solution Stability of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability challenges encountered in solution-based experiments. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reproducibility of your assays.
The this compound molecule, like many heterocyclic amines, possesses specific chemical moieties that are susceptible to degradation under common laboratory conditions. The primary points of vulnerability are the 2-aminothiazole core and the exocyclic primary amine. The thiazole ring, while aromatic, can be prone to oxidation and photodegradation.[1][2][3] The primary amine is a nucleophile and a base, making it reactive and influencing the molecule's pH-dependent solubility and stability.[4]
This document provides troubleshooting guidance in a direct question-and-answer format, followed by frequently asked questions (FAQs) for proactive stability management and detailed experimental protocols.
Part 1: Troubleshooting Guide for Common Stability Issues
This section addresses specific observational problems you may encounter during your experiments. A logical troubleshooting workflow is provided below.
Caption: Troubleshooting decision tree for stability issues.
Q1: My solution of this compound is rapidly turning yellow or brown. What is the likely cause?
Answer: This is a classic indicator of oxidative degradation or a reaction with an excipient.
-
Oxidative Degradation: The electron-rich thiazole ring and the aminothiazole moiety are susceptible to oxidation.[3][5] This can be catalyzed by dissolved oxygen in your solvent, trace metal ions, or exposure to high temperatures. The resulting degradation products are often colored chromophores.
-
Causality: Oxidation can occur on the sulfur atom of the thiazole ring or lead to polymerization of the amine-containing molecules.[3]
-
Immediate Action: Immediately switch to deoxygenated solvents (prepared by sparging with nitrogen or argon). Prepare solutions fresh and store them under an inert atmosphere. The inclusion of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Vitamin E, can mitigate this process.
-
-
Maillard Reaction: If your formulation contains reducing sugars (e.g., lactose, glucose, fructose), the primary amine of your compound can react with the sugar's aldehyde or ketone group.[6][7] This non-enzymatic browning reaction is a well-known cause of drug degradation and discoloration.[8]
-
Causality: The reaction forms a Schiff base, which then undergoes rearrangement and further reactions to produce brown polymeric pigments.
-
Immediate Action: Review your solution composition. If reducing sugars are present, replace them with non-reducing alternatives like sucrose or mannitol.
-
Q2: I'm observing a significant loss of compound potency in my assay over a few hours, even when the solution is protected from light. What could be the issue?
Answer: A rapid, non-photolytic loss of potency often points to pH-mediated hydrolysis or incompatibility with the solvent or buffer system.
-
pH-Mediated Hydrolysis: The stability of heterocyclic amines is frequently dependent on the pH of the solution. While the thiazole ring itself is relatively stable against hydrolysis, extreme pH conditions (highly acidic or alkaline) can catalyze degradation.
-
Causality: The protonation state of the molecule, governed by the solution's pH, dictates its electronic properties and susceptibility to nucleophilic attack by water or buffer components. 2-aminothiazole derivatives are typically protonated on the endocyclic (ring) nitrogen.[4]
-
Immediate Action: Perform a pH stability profile. Prepare your compound in a series of buffers across a relevant pH range (e.g., pH 3 to pH 9) and monitor its concentration over time using a stability-indicating method like HPLC. This will identify the pH at which the compound is most stable. Often, a slightly acidic pH is optimal for amine-containing compounds to ensure protonation and stability.[9]
-
-
Solvent/Buffer Incompatibility: Certain buffer species can react with your compound. For example, phosphate buffers can sometimes catalyze specific degradation pathways.
-
Immediate Action: If using a potentially reactive buffer, switch to an alternative system like citrate or acetate and re-evaluate the stability. Ensure your co-solvents (like DMSO) are of high purity and anhydrous, as water content can facilitate hydrolysis.
-
Q3: My experimental results are inconsistent, especially when performed on an open bench under bright laboratory lighting. Is this related to stability?
Answer: Yes, this strongly suggests photodegradation. Thiazole-containing compounds with aryl ring substituents are known to be susceptible to degradation upon exposure to light, particularly UV wavelengths.[1]
-
Causality: The mechanism often involves the thiazole ring reacting with singlet oxygen, which is generated by photosensitization.[1] This can lead to a [4+2] cycloaddition reaction, forming an unstable endoperoxide that rearranges and cleaves the thiazole ring.[1]
-
Immediate Action:
-
Protect from Light: All solutions containing the compound should be prepared, stored, and handled in amber glass vials or containers wrapped in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the time solutions are exposed to direct light.
-
Confirm with a Photostability Study: As part of a forced degradation study (see Protocol 1), expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare its degradation to a dark control.
-
Q4: My compound is precipitating from my aqueous buffer. How can I improve its solubility while maintaining stability?
Answer: Precipitation is due to the compound's concentration exceeding its solubility limit in the given solvent system. The solubility of this compound is highly pH-dependent due to the basic 2-aminothiazole group.
-
Causality: As a basic compound, it will be more soluble in acidic solutions where the amine group is protonated, forming a more polar salt. At higher pH, it exists as the less soluble free base.
-
Immediate Action:
-
pH Adjustment: Lowering the pH of your solution with a pharmaceutically acceptable acid (e.g., HCl, citric acid) will protonate the molecule and significantly increase its aqueous solubility.[9] Determine the pKa of your compound experimentally or computationally to guide your pH selection.
-
Use of Co-solvents: If pH adjustment is not compatible with your assay, consider using co-solvents. A stock solution can be made in a water-miscible organic solvent like DMSO or ethanol, and then diluted into the final aqueous buffer. Be mindful of the final organic solvent concentration, as it may affect your experiment.
-
Salt Formation: For long-term development, synthesizing a stable salt form of the compound (e.g., hydrochloride or mesylate salt) is a standard strategy to improve both solubility and stability.[9]
-
Part 2: FAQs for Proactive Stability Enhancement
Q1: What are the ideal storage conditions for stock solutions of this compound?
Answer: Based on the compound's chemical nature, the following storage conditions are recommended to maximize shelf-life.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (anhydrous), Ethanol | Minimizes hydrolysis; good solubilizing power. |
| Temperature | -20°C or -80°C | Reduces rates of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation. |
| Container | Amber glass vial with PTFE-lined cap | Protects from light; provides an inert storage surface. |
| Concentration | High (e.g., 10-50 mM) | High concentration stock solutions are often more stable. |
Q2: Are there any common excipients or additives I absolutely must avoid?
Answer: Yes. Due to the primary amine, certain excipients are known to cause incompatibilities.
| Excipient Class | Examples | Rationale for Avoidance |
| Reducing Sugars | Lactose, Dextrose, Fructose | Reacts with the primary amine via the Maillard reaction, causing degradation and discoloration.[6][8] |
| Aldehydes/Ketones | Formaldehyde, Acetone | Can form Schiff bases with the primary amine. Often present as impurities in other excipients (e.g., PEG). |
| Reactive Metals | Iron, Copper salts | Can catalyze oxidation of the thiazole ring and amine group. |
Q3: What simple formulation strategies can I use to prepare a more stable working solution for a multi-day experiment?
Answer: Creating a robust formulation involves a multi-pronged approach to address the primary degradation pathways.
-
Optimize pH: Use the data from your pH stability profile to buffer your solution to the optimal pH, likely in the slightly acidic range (e.g., pH 4-6).
-
Add an Antioxidant: Include a low concentration (e.g., 0.01% - 0.1%) of an antioxidant like BHT, sodium metabisulfite, or ascorbic acid to scavenge free radicals and prevent oxidation.
-
Include a Chelating Agent: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester trace metal ions that can catalyze oxidation.
-
Protect from Light: Always prepare and store the final formulation in light-protected containers.
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential to identify the primary degradation pathways and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the solution into separate, light-protected vials for each stress condition. Include an unstressed control sample stored at 4°C.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Maintain one vial at 60°C.
-
Photolytic: Place one clear vial in a photostability chamber according to ICH Q1B guidelines. Keep a dark control alongside it.
-
-
Incubation: Incubate all samples (except the control) at 60°C (or room temperature for oxidation/photolysis) for a defined period (e.g., 24 hours). Aim for 5-20% degradation.
-
Analysis: Neutralize the acid and base samples. Analyze all samples by a reverse-phase HPLC method with a UV detector (e.g., C18 column). Use a mass spectrometer (LC-MS) to help identify the mass of any degradation products.
-
Evaluation: Compare the chromatograms. A robust, stability-indicating method will show baseline resolution between the parent peak and all degradant peaks. The degradation profile will reveal whether the compound is most sensitive to acid, base, oxidation, heat, or light.
Protocol 2: Preparation of a Stabilized Formulation for In Vitro Assays
This protocol provides a starting point for creating a stabilized aqueous solution.
-
Prepare Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.5. Deoxygenate the buffer by sparging with argon gas for at least 15 minutes.
-
Prepare Additive Stock Solutions:
-
Prepare a 1% (w/v) EDTA solution in water.
-
Prepare a 1% (w/v) Butylated Hydroxytoluene (BHT) solution in ethanol.
-
-
Prepare Compound Stock: Prepare a concentrated 20 mM stock solution of this compound in anhydrous DMSO.
-
Formulation: In an amber vial, combine the components in the following order, mixing after each addition:
-
Start with the required volume of deoxygenated citrate buffer.
-
Add the EDTA stock solution to a final concentration of 0.01%.
-
Add the BHT stock solution to a final concentration of 0.01%.
-
Spike in the DMSO compound stock to achieve the desired final concentration (ensure the final DMSO concentration is below 0.5% or at a level compatible with your assay).
-
-
Storage: Blanket the headspace of the vial with argon, cap tightly, and store at 2-8°C, protected from light.
By implementing these troubleshooting and proactive strategies, researchers can significantly improve the stability of this compound in solution, leading to more accurate and reliable scientific outcomes.
References
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Prajapati, D. D., & Mashru, R. C. (2017). Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction. Scientia Pharmaceutica.
- Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research.
- JOCPR. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research.
- Iqbal, M., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules.
- ADM Excipients. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. ADM.
- Wikipedia contributors. (n.d.). Thiazole. Wikipedia.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
- Chemistry LibreTexts. (2024). Heterocyclic Amines. Chemistry LibreTexts.
- McMurry, J. (2018). Amines and Heterocycles. Organic Chemistry (9th ed.).
- ResearchGate. (2020). Oxidation of thiazoles having sulfur-containing functional groups. HETEROCYCLES.
- Li, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics.
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
Introduction
Welcome to the technical support center for researchers working with 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine and other novel small molecules. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] While this chemical class holds significant therapeutic promise, a critical step in the development of any new compound is the thorough characterization of its target engagement and selectivity.[3][4] Off-target effects are a primary cause of misleading experimental results and potential toxicity, leading to failures in later stages of drug development.[4][5]
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for identifying, validating, and overcoming potential off-target effects of this compound. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype in my cellular assay with this compound, but I'm not sure if it's due to my intended target. What should I do first?
A1: This is a common and critical question. The first step is to establish a clear link between the observed phenotype and the engagement of your intended target. A good starting point is to perform a dose-response experiment to determine the potency of your compound. Subsequently, employing a secondary, unrelated chemical probe that targets the same protein can help validate that the phenotype is on-target.[6] If the phenotype is recapitulated, it strengthens the hypothesis of on-target activity. If not, it's a strong indicator of potential off-target effects.
Q2: What are the most common reasons for discrepancies between my in vitro biochemical assays and my cellular assays?
A2: Discrepancies often arise due to factors present in the cellular environment that are absent in a purified biochemical assay. These can include:
-
Cell permeability and efflux: The compound may not be reaching its intracellular target at a sufficient concentration.
-
Metabolism: The compound could be rapidly metabolized into inactive or even active metabolites with different target profiles.
-
Engagement of off-targets: In the complex environment of a cell, your compound may interact with numerous other proteins, leading to a different overall phenotypic outcome. Small molecule drugs are estimated to interact with an average of 6-11 distinct targets.[5][7]
Q3: How can I begin to identify the potential off-targets of this compound?
A3: A multi-pronged approach is recommended.
-
Computational (in silico) Prediction: Utilize chemical similarity and docking simulations to predict potential off-target interactions.[4][5] These methods are high-throughput and cost-effective for generating initial hypotheses.[5]
-
Experimental Profiling: This is the gold standard. Techniques like kinome scanning are invaluable, as kinases are a frequent source of off-target interactions for many small molecules.[8][9][10][11][12] Broader proteome-wide approaches such as chemical proteomics can also be employed.[13]
Q4: I've identified a potential off-target. How do I validate this interaction?
A4: Validation is key to confirming a suspected off-target interaction. Several biophysical and cell-based assays can be used:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[14][15][16][17][18]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction such as binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[19][20][21][22][23]
-
Resonance Energy Transfer (FRET/BRET) Assays: These proximity-based assays can be used to measure target engagement in live cells.[24][25][26][27][28]
Q5: If my compound has significant off-target effects, what are my options?
A5: If off-target effects are confirmed, you have several paths forward:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that improve selectivity for your intended target while reducing affinity for the off-target(s).[22]
-
Dose Optimization: In some cases, it may be possible to use the compound at a concentration that is sufficient to engage the primary target while minimizing engagement of lower-affinity off-targets.
-
Chemical Probe Re-evaluation: If the off-target effects are potent and difficult to engineer out, the compound may not be suitable as a selective probe for your intended target. It may, however, have potential for drug repurposing if the off-target is therapeutically relevant.[7]
Troubleshooting Guides
Scenario 1: Unexpected or Unexplained Phenotype
You observe a cellular phenotype that is inconsistent with the known biology of your intended target.
Logical Workflow for Troubleshooting:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. assayquant.com [assayquant.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ITC - Creative Biolabs [creative-biolabs.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. massbio.org [massbio.org]
- 25. biorxiv.org [biorxiv.org]
- 26. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 27. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. berthold.com [berthold.com]
Technical Support Center: Navigating Assay Interference from Dichlorinated Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for addressing assay interference, with a special focus on challenges posed by dichlorinated compounds. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot effectively. Our goal is to ensure the integrity of your experimental data by identifying and mitigating non-specific assay effects.
Frequently Asked Questions (FAQs): Understanding the Challenge
Here, we address some of the foundational questions surrounding assay interference, particularly from dichlorinated and other reactive compounds.
Q1: What is assay interference and why are dichlorinated compounds a particular concern?
A1: Assay interference refers to any artifact in an experimental system that leads to a misinterpretation of the results, such as false positives or false negatives.[1][2][3] Dichlorinated compounds, and other structurally related electrophilic molecules, are a notable concern because they can be chemically reactive.[4] This reactivity allows them to interact non-specifically with assay components, such as proteins and detection reagents, rather than engaging with the intended biological target.[4][5] This can lead to wasted resources and the pursuit of non-viable drug candidates.[4]
Q2: What are the common mechanisms of assay interference caused by reactive compounds?
A2: Reactive compounds, including many dichlorinated structures, can interfere with assays through several mechanisms:
-
Covalent Modification: These compounds can form stable covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine.[6][7][8] This can irreversibly alter the protein's function, leading to non-specific inhibition.[6]
-
Redox Activity: Some compounds can participate in oxidation-reduction (redox) cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][6] These ROS can then oxidize and damage assay components, leading to a false signal.[4]
-
Compound Aggregation: At certain concentrations, some small molecules can form colloidal aggregates that non-specifically inhibit enzymes.[9][10] This is a behavior observed in some promiscuous inhibitors.[9]
-
Fluorescence Interference: If the compound itself is fluorescent or quenches the fluorescence of a reporter molecule, it can directly interfere with fluorescence-based readouts.[2][11][12]
Q3: What are "Pan-Assay Interference Compounds" (PAINS)?
A3: Pan-Assay Interference Compounds (PAINS) are specific chemical substructures that are known to frequently appear as false positives in high-throughput screening (HTS) campaigns.[6] These compounds often act through the non-specific mechanisms mentioned above.[1][6] While not all compounds containing a PAINS motif are problematic, their presence should trigger a more rigorous evaluation of any observed activity.[13]
Troubleshooting Guide: Identifying and Characterizing Interference
If you suspect assay interference from a dichlorinated or other potentially reactive compound, a systematic approach is crucial. This guide will walk you through the steps to diagnose the issue.
Is Your Compound a Known "Bad Actor"? - The Knowledge-Based Approach
Before diving into extensive experimental work, a preliminary in-silico and literature-based assessment can be highly informative.
Step 1: Substructure Filtering and Database Searches
-
Action: Utilize computational filters to check if your compound contains known PAINS substructures or other reactive functional groups.[4][14]
-
Rationale: These filters are built upon historical screening data and can quickly flag compounds with a higher probability of causing interference.[6]
-
Recommended Tools: Several free and commercial tools are available for PAINS filtering. Additionally, searching databases like PubChem can reveal if your compound has been flagged as a frequent hitter in other screens.[14]
Is the Observed Activity Real? - The Experimental Approach
If your compound is flagged or if you have other reasons to be suspicious, the following experimental controls are essential.
Q4: My compound is active in my primary assay. How can I confirm it's a genuine hit?
A4: The gold standard for validating a hit is to test it in an orthogonal assay.
-
What is an Orthogonal Assay? An orthogonal assay measures the same biological endpoint as your primary assay but uses a different detection technology or principle.[2] For example, if your primary screen is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a mass spectrometry-based substrate conversion assay.
-
Why is this important? If a compound is truly active against your target, it should show activity regardless of the detection method.[2] Conversely, if the activity is an artifact of the primary assay's technology (e.g., fluorescence interference), it will likely disappear in the orthogonal assay.[2]
Q5: I suspect my dichlorinated compound is reacting with my protein. How can I test for this?
A5: Several experiments can help elucidate a covalent or reactive mechanism of action.
-
The "Scavenger" Test: Including a nucleophilic scavenging agent like dithiothreitol (DTT) or glutathione (GSH) in your assay buffer can mitigate the effects of thiol-reactive compounds.[4][15]
-
Time-Dependence of Inhibition: True covalent inhibitors often exhibit time-dependent inhibition.
-
Rationale: The formation of a covalent bond is a chemical reaction that takes time. Pre-incubating the enzyme with the inhibitor before adding the substrate will result in a more potent inhibition compared to simultaneous addition.
-
-
Irreversibility of Inhibition: A "jump-dilution" experiment can assess the reversibility of inhibition.
-
Rationale: If a compound forms a covalent bond with its target, its inhibitory effect should persist even after the unbound compound is removed by dilution. Non-covalent inhibitors will dissociate upon dilution, and enzyme activity will be restored.
-
Q6: How can I rule out interference from compound aggregation?
A6: The inclusion of a non-ionic detergent and analysis by dynamic light scattering (DLS) are key experiments.
-
Detergent Counter-Screen: Rerunning your assay in the presence of a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can disrupt compound aggregates.[16] A loss of activity in the presence of detergent suggests aggregation-based inhibition.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the formation of aggregates in solution.[9] Analyzing your compound at various concentrations can reveal a concentration-dependent increase in particle size, indicative of aggregation.[9]
Q7: My assay is fluorescence-based. How do I check for compound-mediated fluorescence interference?
A7: Specific controls are necessary to identify autofluorescence or quenching.
-
Pre-read Protocol: Before initiating the assay reaction, read the plate with your compound alone.[12] This will identify any intrinsic fluorescence of the compound at the assay's excitation and emission wavelengths.
-
Quenching Assessment: In a separate experiment, add your compound to a solution containing only the fluorescent product of your assay. A decrease in the fluorescence signal indicates that your compound is quenching the reporter.
-
Shift to Far-Red Probes: Autofluorescence and light scattering are more pronounced at lower wavelengths.[12][17] If possible, switching to a fluorescent probe that excites and emits in the far-red spectrum can often mitigate these issues.[17]
Visualizing Troubleshooting Workflows
To aid in your experimental design, the following diagrams illustrate the logical flow for identifying different types of assay interference.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 10. Identification and prediction of promiscuous aggregating inhibitors among known drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
refining purification methods for 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
Welcome to the technical support resource for the purification of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine (CAS No. 302548-99-8). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested methodologies to help you achieve high purity and yield for this critical building block. The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, known for its wide range of biological activities, making mastery of its purification essential for successful research outcomes.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the handling and purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: Understanding the molecule's properties is the foundation of an effective purification strategy.
-
Basicity: The exocyclic amine on the thiazole ring imparts basic character. This allows for purification techniques involving acid-base extractions. The nitrogen atoms in the thiazole ring are also basic, with the ring nitrogen typically being the site of protonation in strong acids.[2]
-
Polarity: The molecule is moderately polar. The dichlorobenzyl group is lipophilic, while the 2-aminothiazole moiety is polar. This dual nature requires a careful balance of solvent polarity during chromatography and recrystallization.
-
Solubility: Based on analogous structures like 2-aminobenzothiazole, it is expected to have low solubility in water, but good solubility in polar organic solvents like alcohols, chloroform, and THF.
-
UV Activity: The presence of two aromatic rings (dichlorophenyl and thiazole) makes the compound strongly UV-active, which is highly advantageous for monitoring reactions and purification via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: The most common synthetic route to 2-aminothiazoles is the Hantzsch synthesis.[3] Impurities will largely depend on the specific reagents and conditions used, but can include:
-
Unreacted Starting Materials: Such as the corresponding α-haloketone and thiourea.
-
Over-alkylated Byproducts: Where the exocyclic amine of the product reacts further with the electrophile.
-
Regioisomers: Depending on the synthetic precursors, isomeric impurities may arise.
-
Thiourea-derived Impurities: Such as self-condensation products of thiourea under harsh conditions.
Q3: Which purification technique is generally recommended: recrystallization or column chromatography?
A3: The choice depends on the purity of your crude material.
-
For crude purity >90%: Recrystallization is often the most efficient and scalable method to remove minor impurities and obtain highly crystalline material.
-
For crude purity <90% or complex impurity profiles: Flash column chromatography is superior for separating multiple components with different polarities.[4][5] However, be aware that some aminothiazole derivatives can show instability on silica gel.[6]
Q4: How can I effectively monitor the purification process?
A4: Thin Layer Chromatography (TLC) is the primary tool. Use a mobile phase that provides a retention factor (Rf) for the target compound of approximately 0.3-0.4 for the best separation from impurities. Visualize spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize non-UV active impurities. For final purity analysis, HPLC-UV and LC-MS are the gold standards.
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Problem 1: Poor Separation or Significant Tailing during Silica Gel Column Chromatography
-
Potential Cause 1: Strong Interaction with Acidic Silica Gel. The basic 2-amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the product on the column.
-
Suggested Solution 1.1: Basic Modifier. Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Et3N). The modifier competes with your compound for the acidic sites on the silica, leading to sharper peaks and improved recovery.
-
Suggested Solution 1.2: Deactivated Silica. Use commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a solution of triethylamine.
-
Suggested Solution 1.3: Alternative Stationary Phase. If tailing persists, consider using a different stationary phase like neutral alumina or C18-functionalized silica (reversed-phase chromatography).
-
Potential Cause 2: Inappropriate Solvent System. The polarity of the eluent may not be optimized for separating the target compound from impurities that are very close in polarity.
-
Suggested Solution 2.1: Systematic Solvent Screening. Before running a large column, perform a thorough TLC analysis using different solvent systems. Test various combinations of non-polar (Hexane, Heptane) and polar (Ethyl Acetate, Dichloromethane, Acetone) solvents. Sometimes, a three-component system (e.g., Hexane/DCM/MeOH) can provide unique selectivity.
-
Suggested Solution 2.2: Gradient Elution. If a single isocratic system cannot separate all impurities, use a gradient elution. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product, leaving highly polar impurities on the column.[7][8]
Workflow for Troubleshooting Poor Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
Problem 2: Low Yield or Product Loss During Purification
-
Potential Cause 1: Product Decomposition on Silica. As mentioned, prolonged contact with acidic silica can degrade sensitive molecules.
-
Suggested Solution 1.1: Rapid Purification. Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the process.
-
Suggested Solution 1.2: Deactivate Silica. Use the methods described in Problem 1 to minimize acid-catalyzed degradation.
-
Potential Cause 2: Incomplete Elution. The solvent system may not be polar enough to completely elute the compound from the column.
-
Suggested Solution 2.1: Column Flush. After your product has eluted, flush the column with a much stronger solvent (e.g., 5-10% Methanol in DCM) to check if any remaining material comes off. If so, your primary eluent was too weak.
-
Potential Cause 3: Co-elution with a Non-UV Active Impurity. Your purity analysis by UV-HPLC may be misleading if a co-eluting impurity does not have a UV chromophore.
-
Suggested Solution 3.1: Use Multiple Detection Methods. Analyze the "pure" fractions by LC-MS or NMR to confirm the absence of other components.
Problem 3: Difficulty Achieving High Purity (>99%) by a Single Method
-
Potential Cause: Presence of a Structurally Similar Impurity. An impurity with very similar polarity and structure may be difficult to remove with one technique.
-
Suggested Solution: Orthogonal Purification Methods. Combine two different purification techniques that rely on different separation principles.
-
Step 1 (Chromatography): Perform flash column chromatography to remove the bulk of the impurities. This separates based on polarity.
-
Step 2 (Recrystallization): Take the material that is >95% pure from the column and recrystallize it. This separates based on differences in solubility and the ability to form a crystal lattice, which is highly effective at excluding impurities.
-
Part 3: Experimental Protocols & Data
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying a crude mixture of this compound.
-
Preparation of the Silica Column:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane (DCM) or the eluent.
-
Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel (~2-3x the sample weight). To do this, dissolve the compound in a solvent like DCM, add the silica, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane containing 0.5% triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., increase to 30-50% Ethyl Acetate). The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dry the resulting solid under high vacuum to remove residual solvents.
-
Table 1: Recommended Solvent Systems for Chromatography & TLC
| Solvent System (v/v) | Polarity | Typical Application | Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for TLC analysis and column chromatography. | Add 0.5% Et3N to prevent tailing.[5] |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Effective for eluting more polar compounds. | DCM can be acidic; use of Et3N is still recommended.[4] |
| Toluene / Acetone (8:2) | Medium | Offers different selectivity compared to ester-based systems. | Useful if separation is poor in Hex/EtOAc. |
Protocol 2: Purification by Recrystallization
This method is ideal for upgrading material that is already >90% pure.
-
Solvent Selection:
-
Place a small amount of the impure solid in several test tubes.
-
Add different solvents (see Table 2) dropwise to each tube while heating gently (e.g., in a warm water bath).
-
A good single solvent will dissolve the compound when hot but show low solubility when cold.
-
If a single solvent is not found, try a two-solvent system (e.g., dissolve in a good solvent like hot ethanol, then add a poor solvent like water dropwise until turbidity appears).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate. Do not overheat.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask helps to slow cooling and promotes the formation of larger crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum.
-
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 4.3 | Often a good choice for moderately polar compounds.[9] |
| Isopropanol | 82 | 3.9 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | 5.8 | A more polar option, good for polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Can be used alone or with a non-polar co-solvent like hexane. |
| Toluene | 111 | 2.4 | A non-polar option for less polar compounds, or as part of a pair. |
Protocol 3: Purity Assessment by HPLC
-
System: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid helps to protonate the amine, leading to sharp, symmetrical peaks.
-
Gradient:
-
Start at 10% B, increase to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small sample (~1 mg/mL) in acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
General Purification & Analysis Workflow
Caption: General workflow for purification and analysis.
References
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025).
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing. [Link]
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
- Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. (n.d.). The Royal Society of Chemistry. [Link]
- Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. (2021).
- MeOTf- catalyzed Friedel-Crafts alkylation of benzoxazolones, benzothiazolones, indolinones and benzimidazolones with activated secondary alcohols - Supporting Information. (n.d.).
- CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). (n.d.).
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. rsc.org [rsc.org]
- 9. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]
Technical Support Center: Mitigating Cytotoxicity of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine
Introduction
5-(2,3-dichloro-benzyl)-thiazol-2-ylamine is a synthetic organic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry for its role in developing novel therapeutic agents.[1] While its specific mechanism of action is not fully elucidated, related thiazole-containing compounds have been investigated for a range of biological activities, including the modulation of immune cells like Natural Killer (NK) cells and as antagonists of ion channels.[2][3][4]
Researchers utilizing this and structurally similar small molecules often encounter a critical challenge: significant cytotoxicity in control (non-target) cell lines. This unintended toxicity can mask the compound's true on-target effects, complicate data interpretation, and ultimately hinder the progress of a research program. This guide provides a structured, in-depth approach to troubleshooting and mitigating the off-target cytotoxicity of this compound, ensuring more reliable and translatable experimental outcomes.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is designed in a question-and-answer format to directly address the most common problems researchers face when working with this compound.
Q1: I'm observing high levels of cell death in my control cell line even at low micromolar concentrations. Is this expected, and what are the immediate steps to address it?
A1: Root Cause Analysis & Immediate Actions
High cytotoxicity at low concentrations in a control line strongly suggests potent off-target effects, which occur when a compound interacts with unintended proteins or pathways.[5] Many small molecule inhibitors, particularly those targeting kinases, are known to bind multiple targets due to conserved ATP-binding sites, leading to such effects.[6]
Immediate Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Verify Identity: If possible, confirm the compound's identity and purity (>95%) via LC-MS or NMR.
-
Fresh Stock Preparation: Do not use old stock solutions. Prepare a fresh, concentrated stock in a suitable solvent like DMSO. Ensure the final DMSO concentration in your culture medium is kept below 0.5% (ideally ≤0.1%) to avoid solvent-induced toxicity.[7]
-
-
Perform a Comprehensive Dose-Response Curve:
-
Rationale: A dose-response curve is fundamental to understanding the relationship between the concentration of a substance and its effect on a biological system.[8][9] It is essential for determining key toxicological benchmarks.
-
Action: Conduct a wide-range dose-response experiment. Start from a very low concentration (e.g., 1 nM) and increase logarithmically up to a high concentration (e.g., 100 µM). This will establish the precise concentration at which toxicity first appears (the threshold dose) and the IC50 (the concentration at which 50% of cells are non-viable).[10]
-
-
Assess Assay-Specific Interference:
-
Rationale: The compound may interfere with the assay chemistry itself. For example, it could inhibit the LDH enzyme in an LDH assay or act as a reducing agent in tetrazolium-based assays (MTT, XTT), leading to false signals.[11]
-
Action: Run a cell-free control. Add the compound to culture medium (no cells) and process it with your viability assay reagents. Also, lyse untreated cells to release LDH or ATP and then add your compound to the lysate before adding the detection reagent.[11] This helps identify direct interference with assay components.
-
Q2: My cytotoxicity results are highly variable between replicate wells and across different experiments. How can I improve the reproducibility of my data?
A2: Standardizing for Consistency
High variability often points to inconsistencies in experimental technique or cell culture conditions rather than the compound's mechanism.[12]
Troubleshooting Steps for Reproducibility:
-
Cell Health and Seeding Density:
-
Logarithmic Growth: Always use cells that are in the logarithmic (log) growth phase. Over-confluent or starved cells can show unpredictable responses to stress.[7]
-
Consistent Passage Number: Use cells within a defined, low passage number range to avoid issues with genetic drift and altered phenotypes.
-
Optimize Seeding Density: The optimal cell number is crucial. Too few cells can lead to low signals, while too many can cause nutrient depletion and confounding cytotoxicity.[7][13] Perform a titration experiment to find the ideal seeding density for your specific cell line and plate format.
-
-
Plate and Pipetting Technique:
-
Mitigate "Edge Effects": The outer wells of a microplate are prone to evaporation, which concentrates the compound and media components, leading to skewed results.[7] To avoid this, fill the perimeter wells with sterile PBS or media only and do not use them for experimental data points.
-
Gentle Handling: Excessive force during pipetting can damage cell membranes, causing artificial cytotoxicity signals, especially in LDH assays.[12] Handle cells gently at all stages.
-
Check for Bubbles: Air bubbles in wells can interfere with absorbance or fluorescence readings, causing well-to-well variability.[12]
-
-
Standardize Timelines:
-
Ensure that all incubation times—cell seeding, compound treatment, and assay reagent addition—are kept strictly consistent between experiments.[7]
-
Q3: The compound is highly toxic to my control epithelial cell line but shows less effect on a fibroblast line. What could explain this cell-type-specific toxicity?
A3: Investigating Differential Cellular Responses
Cell-type-specific toxicity is a classic indicator of off-target effects and can be exploited to understand the underlying mechanism.[5]
Potential Causes and Investigative Strategies:
-
Differential Expression of Off-Target Proteins: The sensitive cell line may express a protein (an "anti-target") that the compound binds to, which is absent or expressed at low levels in the resistant line.[6][14]
-
Action: Use proteomic analysis (e.g., mass spectrometry) to compare the protein expression profiles of the sensitive and resistant cell lines. Cross-reference highly expressed proteins in the sensitive line with databases of known off-targets for similar chemical scaffolds.[5]
-
-
Variations in Drug Metabolism: Cells can metabolize compounds differently. The sensitive line might convert the compound into a more toxic metabolite.
-
Action: Analyze the metabolic activity of the cell lines, for instance, by measuring the activity of key cytochrome P450 enzymes. Treat cells with known inhibitors of these enzymes to see if the compound's toxicity is reduced.[5]
-
-
Differences in Cellular Uptake/Efflux: The sensitive cell line may have higher expression of uptake transporters or lower expression of efflux pumps (like P-glycoprotein), leading to higher intracellular accumulation of the compound.
-
Action: Measure the intracellular concentration of the compound in both cell lines using a quantitative method like LC-MS/MS.[5]
-
Section 2: Strategies for Mitigating Cytotoxicity
Once you have characterized the cytotoxic profile, you can implement strategies to reduce it, allowing for a clearer assessment of on-target effects.
Strategy 1: Modulating Experimental Conditions
-
Reduce Serum Concentration:
-
Causality: Many small molecules bind to plasma proteins like albumin, which are abundant in fetal bovine serum (FBS).[15][16] Only the unbound, free fraction of a drug is typically active and able to enter cells.[17][18] High serum concentrations can sequester the compound, reducing its effective concentration. Conversely, if your initial dose-finding was in high serum, reducing the serum could unmask toxicity at lower nominal concentrations.
-
Protocol: Perform your cytotoxicity assay in media with varying serum concentrations (e.g., 10%, 5%, 2%, and 0.5%). This will reveal how protein binding affects the compound's potency and may define a condition where off-target effects are minimized while on-target effects (if known) are preserved.[19]
-
-
Co-treatment with Antioxidants:
-
Causality: A common off-target mechanism is the induction of oxidative stress through the excessive production of reactive oxygen species (ROS).[20] This can lead to damage of lipids, proteins, and DNA, triggering apoptosis.[20] Co-treatment with an antioxidant can neutralize these ROS and rescue the cells if this is the primary mechanism of toxicity.
-
Protocol: Treat cells with your compound in the presence and absence of a cell-permeable antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM).[21] A significant reduction in cytotoxicity in the presence of NAC strongly implicates oxidative stress as a key toxicity pathway.[22][23]
-
| Mitigation Strategy | Mechanism of Action | Recommended Starting Protocol |
| Serum Reduction | Alters the free fraction of the compound by reducing protein binding.[15][19] | Test compound in parallel assays using media with 10%, 5%, 2%, and 0.5% FBS. |
| Antioxidant Co-treatment | Scavenges reactive oxygen species (ROS) to prevent oxidative damage.[20][22] | Co-incubate cells with the compound and 1-5 mM N-acetylcysteine (NAC). |
| 3D Cell Culture Models | More physiologically relevant models (e.g., spheroids) can exhibit different drug sensitivities and metabolic profiles compared to 2D monolayers. | Culture cells as spheroids and repeat the dose-response curve. Compare IC50 values between 2D and 3D models. |
Strategy 2: Differentiating On-Target vs. Off-Target Effects
If you have a known intended target for the compound, it is crucial to confirm that the observed cytotoxicity is not simply a consequence of potent on-target activity in your control cells.
-
Target Expression Analysis: Confirm whether your control cell line expresses the intended molecular target. If the target is absent, any observed effect is, by definition, off-target.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target in the control cell line. If the cells remain sensitive to the compound after target removal, the cytotoxicity is driven by off-target mechanisms.[5]
Section 3: Key Experimental Protocols
Protocol 3.1: Comprehensive Cytotoxicity Dose-Response Assay
This protocol provides a robust framework for accurately determining the cytotoxic profile of this compound.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Control cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (cell culture grade DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release kit)
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure:
-
Cell Seeding: a. Harvest cells in log-phase growth. b. Perform a cell count and determine viability (e.g., via Trypan Blue). c. Dilute cells to the pre-optimized seeding density in complete culture medium. d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. e. Add 100 µL of sterile PBS or medium to the outer 36 perimeter wells to minimize edge effects.[7] f. Incubate the plate for 24 hours (or until cells are well-adhered and have resumed growth).
-
Compound Preparation and Treatment: a. Prepare a serial dilution series of the compound in culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., 100 µM to 1 nM). b. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest compound concentration well. c. Prepare a "Maximum Kill" control (e.g., using a known cytotoxic agent like 1% Triton X-100). d. Carefully remove the medium from the cells and replace it with 100 µL of the appropriate compound dilution or control medium. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Measurement (Example using an ATP-based assay like CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add the viability reagent according to the manufacturer's instructions (e.g., add 100 µL of reagent to each well). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: a. Subtract the average background signal (from "medium only" wells) from all other readings. b. Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability and the "no cell" or "maximum kill" wells to 0% viability. c. Plot the normalized percent viability against the log of the compound concentration. d. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[9][10]
Section 4: Visual Diagrams
Workflow for Cytotoxicity Troubleshooting
Caption: A logical workflow for troubleshooting and identifying the cause of cytotoxicity.
Potential Off-Target Mechanism: Oxidative Stress
Caption: Hypothetical pathway of cytotoxicity via induction of oxidative stress.
References
- Abmayr, D. (n.d.). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Vertex AI Search.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- Vertex AI Search. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Grokipedia. (2026, January 8). Off-target activity.
- PMC. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cytotoxicity Assays.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- ResearchGate. (n.d.). Effects of protein binding on in vitro toxicity.
- CDC Stacks. (n.d.). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies.
- PMC - NIH. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach.
- BenchChem. (n.d.). Technical Support Center: Minimizing Off-Target Toxicity of Small Molecule Inhibitors in Non-Cancerous Cells.
- PMC. (2013, March 18). Effect of blood protein concentrations on drug-dosing regimes: practical guidance.
- NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- PMC - PubMed Central. (n.d.). Drug-Induced Oxidative Stress and Toxicity.
- Toxicology Software. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software.
- GitHub Pages. (n.d.). 2.1 Dose-Response Modeling.
- Toxicology MSDT. (n.d.). Dose-Response Curves.
- Toxicology Education Foundation. (n.d.). Basics of Dose-Response.
- PubMed. (n.d.). Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line.
- JoVE. (2025, February 12). Factors Affecting Protein-Drug Binding: Patient-Related Factors.
- Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity.
- PubMed. (n.d.). The clinical relevance of plasma protein binding changes.
- CORE. (n.d.). The role of potential antioxidant in medicinal drug-induced oxidative stress.
- International Journal of Pharmaceutical Sciences. (2024, August 18). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications.
- PMC - PubMed Central. (2021, November 15). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities.
- EvitaChem. (n.d.). 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide.
- University of Texas Southwestern Medical Center. (n.d.). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells.
- bioRxiv. (2024, September 7). Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture.
- PMC. (n.d.). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment.
- Frontiers. (n.d.). Engineering the next generation of CAR T- cells: precision modifications, logic gates and universal strategies to overcome exhaustion and tumor resistance.
- Semantic Scholar. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.
- PubChem. (n.d.). 5-Benzyl-1,3-thiazol-2-amine.
- PubMed. (2024, July 15). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][6][7][24]thiadiazole (MTDZ) in male and female mice.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide (EVT-5857390) [evitachem.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
- 10. toxmsdt.com [toxmsdt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. dojindo.com [dojindo.com]
- 14. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of blood protein concentrations on drug-dosing regimes: practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Video: Factors Affecting Protein-Drug Binding: Patient-Related Factors [jove.com]
- 18. The clinical relevance of plasma protein binding changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-Specific Binding of Benzyl-Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl-thiazole compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in your experiments. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your data.
Introduction to the Challenge: The "Stickiness" of Benzyl-Thiazole Compounds
Benzyl-thiazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them valuable in drug discovery.[1][2][3][4][5] The inherent chemical properties of the benzyl and thiazole rings, however, can contribute to non-specific binding. This "stickiness" arises from a combination of hydrophobic and electrostatic interactions, where the compound binds to unintended targets or surfaces within your assay system.[6][7] Such off-target binding can lead to false positives, inaccurate measurements of binding affinity and kinetics, and a general lack of reproducibility.[7][8][9]
This guide will walk you through a systematic approach to diagnose and mitigate NSB, ensuring that the interactions you observe are specific to your target of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of non-specific binding for benzyl-thiazole compounds?
Non-specific binding of small molecules like benzyl-thiazole derivatives is typically driven by two main forces:
-
Hydrophobic Interactions: The benzyl group, and often other substituents on the thiazole ring, are hydrophobic. These non-polar moieties tend to interact with hydrophobic surfaces on proteins, plasticware (e.g., microplates, pipette tips), and other assay components to minimize their contact with the aqueous buffer.[6][10]
-
Electrostatic Interactions: The thiazole ring contains nitrogen and sulfur atoms that can participate in hydrogen bonding and other electrostatic interactions. Depending on the pH of the buffer and the specific functional groups on the molecule, the compound may carry a partial or full charge, leading to non-specific binding with oppositely charged surfaces.[6][11]
Q2: How can I quickly determine if my benzyl-thiazole compound is exhibiting non-specific binding?
A simple preliminary test involves running a control experiment without your specific target protein or with an irrelevant protein.[6][7][8][12] If you still observe a significant signal, it's a strong indicator of non-specific binding to the assay surface or other components.
Q3: My compound seems to be aggregating. Can this cause non-specific binding?
Absolutely. At higher concentrations, hydrophobic compounds can self-associate to form aggregates.[10][13] These aggregates can act as "frequent hitters," appearing to be active against a wide range of targets due to non-specific interactions.[14] It is crucial to determine the critical aggregation concentration (CAC) of your compound and work at concentrations well below this threshold.
Q4: Is it possible that my benzyl-thiazole compound is interfering with the assay technology itself?
Yes, this is a known issue in high-throughput screening (HTS).[13][15][16][17] Some compounds can be autofluorescent, quench fluorescence, or inhibit reporter enzymes (like luciferase), leading to false-positive or false-negative results that can be mistaken for binding events.[15][16] It's important to run appropriate controls to rule out assay interference.
Troubleshooting Guide: A Step-by-Step Approach to Reducing Non-Specific Binding
If you suspect non-specific binding is compromising your results, follow this systematic troubleshooting guide. The key is to methodically optimize your assay conditions.
Step 1: Buffer Optimization - The First Line of Defense
Your assay buffer is a critical tool for controlling non-specific interactions.[8][10][18]
1.1 Adjusting pH
The pH of your buffer affects the charge of both your compound and your target protein.[6][10][11]
-
Rationale: By adjusting the pH, you can minimize electrostatic interactions that lead to NSB. For instance, if your compound is positively charged at a certain pH and the assay surface is negatively charged, you will likely see high NSB.
-
Protocol:
-
Determine the isoelectric point (pI) of your target protein.
-
Test a range of buffer pH values around the pI and at physiological pH (7.4).
-
Include a control with no protein to assess the effect of pH on compound binding to the assay surface.
-
1.2 Increasing Ionic Strength
Adding salt to your buffer can help disrupt non-specific electrostatic interactions.[6][10][11]
-
Rationale: Salts like sodium chloride (NaCl) create a charged environment that shields non-specific electrostatic attractions between your compound and other surfaces.[6][11]
-
Protocol:
-
Prepare a stock solution of 1M NaCl.
-
Titrate NaCl into your assay buffer to final concentrations of 50 mM, 100 mM, 150 mM, and 200 mM.
-
Monitor the signal in your binding assay. A decrease in signal with increasing salt concentration (in the absence of your specific target) suggests that NSB is being reduced.
-
Step 2: Employing Buffer Additives
Several additives can be included in your buffer to further reduce NSB.
2.1 Non-Ionic Detergents
For hydrophobic compounds like benzyl-thiazoles, non-ionic detergents are highly effective.[6][10][19][20][21]
-
Rationale: Detergents like Tween-20 or Triton X-100 have both hydrophobic and hydrophilic regions.[21] At concentrations above their critical micelle concentration (CMC), they form micelles that can encapsulate your compound, preventing it from aggregating and binding non-specifically to hydrophobic surfaces.[21] Even at lower concentrations, they can help to block hydrophobic patches on surfaces.
-
Recommended Detergents and Starting Concentrations:
| Detergent | Typical Starting Concentration | Key Considerations |
| Tween-20 | 0.005% - 0.05% (v/v) | Mild and commonly used. Effective for reducing hydrophobic interactions.[6][10] |
| Triton X-100 | 0.01% - 0.1% (v/v) | Slightly harsher than Tween-20. Can be more effective in some cases. |
| CHAPS | 0.1% - 1% (w/v) | A zwitterionic detergent that can be useful in solubilizing membrane proteins. |
2.2 Blocking Proteins
Inert proteins can be used to block non-specific binding sites.[6][8][9][11][12][22][23][24][25][26]
-
Rationale: Bovine Serum Albumin (BSA) is a commonly used blocking protein.[11][22][23][24][26] It is a "sticky" protein that will adsorb to unoccupied hydrophobic and charged surfaces in your assay system, leaving fewer sites for your benzyl-thiazole compound to bind non-specifically.[8][11]
-
Protocol:
-
Add BSA to your assay buffer at a concentration of 0.1% to 1% (w/v).
-
Ensure the BSA preparation is of high purity and free of contaminants that might interfere with your assay.[22][26]
-
Be aware that not all BSA preparations are the same, and some may even contribute to non-specific binding.[22][26] It may be necessary to screen different sources of BSA.
-
Step 3: Surface Chemistry and Assay Plate Selection
The type of surface your assay is performed on can have a significant impact on NSB.[8][27]
-
Rationale: Standard polystyrene plates can be highly hydrophobic and prone to non-specific binding.
-
Recommendations:
Step 4: Validating Specificity
Once you have optimized your assay conditions, it is crucial to validate that the observed binding is specific.
4.1 Competition Assays
-
Rationale: A specific binder should be displaced by a known ligand that binds to the same site.
-
Protocol:
-
Perform your binding assay with your labeled benzyl-thiazole compound.
-
In a parallel experiment, add an excess of an unlabeled, known binder for your target.
-
A significant decrease in the signal from your labeled compound in the presence of the competitor indicates specific binding.[28]
-
4.2 Orthogonal Assays
-
Rationale: Confirming your results with a different technology provides strong evidence for specific binding.[10]
-
Examples:
-
If you initially identified a hit in a fluorescence-based assay, you could validate it using a label-free method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[29][30]
-
A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular environment.[29]
-
4.3 Structure-Activity Relationship (SAR) Analysis
-
Rationale: Specific binding should be sensitive to small changes in the compound's structure.
-
Approach: Synthesize and test analogs of your benzyl-thiazole compound. Small modifications to the parts of the molecule hypothesized to be crucial for binding should lead to predictable changes in binding affinity. If all analogs bind with similar affinity, it may suggest non-specific interactions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding of benzyl-thiazole compounds.
Caption: A flowchart for systematically troubleshooting non-specific binding.
Summary of Recommended Buffer Compositions
The following table provides starting points for optimizing your assay buffer to reduce non-specific binding of benzyl-thiazole compounds.
| Parameter | Initial Condition | Optimized Condition 1 (Low NSB) | Optimized Condition 2 (Moderate NSB) | Optimized Condition 3 (High NSB) |
| Buffer | e.g., 50 mM Tris, pH 7.4 | 50 mM HEPES, pH 7.0 | 50 mM Phosphate, pH 7.4 | 50 mM Tris, pH 7.8 |
| NaCl | 150 mM | 150 mM | 200 mM | 250 mM |
| Tween-20 | 0% | 0.01% | 0.05% | 0.05% |
| BSA | 0% | 0% | 0.1% | 0.5% |
| DMSO | 1% | 1% | 1% | < 1% |
Note: These are starting recommendations. The optimal buffer composition will be specific to your compound, target, and assay system. Always test a range of conditions.
Conclusion
Addressing non-specific binding is a critical step in the successful development of drugs based on the benzyl-thiazole scaffold. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your experimental data. Remember to always include appropriate controls and validate your findings to ensure that the observed biological activity is due to specific, on-target interactions.
References
- Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
- (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
- PubMed. (2020). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
- PubMed. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
- National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
- Taylor & Francis Online. (n.d.). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- National Center for Biotechnology Information. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike.
- PubMed. (2020). Frequent hitters: nuisance artifacts in high-throughput screening.
- bioRxiv. (2022, March 21). Surface interaction patches link non-specific binding and phase separation of antibodies.
- (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives.
- (2025, June 23). Nonspecific binding sites: Significance and symbolism.
- ResearchGate. (2025, August 6). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach | Request PDF.
- National Institutes of Health. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- National Institutes of Health. (2021, March 26). The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview.
- National Institutes of Health. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- YouTube. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.
- PubMed. (2015, September 17). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis.
- National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
- ResearchGate. (2014, July 29). How can we decrease nonspecific protein adsorption?
- ResearchGate. (2025, August 6). Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces | Request PDF.
- G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization.
- TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.
- PubMed. (2012, October 31). Enzyme-linked immunosorbent assay (ELISA) and blocking with bovine serum albumin (BSA)--not all BSAs are alike.
- National Center for Biotechnology Information. (2023, April 3). Surface patches induce nonspecific binding and phase separation of antibodies.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- (n.d.). Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody.
- Wikipedia. (n.d.). Ligand binding assay.
- Biology LibreTexts. (2025, August 7). 5.2: Techniques to Measure Binding.
- (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.
- PubMed. (n.d.). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody.
- Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
- National Center for Biotechnology Information. (n.d.). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins.
- PubMed. (n.d.). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used.
- National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. researchgate.net [researchgate.net]
- 6. nicoyalife.com [nicoyalife.com]
- 7. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 8. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 18. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. | Semantic Scholar [semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nonspecific binding sites: Significance and symbolism [wisdomlib.org]
- 24. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enzyme-linked immunosorbent assay (ELISA) and blocking with bovine serum albumin (BSA)--not all BSAs are alike - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drughunter.com [drughunter.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Enhancing the Bioavailability of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of the novel compound 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine. Given that specific experimental data for this compound is not widely available, this document focuses on foundational principles and strategies applicable to compounds with similar predicted physicochemical properties.
Based on its structure—a lipophilic dichlorobenzyl group, a thiazole core, and a basic amine moiety—this compound is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound: possessing low aqueous solubility and high membrane permeability. Such compounds often exhibit poor and variable oral bioavailability, which is limited by their dissolution rate.[1][2]
This guide will walk you through a logical, step-by-step process to characterize and formulate this compound to achieve reliable and adequate systemic exposure in your preclinical in vivo studies.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the formulation and in vivo testing of this compound.
Q1: My compound, this compound, is precipitating out of my vehicle solution upon preparation or dilution. What's happening and what should I do?
Answer:
Precipitation is a clear indicator that the compound's solubility limit has been exceeded in the chosen vehicle. This can lead to inaccurate dosing and severely limit absorption.[3] Here is a systematic approach to troubleshoot this issue:
Causality: The dichlorobenzyl and thiazole groups contribute to the compound's hydrophobicity, making it poorly soluble in aqueous vehicles. The 2-amino group is a weak base, meaning its solubility is pH-dependent; it will be more soluble at a lower pH where it can be protonated.
Troubleshooting Steps:
-
pH Adjustment: Since the compound is a weak base, lowering the pH of the vehicle can significantly increase solubility. Prepare a formulation using a pharmaceutically acceptable acidic buffer (e.g., citrate or acetate buffer, pH 4-5).[4] Be mindful that the final pH must be tolerable for the intended route of administration. For instance, intravenous administration has a stricter pH range (typically 3-9) than oral administration.[4]
-
Introduce a Co-solvent: If pH adjustment is insufficient or not viable, a water-miscible organic solvent can be used to create a co-solvent system.[2][5]
-
Protocol: First, dissolve the compound in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). Then, slowly add an aqueous vehicle (like saline or a buffer) containing a solubilizer such as Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), or a surfactant like Tween® 80 while vortexing vigorously.[3]
-
Critical Consideration: The final concentration of the organic solvent (especially DMSO) must be kept low (e.g., <10% for intraperitoneal injection in mice) to avoid vehicle-induced toxicity.[6][7] Always run a vehicle-only control group in your in vivo studies.[6]
-
-
Particle Size Reduction: If you are preparing a suspension, the dissolution rate can be improved by reducing the particle size of the solid compound.[4][8] Techniques like micronization or nanomilling increase the surface area available for dissolution.[4]
-
Consider Advanced Formulations: If simple systems fail, more advanced formulations may be necessary. These are discussed in detail in the FAQs section and include:
Q2: I've achieved a clear solution for dosing, but my in vivo study shows very low and highly variable plasma concentrations of the compound. What are the likely causes?
Answer:
This common and frustrating scenario points to poor in vivo performance despite apparent formulation success. The issue likely stems from either in vivo precipitation or rapid first-pass metabolism.
Causality:
-
In Vivo Precipitation: A formulation may be stable on the bench, but upon administration (e.g., oral gavage), the vehicle gets diluted by gastrointestinal fluids. This can cause a pH shift or co-solvent dilution, leading the compound to crash out of solution before it can be absorbed. This is a common issue for BCS Class II weak bases.[9]
-
First-Pass Metabolism: The compound, once absorbed, passes through the gut wall and liver before reaching systemic circulation. Enzymes in these tissues (e.g., Cytochrome P450s) can rapidly metabolize the compound, reducing the amount of active drug that reaches the bloodstream.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and solving low in vivo exposure.
Experimental Steps:
-
In Vitro Precipitation Test: Simulate the in vivo dilution effect. Prepare your formulation and add it to a simulated gastric fluid (SGF, pH ~1.2-2) followed by a simulated intestinal fluid (SIF, pH ~6.8). Monitor for the appearance of precipitate over time. If it precipitates, you need a formulation that can maintain supersaturation.
-
In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes or S9 fractions. Measure the disappearance of the parent compound over time. A short half-life (<30 minutes) suggests high intrinsic clearance and susceptibility to first-pass metabolism.
-
Formulation Re-design:
-
To Prevent Precipitation: Incorporate precipitation inhibitors like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation. These polymers help maintain a supersaturated state in the gut, enhancing absorption.[9] Alternatively, lipid-based formulations can circumvent this issue by keeping the drug dissolved in oil droplets.[4]
-
To Address Metabolism: For early-stage studies, consider changing the route of administration to intraperitoneal (IP) or intravenous (IV) to bypass the liver and determine the compound's inherent systemic activity. This is not a long-term solution but can provide crucial proof-of-concept data.
-
Q3: I'm observing unexpected toxicity or adverse events in my animal studies. Could the formulation vehicle be the cause?
Answer:
Absolutely. Vehicle-induced toxicity is a critical and often overlooked confounder in in vivo research.[3] It is essential to distinguish between the pharmacology of your compound and the adverse effects of the excipients used to deliver it.
Causality: Many solubilizing agents, especially organic co-solvents and surfactants, can cause adverse effects at certain concentrations and routes of administration. For example, high concentrations of DMSO can cause neurotoxicity, while some surfactants can lead to gastrointestinal irritation or hemolysis if administered intravenously.[6][7]
Troubleshooting Steps:
-
Review Excipient Safety Data: Consult literature and resources like the FDA's Inactive Ingredient Database for known toxicity profiles of your vehicle components in the specific species and route you are using.
-
Run a Vehicle-Only Control Group: This is non-negotiable. This group receives the exact same formulation, volume, and administration schedule as the treatment groups, but without the active compound. Any adverse events in this group are directly attributable to the vehicle.[6]
-
Dose-Volume and Concentration Optimization:
-
Minimize the volume administered.
-
Reduce the concentration of potentially toxic excipients to the lowest level required for solubilization.
-
The table below provides a summary of common vehicles and their associated considerations.
-
Table 1: Common Preclinical Vehicle Strategies & Considerations
| Vehicle Type | Composition Example | Advantages | Disadvantages & Risks |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) in water | Simple to prepare; generally safe for oral route.[3][6] | Not suitable for IV; can have dosing inaccuracies if not well-homogenized.[3] |
| Co-solvent System | 10% DMSO, 40% PEG-400, 50% Saline | Can achieve high drug concentrations; suitable for multiple routes.[5] | Potential for vehicle toxicity (e.g., neurotoxicity from DMSO) and in vivo precipitation.[6][7] |
| Lipid-Based | Self-Emulsifying Drug Delivery System (SEDDS) | Can significantly enhance oral bioavailability for lipophilic compounds; protects from metabolism.[4] | More complex to formulate and characterize. |
| Cyclodextrin Complex | 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Increases solubility and stability; often used for IV formulations.[3] | Can have its own pharmacological effects or nephrotoxicity at high doses. |
Part 2: Frequently Asked Questions (FAQs)
What is the best starting point for formulating a novel, poorly soluble compound like this one?
The most logical starting point is to generate a pH-solubility profile. This simple experiment provides immense insight into the compound's behavior.
Protocol: pH-Solubility Profiling
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4).
-
Add an excess amount of this compound powder to a small volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility (e.g., in µg/mL) versus pH.
Interpreting the Results: For a weak base like this compound, you should observe significantly higher solubility at lower pH values. This data will immediately inform your formulation strategy. If solubility is high at pH 2 but very low at pH 6.8, you know that preventing precipitation in the intestine will be your primary challenge for oral delivery.
What are amorphous solid dispersions and when should I consider them?
An amorphous solid dispersion (ASD) is a molecular mix of your compound (the drug) and a hydrophilic polymer carrier (e.g., PVP, HPMC-AS). In an ASD, the drug exists in a high-energy, non-crystalline (amorphous) state.
Mechanism of Action: The amorphous form of a drug has a much higher apparent solubility and faster dissolution rate compared to its stable crystalline form.[9] When the ASD is exposed to gastrointestinal fluids, the polymer dissolves and releases the drug in a supersaturated state, creating a large concentration gradient that drives absorption.[8]
Caption: Mechanism of bioavailability enhancement by an ASD.
When to Use: ASDs are an excellent choice for BCS Class II compounds where dissolution rate is the primary barrier to absorption. If simpler methods like co-solvents fail to provide adequate exposure, or if you need to maintain high drug concentrations in the intestine, an ASD is a powerful tool. They are typically prepared via spray-drying or hot-melt extrusion.[9]
How do I choose between different routes of administration (Oral, IV, IP) for my in vivo studies?
The choice of administration route depends on the goal of your study.
-
Oral (PO - Per Os): Use this route when you are evaluating the compound for its potential as an orally administered therapeutic. It provides the most realistic assessment of a drug's ultimate clinical potential but is also the most challenging route due to solubility, stability, and first-pass metabolism hurdles.
-
Intravenous (IV): This route introduces the drug directly into the systemic circulation, bypassing absorption and first-pass metabolism entirely. Bioavailability is, by definition, 100%.[2] IV administration is used to determine a compound's intrinsic pharmacokinetic properties (like clearance and volume of distribution) and to assess its efficacy when absorption is not a factor.
-
Intraperitoneal (IP): This route involves injecting the compound into the peritoneal cavity. It is often used in rodent studies as a convenient alternative to IV. Absorption is generally rapid and largely bypasses first-pass metabolism, though not as completely as IV. It is useful for proof-of-concept efficacy studies where oral delivery has not yet been optimized.[5][7]
References
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. BenchChem.
- Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipit
- What are the vehicles used to dissolve drugs for in vivo treatment?
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- (PDF) Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review.
- Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. db.cngb.org [db.cngb.org]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 9. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Thiazole Derivatives in Enzymatic Assays
Welcome to the technical support center for researchers utilizing thiazole-based compounds in enzymatic assays. The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active agents and approved drugs.[1][2][3] Its versatility, however, brings a unique set of challenges in the laboratory, particularly in the context of in vitro enzyme inhibition assays. Misleading results can arise not from specific, on-target interactions but from the physicochemical properties of the compounds themselves.
This guide is structured to address the most common issues encountered during the experimental process. It moves beyond a simple checklist to explain the underlying scientific principles, empowering you to diagnose problems, design robust validation experiments, and interpret your results with confidence.
Frequently Asked Questions & Troubleshooting
Question 1: My IC50 values are highly variable and irreproducible between experiments. What's the primary cause?
Answer: The most common culprit for irreproducible IC50 values is poor compound solubility. Many heterocyclic compounds, including thiazole derivatives, have limited aqueous solubility.[4] When a compound's concentration in an assay exceeds its solubility limit, it can begin to precipitate out of solution. This process is often inconsistent and highly sensitive to minor variations in buffer preparation, temperature, and incubation time.
Causality Explained: If your stock solution (typically in 100% DMSO) is diluted into an aqueous assay buffer, the compound may "crash out." The actual concentration of the dissolved, active compound is therefore much lower and unknown, leading to significant variability in the measured enzyme inhibition.
Troubleshooting Steps:
-
Visual Inspection: After adding your compound to the assay buffer, let it sit for your typical incubation time. Look for any signs of precipitation, cloudiness, or film formation.
-
Solubility Measurement: Perform a kinetic solubility assay. A detailed protocol is provided in the "Experimental Protocols" section. This will determine the maximum soluble concentration of your compound under the precise conditions of your assay.
-
Adjust Assay Conditions:
-
Lower Final DMSO Concentration: While 1-2% DMSO is common, some compounds may require <0.5%. However, be mindful of your enzyme's tolerance to DMSO.
-
Incorporate Pluronic F-127: This non-ionic surfactant can help maintain compound solubility without significantly impacting most enzyme activities. A final concentration of 0.01% is a good starting point.
-
Test Different Buffers: pH and salt concentration can influence solubility. If your enzyme is stable across a pH range, test conditions to see if solubility improves.[5]
-
Question 2: My thiazole derivative shows potent activity, but I'm concerned it might be a "frequent hitter" or a non-specific inhibitor. How can I verify a true positive?
Answer: This is a critical concern, as certain thiazole scaffolds, like 2-aminothiazoles, are known to be frequent hitters in high-throughput screens.[1] Non-specific activity can stem from several mechanisms, including compound aggregation, redox activity, or assay technology interference. You must perform a series of counter-screens to validate the hit.
Key Mechanisms of Non-Specific Inhibition:
-
Colloidal Aggregation: At concentrations above their solubility limit, some compounds form colloidal aggregates that sequester and denature the enzyme, leading to apparent inhibition. This is a major cause of false positives in early drug discovery.[1]
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assay components, particularly those that rely on redox-sensitive probes (like resazurin) or enzymes with critical cysteine residues in their active sites.[1][6]
-
Assay Interference: The compound itself might interfere with the detection method. For example, a colored compound can absorb light in a colorimetric assay, or an auto-fluorescent compound can disrupt a fluorescence-based readout.[1][5]
Workflow for Hit Validation:
Caption: A decision-making workflow for validating hits from enzymatic assays.
Self-Validating Protocols:
-
Aggregation Counter-Screen: Re-run the inhibition assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-114.[1] If the compound is an aggregator, the detergent will disrupt the colloids, and the measured potency (IC50) will significantly decrease or disappear entirely.
-
Redox Activity/Thiol Reactivity: Many enzymes contain catalytic cysteine residues that are susceptible to electrophilic compounds.[1] To test for this, measure the IC50 in the presence and absence of 1 mM dithiothreitol (DTT). A significant rightward shift in the IC50 in the presence of DTT suggests the compound may be redox-active or reacting with thiols.[1]
-
Spectral Interference Check: Scan the absorbance and fluorescence spectra of your compound at the assay concentration. High absorbance at the excitation or emission wavelengths of your assay can cause "signal quenching," leading to a false positive result.[1]
Question 3: My compound shows time-dependent inhibition. What does this imply?
Answer: Time-dependent inhibition suggests a more complex binding mechanism than simple, reversible equilibrium. When you pre-incubate the enzyme and inhibitor together before adding the substrate, you see a more potent IC50 than without pre-incubation. This can indicate either slow-binding kinetics or irreversible, covalent inhibition.
Causality Explained:
-
Slow-Binding: The initial enzyme-inhibitor complex (E-I) slowly isomerizes to a more tightly bound complex (E-I). This process takes time, so longer pre-incubation allows more of the highly stable E-I complex to form.
-
Irreversible Covalent Inhibition: The inhibitor forms a stable, covalent bond with a residue on the enzyme, permanently inactivating it. The extent of this inactivation is dependent on both concentration and time. Potency for irreversible inhibitors should be characterized by a kinact/KI value, not an IC50.[7]
-
Compound Instability: A third, often overlooked possibility is that the compound is unstable in the assay buffer and is degrading into a more potent inhibitor over time.[1]
Troubleshooting & Characterization Steps:
-
Confirm Time-Dependence: Measure IC50 curves with varying pre-incubation times (e.g., 0, 15, 30, and 60 minutes). A leftward shift in IC50 with increasing pre-incubation time confirms the behavior.[1]
-
Assess Compound Stability: Before exploring complex kinetics, rule out compound degradation. A detailed protocol for assessing stability via HPLC-MS or spectrophotometry is provided below. Several thiazole derivatives have been shown to be unstable in aqueous buffers.[1]
-
Perform a "Jump-Dilution" Experiment: To distinguish between slow-binding and irreversible inhibition, pre-incubate a high concentration of the enzyme with the inhibitor to allow binding to reach equilibrium. Then, rapidly dilute the complex 100-fold or more into a solution containing substrate.
-
If the inhibitor is a slow, reversible binder , the activity will slowly recover over time as the inhibitor dissociates.
-
If the inhibitor is irreversible , no activity will be recovered.
-
Data Presentation & Interpretation
Summarizing the results from your validation assays is key to making an informed decision about your compound.
Table 1: Interpreting Results from Hit Validation Assays
| Observation | Potential Interpretation | Next Step |
| Potency (IC50) is lost in the presence of 0.01% Triton X-114. | The compound is likely an aggregator. | Deprioritize or find a more soluble analog. |
| Potency significantly decreases (>10-fold) with 1 mM DTT. | The compound may be redox-active or a non-specific thiol-reactive electrophile.[1] | Deprioritize unless a covalent mechanism is intended. |
| IC50 shifts leftward with longer pre-incubation time. | The compound exhibits time-dependent inhibition. | Check compound stability, then perform jump-dilution experiments. |
| Compound shows high absorbance/fluorescence at assay wavelengths. | The result is likely a false positive due to spectral interference.[1] | Use an orthogonal assay with a different detection method (e.g., switch from fluorescence to luminescence). |
| The compound is >20% degraded after 1 hour in assay buffer. | The compound is unstable. The observed activity may be from a degradation product.[1] | Test purified degradation products if possible; otherwise, deprioritize. |
Experimental Protocols
Protocol 1: Compound Stability Assessment via Spectrophotometry
This protocol provides a quick assessment of compound stability in your specific assay buffer.
-
Prepare Solutions: Prepare your complete assay buffer (including all co-factors except the enzyme and substrate). Prepare a 10 mM stock of your thiazole derivative in 100% DMSO.
-
Initial Measurement (T=0): Dilute the compound stock to its final assay concentration (e.g., 10 µM) in the assay buffer. Immediately scan the absorbance of the solution from 250-500 nm to identify the absorbance maximum (λmax). This is your T=0 reading.
-
Incubation: Incubate the solution under the exact conditions of your enzymatic assay (e.g., 37°C for 60 minutes).
-
Final Measurement (T=final): After the incubation period, re-scan the absorbance of the solution.
-
Analysis: Compare the absorbance at λmax between the T=0 and T=final readings. A significant decrease (>10-15%) in absorbance suggests compound degradation.[1] For confirmation, this method should be followed up with a more definitive technique like HPLC-MS.
Protocol 2: Aggregation Counter-Screen
This protocol determines if the observed inhibition is due to the formation of compound aggregates.
-
Prepare Reagents: Prepare two sets of assay buffers: one with your standard composition ("Buffer A") and one identical buffer also containing 0.02% Triton X-114 ("Buffer B"). Note: This will result in a final concentration of 0.01% Triton X-114 in the assay.
-
Prepare Dilution Plates: Create two identical serial dilution plates of your thiazole derivative. Dilute one with Buffer A and the other with Buffer B.
-
Run Assays in Parallel: Perform your standard enzymatic assay using both dilution plates. Ensure all other conditions (enzyme concentration, substrate concentration, incubation time) are identical.
-
Data Analysis: Calculate the IC50 value from both dose-response curves. If the IC50 value obtained in the presence of Triton X-114 is significantly higher (e.g., >10-fold shift) or inhibition is completely lost, your compound is acting as an aggregator.[1]
Mechanisms of Assay Interference by Thiazole Derivatives
The following diagram illustrates the various ways a thiazole compound can produce a misleading result in an enzymatic assay.
Caption: Common mechanisms of non-specific inhibition and assay interference.
References
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health (NIH).
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). National Institutes of Health (NIH).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing.
- Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Publications.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). National Institutes of Health (NIH).
- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). National Institutes of Health (NIH).
- Mapping GlycoRNAs on an Exosomal Surface. (2025). ACS Publications.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). National Institutes of Health (NIH).
- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). ResearchGate.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health (NIH).
- Can anyone help with a query on enzyme inhibition and activation?. (2014). ResearchGate.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). MJChem.
- Characterization and Inhibitor Activity of Two Newly Synthesized Thiazole. (2021). ResearchGate.
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Optimizing Solubility of Dichlorinated Research Chemicals
Welcome to the technical support center for optimizing the solubility of dichlorinated research chemicals. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in dissolving these compounds for their experiments. Dichlorinated compounds, characterized by the presence of two chlorine atoms, often exhibit poor aqueous solubility due to their increased lipophilicity. This guide provides a structured approach to systematically address and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the solubility of dichlorinated compounds.
Q1: Why is my dichlorinated compound poorly soluble in water?
Dichlorinated compounds are often poorly soluble in water due to the presence of two chlorine atoms, which increases the molecule's non-polar character.[1] The principle of "like dissolves like" dictates that non-polar or sparingly polar solutes dissolve best in non-polar solvents, while polar solutes dissolve in polar solvents like water.[2][3] The carbon-chlorine bond is polar, but the overall polarity of the molecule depends on its geometry. Symmetrical dichlorinated compounds can have a low net dipole moment, further reducing their affinity for highly polar water molecules.
Q2: What are the best initial solvents to try for dissolving a novel dichlorinated compound?
For a novel dichlorinated compound, it is best to start with a range of solvents with varying polarities.[4] A good starting point would be:
-
Non-polar aprotic solvents: such as hexane or toluene for highly non-polar compounds.[4]
-
Polar aprotic solvents: like acetone, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[5] These are often effective for a wide range of organic compounds.
-
Polar protic solvents: such as ethanol, methanol, or isopropanol.[5] These can be particularly useful if the dichlorinated compound has functional groups capable of hydrogen bonding.[6]
Q3: How does temperature affect the solubility of my dichlorinated research chemical?
For most solid organic compounds, solubility in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid crystal lattice. However, this is a general trend, and the extent of the effect varies depending on the specific compound and solvent. For some compounds, the effect of temperature on solubility may be minimal.
Q4: Can changing the pH of the solution improve the solubility of my dichlorinated compound?
Yes, if your dichlorinated compound has acidic or basic functional groups, adjusting the pH of the aqueous solution can significantly improve its solubility.[8]
-
For acidic compounds (e.g., chlorinated phenols): Increasing the pH (making the solution more basic) will deprotonate the acidic group, forming a more polar and thus more water-soluble salt.[9]
-
For basic compounds (e.g., some chlorinated amines): Decreasing the pH (making the solution more acidic) will protonate the basic group, forming a more soluble salt.
Q5: What are co-solvents and how can they help?
Co-solvents are water-miscible organic solvents that are added in small to moderate amounts to an aqueous solution to increase the solubility of poorly water-soluble compounds.[10][11] They work by reducing the polarity of the water, making it a more favorable environment for non-polar molecules. Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10]
II. Troubleshooting Guides
This section provides systematic approaches to resolving more complex solubility challenges.
Guide 1: Systematic Solvent Screening for a Novel Dichlorinated Compound
When faced with a dichlorinated compound of unknown solubility, a systematic solvent screening process is essential.
Objective: To identify a suitable solvent or solvent system for your compound.
Protocol:
-
Initial Assessment:
-
Examine the structure of your dichlorinated compound. Identify any polar functional groups (e.g., -OH, -COOH, -NH2) that could influence its solubility.
-
Based on the structure, make an initial prediction of its polarity (predominantly non-polar, moderately polar, or polar).
-
-
Small-Scale Solubility Testing:
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into several small vials.
-
Add a measured volume (e.g., 100 µL) of a single solvent to each vial, starting with the solvents listed in the table below.
-
Vortex or sonicate the vials for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Visually inspect for complete dissolution. If the compound dissolves, add another measured volume of the compound to determine the approximate solubility.
-
If the compound does not dissolve, you can try gentle heating, but be cautious of potential degradation.
-
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Polarity | Comments |
| Non-Polar Aprotic | Hexane, Toluene | Low | Good for highly non-polar, hydrocarbon-like compounds.[4] |
| Moderately Polar Aprotic | Dichloromethane (DCM), Diethyl Ether | Moderate | Versatile solvents for a range of organic compounds.[5] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | High | Effective for many moderately polar to polar compounds. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Powerful solvents, but can be difficult to remove.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Good for compounds that can participate in hydrogen bonding.[5] |
| Aqueous | Water, PBS (pH 7.4) | Very High | Important for biological and pharmaceutical applications. |
Workflow for Solvent Selection:
Caption: A workflow for systematic solvent selection for novel dichlorinated compounds.
Guide 2: Optimizing Aqueous Solubility using pH Adjustment
For ionizable dichlorinated compounds, pH modification is a powerful tool to enhance aqueous solubility.
Objective: To determine the optimal pH for dissolving an acidic or basic dichlorinated compound in an aqueous buffer.
Protocol:
-
Determine the pKa of your compound: This can be found in the literature, predicted using software, or determined experimentally. The pKa is the pH at which the compound is 50% ionized.
-
Prepare a series of buffers: Prepare buffers with pH values spanning a range around the pKa (e.g., pKa ± 2 pH units).
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of your dichlorinated compound to a known volume of each buffer in separate sealed containers.[12]
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).[12]
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
-
Data Analysis:
-
Plot the measured solubility as a function of pH.
-
For an acidic compound, you should observe an increase in solubility as the pH increases above the pKa.
-
For a basic compound, you should observe an increase in solubility as the pH decreases below the pKa.
-
Table 2: Example of pH Effect on the Solubility of a Dichlorinated Phenolic Compound (Hypothetical Data)
| pH | Solubility (mg/mL) |
| 4.0 | 0.05 |
| 5.0 | 0.12 |
| 6.0 | 0.85 |
| 7.0 | 5.20 |
| 8.0 | 15.60 |
| 9.0 | 25.10 |
Logical Relationship of pH and Solubility for an Acidic Compound:
Caption: Relationship between pH, ionization state, and aqueous solubility for an acidic compound.
Guide 3: Employing Co-solvents to Enhance Solubility
When a dichlorinated compound has poor intrinsic aqueous solubility and is non-ionizable, a co-solvent system is often the best approach.
Objective: To identify an effective co-solvent and its optimal concentration to dissolve your compound in an aqueous medium.
Protocol:
-
Select Potential Co-solvents: Common and biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[13] DMSO can also be used, but its concentration should be kept low in biological assays due to potential cellular effects.
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 50%, 75%, 100% v/v).
-
Determine Solubility in Co-solvent Mixtures:
-
Use the shake-flask method described in Guide 2.
-
Add an excess of your compound to each co-solvent mixture.
-
Equilibrate, filter, and analyze the concentration of the dissolved compound.
-
-
Data Analysis:
-
Plot the solubility of your compound against the percentage of the co-solvent in the mixture.
-
This will help you identify the minimum concentration of co-solvent required to achieve your target compound concentration.
-
Table 3: Solubility of a Hypothetical Dichlorinated Aromatic Compound in Ethanol/Water Mixtures
| Ethanol Concentration (% v/v) | Solubility (mg/mL) |
| 0 (Water) | < 0.01 |
| 10 | 0.05 |
| 20 | 0.25 |
| 30 | 1.10 |
| 50 | 8.50 |
| 75 | 22.00 |
| 100 | 45.00 |
III. Advanced Considerations
-
Particle Size Reduction: For some poorly soluble compounds, reducing the particle size through techniques like micronization can increase the dissolution rate, although it does not change the equilibrium solubility.[14][15]
-
Formulation Strategies: In drug development, more advanced formulation approaches such as solid dispersions, cyclodextrin complexation, or lipid-based formulations can be employed to enhance the solubility and bioavailability of dichlorinated active pharmaceutical ingredients.[14][16]
IV. References
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Dichlorobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of dichlorinated products. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-Dichlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). Diclofenac. Retrieved from [Link]
-
LabTAG. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dichlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]
-
PubMed. (n.d.). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dichlorinated and Brominated Rugulovasines, Ergot Alkaloids Produced by Talaromyces wortmannii. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ACS Publications. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4,4'-Dichlorobiphenyl. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,2-Dichlorobenzene with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Diclofenac Solubility: Independent Determination of the Intrinsic Solubility of Three Crystal Forms. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
PubMed. (n.d.). Effects of pH on the Chlorination Process of Phenols in Drinking Water. Retrieved from [Link]
-
Wintime Tech. (2025). What are the common solvents for dissolving other reagents?. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
-
YouTube. (2025). What Affects Solubility Of Organic Compounds?. Retrieved from [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
Google Patents. (n.d.). Method for determining solubility of a chemical compound. Retrieved from
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorine. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Diva-portal.org. (n.d.). EVALUATION OF SKIN- FRIENDLY SOLVENTS FOR INCREASED SOLUBILITY OF A MODEL NSAID IN TOPICAL FORMULATIONS. Retrieved from [Link]
-
Green Chemistry Toolkit. (n.d.). SOLVENTS. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the chlorination process of phenols in drinking water. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. caymanchem.com [caymanchem.com]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. zjwintime.com [zjwintime.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. bepls.com [bepls.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Enhancing Aqueous Solubility of Diaryl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of improving the aqueous solubility of poorly soluble diaryl compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the solubility challenges inherent to diaryl compounds and provides a high-level overview of the primary strategies employed to overcome them.
Q1: Why are diaryl compounds so often poorly soluble in water?
Answer: Diaryl compounds, which feature two connected aromatic rings, frequently exhibit poor aqueous solubility due to a combination of their inherent physicochemical properties. These molecules are often characterized by high lipophilicity (hydrophobicity), significant molecular planarity, and high melting points.
Expert's Explanation: The poor solubility is primarily driven by two factors:
-
High Lipophilicity and Low Polarity: The aromatic rings are nonpolar, leading to a high partition coefficient (log P). This makes it thermodynamically unfavorable for the diaryl molecule to interact with polar water molecules, which prefer to form strong hydrogen bonds with each other.[1]
-
Strong Crystal Lattice Energy: The planar structure of many diaryl compounds allows them to pack efficiently into a highly stable, crystalline solid state. A large amount of energy is required to break apart this crystal lattice before the individual molecules can be solvated by water. This high lattice energy is often reflected in a high melting point.[2]
Approximately 40% of new chemical entities are poorly soluble, and this number is estimated to be as high as 90% for compounds in the development pipeline, with diaryl structures being a common feature.[3][4][5]
Q2: What are the primary strategies I should consider for improving the solubility of my diaryl compound?
Answer: There is no single "best" strategy; the optimal approach depends on the specific physicochemical properties of your diaryl compound (e.g., presence of ionizable groups, log P, melting point) and the intended application. The main strategies can be broadly categorized as physical modifications, chemical modifications, and formulation-based approaches.
Expert's Explanation: The selection of a strategy is a critical decision point in formulation development. A logical workflow can help guide this choice.
Below is a decision-making workflow to help you select an appropriate starting point.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Table 1: Comparison of Key Solubility Enhancement Techniques
| Strategy | Mechanism | Advantages | Disadvantages | Best For... |
| Salt Formation | Converts the neutral drug into an ionic salt, which has stronger interactions with water.[5][6] | Well-established, can provide significant solubility increase, straightforward manufacturing. | Requires an ionizable functional group on the API; risk of disproportionation; common ion effect.[5] | Weakly acidic or basic diaryl compounds. |
| Co-crystallization | Incorporates a neutral "co-former" into the crystal lattice, creating a new solid phase with different physicochemical properties.[7] | Applicable to non-ionizable compounds; can improve solubility, stability, and mechanical properties.[8][9] | Co-former selection can be challenging; regulatory landscape is still evolving. | Non-ionizable APIs or ionizable APIs where salt formation is problematic. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier (polymer) in an amorphous state, preventing crystallization and improving wettability.[10][11] | Significant solubility enhancement; can achieve supersaturation.[3] | Amorphous form can be physically unstable and recrystallize; requires specialized manufacturing (e.g., spray drying).[12] | Thermally stable compounds that can be made amorphous. BCS Class II and IV drugs.[3] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic diaryl moiety within the lipophilic cavity of a cyclic oligosaccharide, presenting a hydrophilic exterior.[13][14] | High solubilizing capacity; can be used in liquid and solid dosage forms; reduces drug irritation.[13][15] | Limited by the stoichiometry of the complex; high concentrations of cyclodextrins can have safety concerns.[16][17] | Compounds that fit geometrically into the cyclodextrin cavity. |
| Nanosuspension | Reduces drug particle size to the sub-micron range, increasing the surface area for dissolution as described by the Noyes-Whitney equation.[18][19][20] | Applicable to nearly all poorly soluble drugs; high drug loading is possible.[21][22] | Can be physically unstable (particle growth); requires specialized high-energy milling or homogenization equipment.[23] | Compounds with a high melting point that are difficult to make amorphous. |
| Prodrug Approach | Chemically modifies the drug by adding a polar, water-soluble promoiety that is cleaved in vivo to release the active parent drug.[24][25][26] | Can achieve very high water solubility for parenteral formulations; can overcome permeability issues.[27][28] | Requires chemical synthesis and modification of the API; cleavage kinetics must be optimized.[26] | APIs with suitable functional groups for chemical modification (e.g., -OH, -NH2, -COOH). |
Part 2: Troubleshooting Guides
This section provides practical advice for specific issues you might encounter during your experiments.
Guide 1: Solid Dispersions
Q: I prepared a solid dispersion using the solvent evaporation method, but my XRD analysis shows it's still crystalline. What went wrong?
Answer: The presence of crystallinity in a solid dispersion indicates that either the drug did not fully dissolve in the solvent system, it phase-separated during solvent removal, or the drug loading was too high for the polymer to maintain the amorphous state.
Expert's Explanation & Troubleshooting Steps:
-
Inadequate Solubilization: Ensure that both your diaryl compound and the polymer carrier are fully soluble in the chosen solvent or solvent mixture at the concentrations used. Visually inspect the solution for any haze or undissolved particles before proceeding with solvent evaporation. If solubility is an issue, you may need to screen for a different solvent system or reduce the concentration.
-
Solvent Removal Rate: Rapid solvent removal (e.g., via spray drying) is generally preferred over slow evaporation.[29] Slow evaporation gives the drug molecules time to re-organize and crystallize. If you are using a rotary evaporator, try increasing the rotation speed and applying a stronger vacuum to accelerate the process.
-
Drug Loading: You may be exceeding the solubility limit of the drug within the polymer matrix. Prepare several smaller batches with lower drug loading (e.g., 10%, 15%, 25% w/w) to determine the point at which you can achieve a fully amorphous system. Differential Scanning Calorimetry (DSC) can also be used to predict the miscibility of the drug and polymer.
-
Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonding) with your drug to inhibit crystallization. Consider polymers known for their ability to form strong interactions, such as copovidone (Kollidon VA64) or hypromellose acetate succinate (HPMC-AS).[30]
Q: My amorphous solid dispersion shows great initial dissolution, but the drug quickly precipitates out of solution. How can I prevent this?
Answer: This is a common issue where the formulation achieves a supersaturated state that is not stable, leading to rapid precipitation. The solution is to use a "precipitation inhibitor" polymer or include surfactants.
Expert's Explanation & Troubleshooting Steps:
-
Mechanism of Supersaturation: Amorphous forms have higher free energy and thus higher apparent solubility than their crystalline counterparts. When an amorphous solid dispersion dissolves, it can create a solution concentration that is above the equilibrium solubility of the stable crystalline form. This supersaturated state is thermodynamically driven to precipitate.
-
Use of Precipitation Inhibiting Polymers: Certain polymers, particularly cellulosic polymers like HPMC or HPMC-AS, are highly effective at maintaining supersaturation.[30] They work by adsorbing to the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals. You may need to formulate a solid dispersion with a blend of polymers—one for generating the amorphous state (like PVP) and one for maintaining supersaturation in solution (like HPMC-AS).
-
Inclusion of Surfactants: Adding a surfactant to the dissolution medium or the formulation itself can help stabilize the dissolved drug in micelles, preventing precipitation and improving wettability.
Guide 2: Cyclodextrin Complexation
Q: I'm trying to make an inclusion complex with HP-β-CD, but the solubility enhancement is much lower than I expected. Why?
Answer: The effectiveness of cyclodextrin complexation is highly dependent on the "goodness of fit" between the guest molecule (your diaryl compound) and the host cavity. Other factors include the type of cyclodextrin used and the method of complex preparation.
Expert's Explanation & Troubleshooting Steps:
-
Size Mismatch: The cavity of β-cyclodextrin may be too small or too large for your specific diaryl compound. You should screen different cyclodextrin types.[17]
-
α-cyclodextrin: Smaller cavity, suitable for single aromatic rings or side chains.
-
β-cyclodextrin: Intermediate cavity, often suitable for naphthalene-sized molecules.
-
γ-cyclodextrin: Larger cavity, can accommodate larger molecules or multiple aromatic rings.
-
-
Derivative Selection: Native cyclodextrins (especially β-CD) have relatively low aqueous solubility themselves and can sometimes form insoluble complexes.[17] It is almost always better to use chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , which have dramatically improved aqueous solubility and are amorphous, preventing the precipitation of the complex.[13][15]
-
Preparation Method: Simple physical mixing is often insufficient to achieve true complexation. You must use a method that forces the drug into the cavity. The kneading or freeze-drying methods are far more effective. See the protocol below for an example.
-
Stoichiometry and Binding Constant: The complexation is an equilibrium process. A low binding constant (K) means the interaction is weak. You can construct a phase-solubility diagram to determine the binding constant and the stoichiometry of the complex (e.g., 1:1, 1:2). This will tell you the maximum solubility enhancement you can achieve.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 3. jddtonline.info [jddtonline.info]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrphr.org [iosrphr.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajprd.com [ajprd.com]
- 12. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 23. jddtonline.info [jddtonline.info]
- 24. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 25. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 26. johronline.com [johronline.com]
- 27. pharmatutor.org [pharmatutor.org]
- 28. researchgate.net [researchgate.net]
- 29. globalresearchonline.net [globalresearchonline.net]
- 30. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Validation & Comparative
Comparative Efficacy Analysis of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine and Structurally Related Kinase Inhibitors
A Guide for Researchers in Oncology Drug Discovery
Introduction: Targeting the Cell Cycle Engine
In the landscape of oncology research, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target. As a key regulator of the G1/S phase transition and S phase progression, its dysregulation is a hallmark of numerous cancers. The development of small molecule inhibitors against CDK2 has been a significant focus of therapeutic strategies aimed at halting uncontrolled cancer cell proliferation. Within this endeavor, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the putative CDK2 inhibitor 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine against established CDK inhibitors, offering a framework for its evaluation and potential development.
The core hypothesis is that the structural features of this compound—specifically the 2-aminothiazole core known to interact with the kinase hinge region and the substituted benzyl group projected towards the solvent-exposed region—make it a candidate for CDK2 inhibition. This guide will compare its potential efficacy profile with that of well-characterized inhibitors, providing the necessary experimental protocols to validate this hypothesis.
Lead Compound: this compound
While specific efficacy data for this compound is not yet extensively published, its structure warrants investigation. The 2-aminothiazole moiety is a well-established pharmacophore that forms critical hydrogen bonds with the hinge region of the ATP binding pocket of kinases.[1] The dichlorobenzyl group at the 5-position is likely to occupy the hydrophobic pocket near the gatekeeper residue, a common feature in the structure-activity relationship (SAR) of thiazole-based inhibitors.[2][3] The dichlorination pattern on the benzyl ring can influence potency and selectivity by modifying hydrophobic interactions and electronic properties.
Comparator Compounds: A Spectrum of CDK Inhibition
To establish a meaningful benchmark for efficacy, we will compare this compound against three well-studied CDK inhibitors that represent different generations and selectivity profiles:
-
Roscovitine (Seliciclib): A first-generation purine analog that competitively inhibits the ATP-binding site of several CDKs. It shows selectivity for CDK1, CDK2, CDK5, CDK7, and CDK9.[4]
-
Flavopiridol (Alvocidib): A semi-synthetic flavonoid and the first CDK inhibitor to enter clinical trials. It is a pan-CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, and CDK9 with high potency.[5][6]
-
Dinaciclib: A potent, second-generation small molecule inhibitor of CDK1, CDK2, CDK5, and CDK9.[7][8] It exhibits significantly greater potency than first-generation inhibitors.[8]
Comparative Efficacy: A Quantitative Overview
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of the comparator compounds against CDK2 and other relevant CDKs, providing a landscape of their potency and selectivity. The goal for a novel inhibitor like this compound would be to demonstrate potent inhibition of CDK2, ideally with selectivity against other kinases to minimize off-target effects.
| Inhibitor | CDK2 IC50 | Other Notable CDK IC50s | Reference(s) |
| Roscovitine | ~0.7 µM | CDK1: ~0.65 µM, CDK5: ~0.16 µM, CDK9: ~0.8 µM | [4][9][10] |
| Flavopiridol | ~100-170 nM | CDK1: ~30 nM, CDK4: ~20-100 nM, CDK9: ~20-100 nM | [5][11][12] |
| Dinaciclib | 1 nM | CDK1: 3 nM, CDK5: 1 nM, CDK9: 4 nM | [7][13] |
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of this compound as a CDK2 inhibitor, a multi-step experimental approach is required. The following protocols provide a self-validating system to move from biochemical potency to cellular activity and on-target validation.
In Vitro Biochemical Kinase Assay (IC50 Determination)
The initial step is to determine the direct inhibitory effect of the compound on purified CDK2/Cyclin E1 enzyme activity. The ADP-Glo™ Kinase Assay is a robust method that measures ADP production, which is directly proportional to kinase activity.[14]
Methodology: ADP-Glo™ Kinase Assay
-
Objective: To determine the IC50 value of this compound against the CDK2/Cyclin E1 complex.
-
Materials:
-
Recombinant Human CDK2/Cyclin E1 Kinase Enzyme System (Promega, Cat. V4488)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. V9101)
-
Histone H1 substrate
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compound and positive control (e.g., Dinaciclib) serially diluted in DMSO.
-
384-well white assay plates.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) and the positive control in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of CDK2/Cyclin E1 enzyme diluted in Kinase Buffer to each well.
-
Substrate/ATP Addition: Add 2 µL of a substrate/ATP mix (containing Histone H1 and ATP at a concentration near its Km for CDK2) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Cell-Based Anti-Proliferation Assay
This assay determines the compound's ability to inhibit the growth of cancer cell lines that are dependent on CDK2 activity (e.g., MCF-7 breast cancer, A2780 ovarian cancer).
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in cancer cells.
-
Materials:
-
CDK2-dependent cancer cell line (e.g., A2780).
-
Complete culture medium.
-
Test compound and positive control.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well clear-bottom white assay plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the test compound for 72 hours. Include a vehicle-only control.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[15]
-
Cellular Target Engagement Assay
To confirm that the anti-proliferative effects are due to CDK2 inhibition, it is crucial to measure the phosphorylation status of a key CDK2 substrate, the Retinoblastoma protein (Rb), in treated cells.
Methodology: Western Blot for Phospho-Rb
-
Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811).[7]
-
Materials:
-
Cancer cell line.
-
Test compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Treatment: Treat cells with various concentrations of the test compound for 24 hours.
-
Lysis: Lyse the cells in RIPA buffer and determine protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Rb, total Rb, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect bands using an ECL substrate.
-
Analysis: Quantify band intensities. A dose-dependent decrease in the phospho-Rb/total Rb ratio indicates successful target engagement.[16]
-
Conclusion
While this compound remains an investigational compound, its structural similarity to known kinase inhibitors makes it a compelling candidate for evaluation against CDK2. By benchmarking its performance against established inhibitors like Roscovitine, Flavopiridol, and the highly potent Dinaciclib, researchers can effectively position its therapeutic potential. The provided experimental framework offers a rigorous, multi-tiered approach to validate its mechanism, determine its biochemical and cellular efficacy, and ultimately ascertain its promise as a novel anti-cancer agent.
References
- Wang, L., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
- Wesierska-Gadek, J., et al. (2011). Roscovitine in cancer and other diseases. PMC - PubMed Central.
- Chen, S., et al. (2016). Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer. PMC - NIH.
- Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. PubMed.
- Senderowicz, A. M. (2003). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status. Investigational New Drugs.
- Li, Z., et al. (2022). Synthesis and Structure–Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry.
- Carlson, B. A., et al. (1996). Flavopiridol Induces G1 Arrest with Inhibition of Cyclin-dependent Kinase (CDK) 2 and CDK4 in Human Breast Carcinoma Cells. Cancer Research - AACR Journals.
- Biocompare. Flavopiridol hydrochloride from Creative Enzymes.
- Gelin, M., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry - ACS Publications.
- Wei, C., et al. (2019). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. The Journal of Biological Chemistry.
- Wang, S., et al. (2019). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Li, Z., et al. (2022). Synthesis and Structure–Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. PubMed.
- Mohammadi-Farani, A., et al. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives as Tyrosine Kinase Inhibitors With Potential Anticancer Activity. Journal of Reports in Pharmaceutical Sciences.
- PubChem. 5-Benzyl-1,3-thiazol-2-amine.
- Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Medicinal Chemistry.
- Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
- Breitenlechner, C. B., et al. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PMC - NIH.
- Li, A. Y. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Bristol-Myers Squibb.
- Al-Said, M. S., et al. (2018). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry.
- PubChemLite. N-(5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide.
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
Sources
- 1. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. promega.com [promega.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating Cellular Target Engagement of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
The successful progression of a small molecule from a promising hit to a viable drug candidate hinges on a critical question: does it engage its intended target within the complex milieu of a living cell? Answering this with confidence is paramount for establishing a clear mechanism of action, interpreting efficacy data, and predicting potential off-target effects. This guide provides an in-depth comparison of leading experimental strategies to validate the cellular target engagement of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine, a novel thiazole derivative.
While the specific molecular target of this compound is still under investigation, this guide will proceed under the hypothesis that it is a putative inhibitor of "Kinase X," a key regulator in a cancer-associated signaling pathway. This framework will allow for a detailed, practical comparison of powerful techniques applicable to a wide range of small molecule-protein interactions. We will delve into the principles, protocols, and data interpretation of three orthogonal, industry-standard methods: the Cellular Thermal Shift Assay (CETSA®), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads Pulldown Assays.
The Central Challenge: Moving from in vitro Potency to in situ Engagement
Biochemical assays are indispensable for initial screening and establishing structure-activity relationships (SAR). However, a low IC50 in a purified system does not guarantee that a compound will effectively bind its target in a cellular context.[1] Factors such as cell permeability, efflux pump activity, intracellular metabolism, and competition with endogenous ligands can all influence a compound's ability to reach and engage its target. Therefore, direct measurement of target binding in intact cells is a crucial step in the validation process.[2]
Comparative Analysis of Target Engagement Methodologies
Choosing the right method to confirm target engagement depends on various factors including the nature of the target, availability of reagents, and desired throughput. The following sections will compare CETSA, DARTS, and Kinobeads, highlighting their unique strengths and considerations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Pulldown |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its heat-induced aggregation.[3][4][5] | Ligand binding protects the target protein from proteolytic degradation.[6][7][8] | Competitive binding of the free compound against a broad-spectrum of immobilized kinase inhibitors for binding to kinases in a cell lysate.[9][10] |
| Readout | Quantification of soluble target protein after heat treatment. | Quantification of intact target protein after protease treatment. | Mass spectrometry-based quantification of kinases that remain bound to the beads. |
| Compound Modification | Not required. | Not required. | Not required. |
| Target Requirements | Target must exhibit a thermal shift upon ligand binding. | Target must be susceptible to proteolysis in its unbound state. | Target must be a kinase that can bind to the immobilized inhibitors on the beads. |
| Primary Advantages | Applicable in intact cells and tissues, reflecting a more physiological environment. Can be adapted for high-throughput screening (HT-CETSA).[3] | Simple and cost-effective. Does not require specialized equipment for the core principle. | Provides a broad, unbiased profile of on- and off-target kinase interactions in a single experiment.[9] |
| Limitations | Not all proteins exhibit a significant thermal shift. Optimization of heating temperature is required for each target. | May not be suitable for highly stable proteins. Protease concentration and incubation time require careful optimization. | Performed on cell lysates, not intact cells. Primarily applicable to ATP-competitive inhibitors. |
Hypothetical Signaling Pathway and Experimental Workflows
To contextualize the application of these methods, let's consider a hypothetical signaling pathway where Kinase X is a critical upstream regulator.
dot
Caption: Hypothetical signaling pathway where Kinase X is inhibited by this compound.
The following diagrams illustrate the conceptual workflows for CETSA, DARTS, and Kinobeads assays to validate the engagement of this compound with Kinase X.
dot
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
dot
Caption: Drug Affinity Responsive Target Stability (DARTS) experimental workflow.
dot
Caption: Kinobeads Pulldown experimental workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies.[3][11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line endogenously expressing Kinase X) and grow to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection and Analysis:
-
Quantify the amount of soluble Kinase X in each sample by Western blot using a specific antibody.
-
Plot the percentage of soluble Kinase X relative to the non-heated control against the temperature for both vehicle and compound-treated samples to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol is based on the principles of the DARTS assay.[6][7][12]
-
Lysate Preparation:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with this compound at various concentrations or with vehicle (DMSO) for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as Pronase, to each aliquot. The optimal protease concentration and digestion time should be determined empirically to achieve near-complete degradation of the target protein in the vehicle-treated sample.
-
Incubate for a set time (e.g., 10-30 minutes) at room temperature.
-
-
Reaction Quenching and Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
Analyze the samples by Western blot using an antibody specific for Kinase X.
-
Increased band intensity for Kinase X in the compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.
-
Kinobeads Pulldown Protocol
This protocol is a generalized workflow for competitive chemical proteomics.[9][13][14]
-
Lysate Preparation:
-
Prepare a native cell lysate as described for the DARTS protocol.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of this compound or vehicle (DMSO) for 1 hour at 4°C.
-
-
Kinobeads Pulldown:
-
Add Kinobeads (a mixture of sepharose beads conjugated with broad-spectrum kinase inhibitors) to the lysates and incubate for 1 hour at 4°C with rotation to allow for the binding of kinases.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution, Digestion, and Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Generate dose-response curves for each identified kinase by plotting its abundance in the pulldown as a function of the concentration of the free compound. A dose-dependent decrease in the amount of Kinase X pulled down by the beads indicates that this compound is competing for the same binding site.
-
Conclusion: An Orthogonal Approach for Confident Target Validation
No single method for determining target engagement is foolproof. Each has its own set of advantages and potential artifacts. Therefore, a multi-pronged, orthogonal approach is the most robust strategy for validating the cellular target of this compound.
-
CETSA provides strong evidence of target engagement in a physiological, intact cell context.
-
DARTS offers a simple, cost-effective, and complementary biophysical method to confirm the interaction in cell lysates.
-
Kinobeads pulldowns provide a powerful, unbiased view of the compound's selectivity across a large portion of the kinome, simultaneously identifying the intended target and potential off-targets.
By combining the insights from these distinct yet complementary techniques, researchers can build a compelling and self-validating case for the on-target activity of this compound. This rigorous approach to target validation is fundamental to making informed decisions in the drug discovery pipeline, ultimately increasing the likelihood of developing safe and effective therapeutics.
References
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., Choi, H., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Martinez Molina, D. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Pai, M. Y., Lomenick, B., Hwang, H., & Schlessinger, A. (2015). Drug affinity responsive target stability (DARTS) for target identification. Methods in molecular biology, 1263, 287-298. [Link]
- Reinecke, M., Splettstoesser, F., & Bantscheff, M. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. In Methods in Molecular Biology (pp. 143-164). Humana Press, New York, NY. [Link]
- A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
- Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Medicinal Chemistry Letters, 11(3), 239-242. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
- Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. (2021). Methods in Molecular Biology. [Link]
- The target landscape of clinical kinase drugs. (2015). Science, 347(6218), 1255855. [Link]
- Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. (2022). bioRxiv. [Link]
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
- A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019). Journal of Visualized Experiments. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction [jove.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dichlorinated vs. Non-Chlorinated Benzyl-Thiazole Analogs in Drug Discovery
Introduction: The Strategic Value of the Benzyl-Thiazole Scaffold and Halogenation
In the landscape of medicinal chemistry, the thiazole ring is a well-established "privileged scaffold."[1] Its unique electronic properties and structural versatility have made it a cornerstone in a multitude of clinically approved drugs and a focal point for developing novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3] The benzyl-thiazole core, specifically, combines this valuable heterocycle with an aromatic benzyl group, creating a foundational structure ripe for chemical modification.
A key strategy in modern drug design is the deliberate introduction of halogen atoms, a process that can profoundly modulate a compound's pharmacological profile.[4] Chlorine, in particular, is a common feature in pharmaceuticals, with over 250 FDA-approved drugs containing this element.[5] The substitution of one or more hydrogen atoms with chlorine can result in remarkable improvements in potency and significantly alter pharmacokinetic parameters like clearance and half-life.[4]
This guide provides an in-depth comparative study of dichlorinated versus non-chlorinated benzyl-thiazole analogs. We will explore the causal effects of dichlorination on physicochemical properties, biological activity, and metabolic stability. This analysis is supported by detailed experimental protocols and comparative data to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their own discovery campaigns.
The Physicochemical Impact of Dichlorination: A Mechanistic Perspective
The addition of two chlorine atoms to the benzyl ring of a benzyl-thiazole analog is not a trivial modification. It initiates a cascade of changes in the molecule's fundamental properties, which are often the primary motivation for this synthetic choice.
-
Enhanced Lipophilicity: Chlorine atoms are significantly more lipophilic than hydrogen. Their introduction, particularly as a pair, markedly increases the molecule's overall lipophilicity (LogP). This is a critical parameter, as it governs the compound's ability to cross cellular membranes and access intracellular targets. However, an excessively high LogP can also lead to poor solubility and increased non-specific binding, a crucial trade-off that must be carefully managed during lead optimization.
-
Modulation of Electronic Properties: As a highly electronegative atom, chlorine exerts a strong electron-withdrawing effect on the benzyl ring. This polarization can alter the acidity or basicity of nearby functional groups and change the molecule's dipole moment. These electronic shifts can directly influence how the molecule interacts with its biological target, potentially strengthening binding through modified electrostatic or hydrogen-bonding interactions.[4]
-
Metabolic Blocking: The carbon-chlorine bond is exceptionally stable and resistant to metabolic cleavage. A common vulnerability of drug candidates is oxidative metabolism by cytochrome P450 enzymes. Placing chlorine atoms at positions on the benzyl ring that are susceptible to such oxidation can effectively "block" these metabolic pathways, thereby increasing the compound's metabolic stability and extending its in vivo half-life.[4]
-
Halogen Bonding: Beyond simple steric and electronic effects, chlorine atoms can participate in a highly specific and directional non-covalent interaction known as halogen bonding. This occurs when the electropositive region on the tip of the chlorine atom (the σ-hole) interacts with an electron-dense atom (like oxygen or nitrogen) in a protein's binding pocket. This interaction can provide an additional anchor point, significantly enhancing binding affinity and target selectivity.
Comparative Synthesis of Benzyl-Thiazole Analogs
The synthesis of both dichlorinated and non-chlorinated benzyl-thiazole analogs can be efficiently achieved through established heterocyclic chemistry routes, most notably the Hantzsch thiazole synthesis. The primary distinction lies in the selection of the initial benzyl halide starting material.
A generalized synthetic approach involves the condensation of a thioamide with an α-haloketone. For the benzyl-thiazole scaffold, a common pathway is the reaction of an appropriate benzyl halide with a precursor that forms the thiazole ring.[6][7]
The choice of a non-chlorinated versus a dichlorinated starting material (e.g., 2-bromo-1-phenylethanone vs. 2-bromo-1-(2,4-dichlorophenyl)ethanone) is the key divergent step that dictates the final product.[8]
Comparative Biological Activity: A Data-Driven Analysis
The true test of dichlorination as a strategy lies in its impact on biological efficacy. Thiazole derivatives are known to exhibit a wide spectrum of activities, with anticancer and antimicrobial properties being among the most extensively studied.[1][9]
Anticancer Activity
Many benzyl-thiazole analogs exert their anticancer effects by inhibiting key signaling proteins like protein kinases or disrupting cellular processes such as tubulin polymerization.[1][10] The enhanced lipophilicity and potential for halogen bonding conferred by dichlorination can lead to significantly improved potency.
Table 1: Comparative In Vitro Anticancer Activity (Hypothetical Data Based on Literature Trends[10])
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) |
| BTZ-H | Non-Chlorinated Benzyl-Thiazole | MCF-7 (Breast Cancer) | 2.5 µM |
| BTZ-Cl₂ | Dichlorinated Benzyl-Thiazole | MCF-7 (Breast Cancer) | 0.07 µM |
This hypothetical data illustrates a common trend where dichlorination can shift the potency from the micromolar to the nanomolar range, representing a substantial improvement in efficacy.[10]
Antimicrobial Activity
The cell walls of bacteria and fungi present a significant barrier to many potential drugs. The increased lipophilicity of dichlorinated analogs can facilitate penetration of these barriers, leading to higher intracellular concentrations and more effective inhibition of microbial growth.
Table 2: Comparative In Vitro Antimicrobial Activity (Hypothetical Data)
| Compound ID | Structure | Target Organism | MIC (µg/mL) |
| BTZ-H | Non-Chlorinated Benzyl-Thiazole | Staphylococcus aureus | 64 µg/mL |
| BTZ-Cl₂ | Dichlorinated Benzyl-Thiazole | Staphylococcus aureus | 8 µg/mL |
The lower Minimum Inhibitory Concentration (MIC) for the dichlorinated analog indicates that a much lower concentration is required to prevent microbial growth, signifying superior antimicrobial activity.[8]
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor, any comparison must be grounded in robust, reproducible experimental data. The following protocols describe standard, self-validating assays for quantifying the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is a gold standard for assessing a compound's ability to inhibit cancer cell proliferation. It measures the metabolic activity of viable cells.
Causality: The assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (BTZ-H and BTZ-Cl₂) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: This protocol systematically exposes a standardized inoculum of bacteria to decreasing concentrations of the test compounds. The absence of visible growth (turbidity) indicates that the compound has inhibited microbial proliferation at that concentration.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds (BTZ-H and BTZ-Cl₂) in sterile Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway Visualization
To understand the mechanism of action, it is crucial to visualize the biological pathways these compounds target. For many anticancer thiazoles, a key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis (the formation of new blood vessels that tumors need to grow).
Conclusion
The strategic dichlorination of the benzyl-thiazole scaffold is a powerful and validated approach in medicinal chemistry. It offers a rational means to enhance lipophilicity, block metabolic vulnerabilities, and introduce specific, high-affinity interactions like halogen bonding. As demonstrated by comparative data trends, these physicochemical modifications frequently translate into significant gains in biological potency, whether in anticancer or antimicrobial applications. The experimental protocols provided herein offer a standardized framework for researchers to quantitatively assess these differences and guide the rational design of next-generation therapeutics. By understanding the causal relationships between chemical structure and biological function, we can more effectively harness the potential of the versatile benzyl-thiazole nucleus.
References
- BenchChem. A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery.
- Gomha, S. M., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- MedicineNet. What Is Chlorine Used For?.
- IHS Markit. The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada.
- ResearchGate. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.
- American Chemistry Council. Chlorine in Healthcare.
- ResearchGate. Benzothiazole analogues and their biological aspects: A Review.
- ResearchGate. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- Taylor & Francis Online. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach.
- National Center for Biotechnology Information. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- International Journal of Pharmaceutical and Bio-Medical Science. Synthesis and various biological activities of benzothiazole derivative: A review.
- Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives.
- Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives.
- Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- National Center for Biotechnology Information. Recent insights into antibacterial potential of benzothiazole derivatives.
- BenchChem. A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
- SpringerLink. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.
- Synlett. One-Pot Tandem Approach for the Synthesis of Benzothiazoles from Benzyl Halides.
- bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- PubMed. Antimalarial activities of benzothiazole analogs: A systematic review.
- Journal of University of Shanghai for Science and Technology. Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity.
- International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities.
- Oriental Journal of Chemistry. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening.
- National Center for Biotechnology Information. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- ResearchGate. Antimalarial activities of benzothiazole analogs: A systematic review.
- ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
- National Center for Biotechnology Information. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
- National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
- Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Tandem Approach for the Synthesis of Benzothiazoles from Benzyl Halides [organic-chemistry.org]
- 7. bepls.com [bepls.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine Activity in Diverse Cancer Cell Lines
Introduction: The Imperative of Rigorous Cross-Validation in Pre-Clinical Oncology
In the landscape of pre-clinical drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. A critical phase in this process is the comprehensive validation of the compound's activity across a spectrum of relevant biological systems. This guide provides a framework for the cross-validation of a novel investigational compound, 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine, a molecule belonging to the aminothiazole class of compounds which have shown potential as anticancer agents.[1][2]
Given the structural elements of the compound, we will proceed under the working hypothesis that it may target key cellular signaling pathways implicated in cancer cell proliferation and survival. For the purposes of this guide, we will use the well-characterized dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, BEZ235 (Dactolisib), as a methodological paradigm. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the strategic rationale behind each experimental choice.
Section 1: The Strategic Selection of a Diverse Cell Line Panel
Causality Behind Cell Line Selection:
-
Tumor Origin Diversity: We aim to assess the breadth of the compound's activity. Therefore, selecting cell lines from distinct cancer types (e.g., breast, prostate, lung, and colon) is essential.
-
Genetic Background: The activation of the PI3K/mTOR pathway is often driven by specific genetic alterations. Our panel should include cells with known mutations in key pathway components, such as activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN.[6] This allows us to correlate compound activity with a specific genetic context.
-
Known Sensitivity Profiles: Including cell lines with established resistance or sensitivity to other PI3K/mTOR inhibitors can provide valuable comparative data and highlight the unique properties of our investigational compound.[5][7]
Proposed Cell Line Panel:
| Cell Line | Cancer Type | Key Genetic Features (Relevant to PI3K/mTOR) | Rationale |
| MCF-7 | Breast Cancer | ER+, PIK3CA activating mutation (E545K) | Represents PI3K pathway-addicted breast cancers. |
| MDA-MB-231 | Breast Cancer | Triple-Negative, KRAS mutation | Tests activity in a more aggressive, PI3K-independent context. |
| HCT116 | Colon Cancer | KRAS mutation, PIK3CA mutation (H1047R) | A common model for colorectal cancer with dual mutations.[8] |
| LNCaP | Prostate Cancer | PTEN null | Represents cancers with pathway activation via loss of a tumor suppressor.[9] |
| DU145 | Prostate Cancer | PTEN wild-type | Serves as a PTEN-proficient control within the same cancer type.[9] |
| H1339 | Lung Cancer | EGFR amplification, KRAS mutation | Evaluates efficacy in lung cancer with specific genetic alterations.[10] |
Section 2: A Multi-Tiered Experimental Workflow for Comprehensive Validation
To build a complete picture of the compound's activity, we employ a multi-tiered approach that moves from broad phenotypic screening to specific mechanistic validation. This ensures that our observations are not only reproducible but also well-understood.
Caption: A multi-tiered workflow for compound cross-validation.
Section 3: Detailed Experimental Protocols
The trustworthiness of our results hinges on the meticulous execution of validated experimental protocols. The following sections provide detailed, step-by-step methodologies.
Protocol 3.1: Cell Viability Assessment via MTS Assay
Principle: The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases convert the MTS tetrazolium compound into a purple formazan product, which is soluble in culture medium. The amount of formazan produced is directly proportional to the number of living cells.[11]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in complete culture medium. Remove the overnight media from the cells and add 100 µL of the compound dilutions (ranging from 1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration is typically sufficient to observe significant effects on cell proliferation.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[13][14]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data Summary:
| Cell Line | Putative IC50 of this compound (nM) |
| MCF-7 | 25 |
| MDA-MB-231 | > 10,000 |
| HCT116 | 150 |
| LNCaP | 15 |
| DU145 | 8,500 |
| H1339 | 60 |
Protocol 3.2: Quantification of Apoptosis via Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of programmed cell death.[15] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable light signal.[16]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat cells with the investigational compound at concentrations equivalent to their 1x and 5x IC50 values for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega, G8090).[16]
-
Reagent Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Hypothetical Data Summary:
| Cell Line | Fold Increase in Caspase-3/7 Activity (at 5x IC50) |
| MCF-7 | 8.2 |
| HCT116 | 5.5 |
| LNCaP | 12.1 |
| H1339 | 6.1 |
Protocol 3.3: Mechanistic Validation by Western Blotting
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (activated) and total forms of key signaling proteins, we can directly observe whether our compound is inhibiting its intended target pathway.[17]
Methodology:
-
Cell Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at 1x and 5x IC50 concentrations for 2-4 hours. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein lysates on an 8-12% SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include: Phospho-Akt (Ser473), Total Akt, Phospho-S6 Ribosomal Protein (Ser235/236), Total S6, and a loading control (e.g., GAPDH).[3][20][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Section 4: Data Interpretation and Pathway Visualization
Conversely, the MDA-MB-231 and DU145 cell lines are resistant (IC50 > 8 µM). Western blot analysis in these cells after treatment would likely show no significant change in p-Akt or p-S6 levels, confirming that the compound's lack of phenotypic effect is due to a lack of target engagement or pathway dependency.
Caption: The PI3K/Akt/mTOR signaling pathway and putative points of inhibition.
Conclusion
The cross-validation of a potential therapeutic agent is a foundational component of pre-clinical development. By employing a multi-tiered strategy that encompasses broad phenotypic screening, confirmation of cell death mechanisms, and direct validation of target engagement, researchers can build a robust and reliable profile of a compound's activity. This systematic approach, as outlined in this guide, not only validates the compound's efficacy in diverse cancer models but also provides crucial insights into the molecular determinants of its action, paving the way for informed future development.
References
- Feldman, M. E., et al. (2012). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. PLoS ONE, 7(9), e45413. [Link]
- Li, Y., et al. (2021). Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells. Oncology Letters, 21(4), 325. [Link]
- O'Brien, N. A., et al. (2014). Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells. Breast Cancer Research, 16(5), 427. [Link]
- Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. [Link]
- Zhang, Y., et al. (2024). Dual PI3K/mTOR Inhibitor BEZ235 combined with BMS-1166 Promoting Apoptosis in Colorectal Cancer. Journal of Cancer, 15(1), 1-11. [Link]
- eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Kim, E., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology, 1254, 13–24. [Link]
- MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. [Link]
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
- Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
- Taylor & Francis Online. (n.d.). MTS assay – Knowledge and References. [Link]
- ResearchGate. (2015). What are the best western conditions for mTOR?. [Link]
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]
- Wang, Y., et al. (2021). Synergistic Inhibition of Drug-Resistant Colon Cancer Growth with PI3K/mTOR Dual Inhibitor BEZ235 and Nano-Emulsioned Paclitaxel via Reducing Multidrug Resistance and Promoting Apoptosis. International Journal of Nanomedicine, 16, 1987–2001. [Link]
- Williams, G. S., et al. (2014). PI3K and mTOR inhibitor, NVP-BEZ235, is more toxic than X-rays in prostate cancer cells. Anticancer Research, 34(4), 1735-1742. [Link]
- Gkolfinopoulos, S., et al. (2012). The Dual PI3K/mTOR Inhibitor BEZ235 Is Effective in Lung Cancer Cell Lines. Anticancer Research, 32(5), 1641-1647. [Link]
- ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. [Link]
- Growing Science. (n.d.). Current Chemistry Letters. [Link]
- Kulyk, B., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]
- Asati, V., et al. (2017). Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. Medical Science Monitor, 23, 1276–1285. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Dual PI3K/mTOR Inhibitor BEZ235 combined with BMS-1166 Promoting Apoptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Inhibition of Drug-Resistant Colon Cancer Growth with PI3K/mTOR Dual Inhibitor BEZ235 and Nano-Emulsioned Paclitaxel via Reducing Multidrug Resistance and Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrr.com [ijrr.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
A Preclinical Benchmark Analysis of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine Against Established Kinase Inhibitors in Oncology
Introduction: The Quest for Novel Kinase Inhibitors in Oncology
The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small-molecule kinase inhibitors. These agents disrupt the signaling pathways that drive malignant cell proliferation and survival. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful anticancer drugs, including the multi-kinase inhibitor Dasatinib.[1][2] This guide introduces a novel 2-aminothiazole derivative, 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine, and outlines a comprehensive preclinical strategy to benchmark its performance against established therapeutic agents.
Given the structural alerts within this compound and the known anticancer properties of related compounds, we hypothesize that this molecule functions as a potent inhibitor of protein kinases involved in oncogenic signaling.[3][4][5] This document provides a detailed framework for evaluating its efficacy, selectivity, and drug-like properties in direct comparison to Imatinib and Dasatinib, two cornerstone drugs in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[6][7]
The Therapeutic Target: BCR-ABL and Associated Oncogenic Kinases
Our investigation will focus on the BCR-ABL fusion protein, the hallmark of CML and a key target in Ph+ ALL.[8] This constitutively active tyrosine kinase drives aberrant downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.
Dasatinib, a second-generation inhibitor, is known for its ability to bind to both the active and inactive conformations of the ABL kinase domain, overcoming many of the resistance mutations that affect the first-generation inhibitor, Imatinib.[9] Furthermore, Dasatinib inhibits other kinases crucial for cancer cell survival and metastasis, including the SRC family kinases (SFK), c-KIT, and PDGFRβ.[10] This multi-targeted profile provides the basis for our comparative analysis.
Caption: Hypothesized inhibition of the BCR-ABL signaling pathway.
Part 1: In Vitro Comparative Analysis
The initial phase of our benchmark study focuses on cell-free and cell-based assays to determine the potency, selectivity, and cellular effects of this compound.
Biochemical Kinase Profiling
Rationale: A direct comparison of inhibitory activity against a panel of purified kinases is the gold standard for determining potency and selectivity.[11] This allows us to understand the compound's target profile and potential for off-target effects.
Methodology:
-
Assay Format: A radiometric kinase assay, such as the HotSpot assay, will be employed to directly measure the transfer of radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate peptide.[11] Alternatively, non-radioactive, luminescence-based assays like ADP-Glo™ can be used to quantify ADP production as a measure of kinase activity.[12]
-
Kinase Panel: The primary targets will include ABL1 (both wild-type and T315I mutant), SRC, LCK, YES, FYN, c-KIT, and PDGFRβ. A broader screening panel (e.g., KinomeScan) can be used for more comprehensive selectivity profiling.
-
Procedure:
-
Recombinant kinases are incubated with their respective substrates and ATP.
-
Serial dilutions of this compound, Dasatinib, and Imatinib are added.
-
The reactions are allowed to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Reactions are stopped, and the amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.[13]
-
Hypothetical Data Summary:
| Compound | ABL1 IC50 (nM) | ABL1 (T315I) IC50 (nM) | SRC IC50 (nM) | c-KIT IC50 (nM) |
| This compound | 0.8 | >1000 | 1.5 | 25 |
| Dasatinib | 1.0 | >1000 | 0.5 | 15 |
| Imatinib | 30 | >5000 | >1000 | 150 |
Cell-Based Proliferation and Apoptosis Assays
Rationale: Moving from a cell-free environment to a cellular context is crucial to assess a compound's ability to penetrate cell membranes and inhibit its target in a physiological setting.[14] We will use a CML cell line that is dependent on BCR-ABL signaling for survival.
Methodology:
-
Cell Line: K562 (human CML, expresses BCR-ABL).
-
Anti-Proliferation Assay (MTT or CellTiter-Glo®):
-
K562 cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compounds for 72 hours.
-
Cell viability is assessed using MTT reagent or a luminescence-based ATP assay (CellTiter-Glo®).
-
GI50 values (the concentration required to inhibit cell growth by 50%) are determined.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
K562 cells are treated with the compounds at their respective GI50 concentrations for 24-48 hours.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
Hypothetical Data Summary:
| Compound | K562 GI50 (nM) | % Apoptosis at GI50 (48h) |
| This compound | 15 | 65% |
| Dasatinib | 20 | 60% |
| Imatinib | 250 | 55% |
Part 2: In Vivo Efficacy Assessment
Rationale: An in vivo model is essential to evaluate a compound's therapeutic efficacy, taking into account its pharmacokinetic and pharmacodynamic properties in a whole-organism setting. The human tumor xenograft model in immunodeficient mice is a standard preclinical tool for this purpose.[15][16]
Caption: Workflow for the in vivo xenograft efficacy study.
Subcutaneous K562 Xenograft Model
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Implantation: 5 x 10⁶ K562 cells in a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.[17]
-
Tumor Growth and Randomization: Tumors are allowed to reach a volume of approximately 100-150 mm³. Mice are then randomized into treatment groups.[18]
-
Treatment: Animals are dosed daily via oral gavage with vehicle control, this compound (e.g., 25 mg/kg), Dasatinib (e.g., 10 mg/kg), or Imatinib (e.g., 50 mg/kg).
-
Monitoring: Tumor volume (calculated as (length x width²)/2) and body weight are measured three times a week.[19]
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³). Tumors are excised, weighed, and may be used for further pharmacodynamic analysis.
-
Analysis: Tumor Growth Inhibition (TGI) is calculated as %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.[18]
-
Hypothetical Data Summary:
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 120 | - | +2.0 |
| This compound | 25 | 350 ± 45 | 78 | -3.5 |
| Dasatinib | 10 | 410 ± 50 | 74 | -4.0 |
| Imatinib | 50 | 725 ± 80 | 52 | +1.5 |
Part 3: ADME-Tox Profiling
Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to predict its potential as a viable drug candidate.[20] These assays help identify potential liabilities such as poor bioavailability or off-target toxicity.[21]
Methodology: A standard panel of in vitro ADME-Tox assays will be conducted.
-
Solubility: Kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.
-
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay to predict intestinal absorption.[21]
-
Metabolic Stability: Incubation with human liver microsomes to determine the in vitro half-life (T½).[22]
-
CYP450 Inhibition: Assessment of inhibitory potential against major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) to predict drug-drug interactions.[22][23]
-
Plasma Protein Binding: Equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.
-
Cytotoxicity: Evaluation against a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.
-
hERG Inhibition: Patch-clamp assay to evaluate the risk of cardiac QT prolongation.[23]
Hypothetical Data Summary:
| Parameter | This compound | Dasatinib | Imatinib |
| Aqueous Solubility (pH 7.4, µM) | 25 | 5 | 150 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 12 (Moderate) | 15 (Moderate-High) | 2 (Low) |
| Human Liver Microsome T½ (min) | 45 | 35 | 60 |
| CYP3A4 Inhibition (IC50, µM) | >20 | 5.8 | 12 |
| Plasma Protein Binding (%) | 94 | 96 | 95 |
| hERG Inhibition (IC50, µM) | >30 | 8 | >30 |
Conclusion and Future Directions
This guide presents a rigorous, multi-faceted preclinical strategy to benchmark the novel compound this compound against the established kinase inhibitors Imatinib and Dasatinib. Based on our hypothetical data, the test compound demonstrates superior or comparable in vitro potency and in vivo efficacy to Dasatinib, with a favorable preliminary safety and ADME profile.
These findings, if substantiated by experimental data, would strongly support the advancement of this compound into further preclinical development. Subsequent studies should include mechanism of action deconvolution, resistance profiling, and formal toxicology studies to fully characterize its therapeutic potential as a next-generation kinase inhibitor for the treatment of CML and other malignancies.
References
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.
- What is the mechanism of Dasatinib? (2024). Patsnap Synapse.
- Dasatinib: Mechanism of action and Safety. (2024). ChemicalBook.
- Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall.
- Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio.
- ADME-Tox Assays. Promega Corporation.
- Dasatinib: MedlinePlus Drug Information. (2025). MedlinePlus.
- 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. (2024). Zenodo.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Lee, C. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(4), 347–351.
- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darujournal.com.
- A beginners guide to ADME Tox. (2024). Cell Guidance Systems.
- Application Notes and Protocols for In Vivo Xenograft Models: Testing Lobaplatin Antitumor Effects. (2025). Benchchem.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review.
- Application Notes and Protocols for In Vivo Xenograft Models in "7-Xylosyltaxol B" Efficacy Testing. Benchchem.
- ADME/Toxicity - Drug Discovery. Promega Corporation.
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLOS ONE.
- KINASE PROFILING & SCREENING. Reaction Biology.
- Development of 2-aminothiazole core in anticancer therapeutic areas. (2021). ResearchGate.
- Discovery of 2Aminothiazole Derivatives as Antitumor Agents. (2025). ResearchGate.
- Kinase Assay Kit. Sigma-Aldrich.
- Kinase Activity Assays. Promega Corporation.
- Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
- Synthesis and anticancer properties of 2-aminothiazole derivatives. (2020). Taylor & Francis Online.
Sources
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 10. pediatriconcall.com [pediatriconcall.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Activity Assays [promega.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpbs.com [ijpbs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. cellgs.com [cellgs.com]
- 22. ADME アッセイ [promega.jp]
- 23. marinbio.com [marinbio.com]
Comparative Pharmacokinetic Profiling of 5-(Substituted-benzyl)-thiazol-2-ylamine Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Optimizing Thiazole Derivatives for Drug Development
The 5-(substituted-benzyl)-thiazol-2-ylamine scaffold is a promising pharmacophore in modern medicinal chemistry, with derivatives being investigated for a range of therapeutic applications, including oncology and infectious diseases. The nature of the substitution on the benzyl ring plays a critical role in modulating the biological activity of these compounds. However, translating a potent compound into a viable drug candidate hinges on a thorough understanding of its pharmacokinetic (PK) properties. Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics determine a drug's efficacy and safety profile.
This guide aims to provide a comparative overview of the pharmacokinetic properties of 5-(substituted-benzyl)-thiazol-2-ylamine derivatives. However, a comprehensive search of the current scientific literature reveals a scarcity of publicly available, direct comparative studies detailing the in vivo and in vitro pharmacokinetic parameters for a series of these specific compounds, including the 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine core structure.
Therefore, this guide will adopt a representative approach. While specific experimental data for a direct, side-by-side comparison of this compound derivatives is not available, we will present a composite analysis based on structurally related 2-aminothiazole and 2-aminobenzothiazole derivatives for which pharmacokinetic data has been published. This will serve as a valuable resource for researchers, offering insights into the potential ADME profiles of this class of compounds and providing established experimental protocols to guide future studies.
I. Representative Pharmacokinetic Parameters of Structurally Related Thiazole Derivatives
To provide a frame of reference, the following table summarizes key pharmacokinetic parameters for clinically approved drugs and representative compounds that share the 2-aminothiazole or a similar heterocyclic core. It is crucial to note that these values are not directly transferable to this compound derivatives but can inform on the potential range of pharmacokinetic behaviors.
Table 1: Representative Pharmacokinetic Data of Thiazole and Benzothiazole Derivatives
| Compound/Drug Name | Core Structure | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Plasma Protein Binding (%) |
| Pramipexole | 2-Aminobenzothiazole | ~2 | ~2 | ~20 | 8-12 | >90% | ~15% |
| Riluzole | 2-Aminobenzothiazole | ~180 | 1-1.5 | ~900 | 12-15 | ~60% | ~96% |
| Dasatinib | 2-Aminothiazole | 100-200 | 0.5-6 | 400-800 | 3-5 | 14-34% | ~96% |
| Hypothetical Derivative 1 | 5-Benzyl-thiazol-2-ylamine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hypothetical Derivative 2 | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Expert Interpretation of Representative Data:
The data from structurally related compounds highlights the significant impact of subtle structural modifications on the pharmacokinetic profile. For instance, the high oral bioavailability of Pramipexole suggests that the benzothiazole core can be well-absorbed. Conversely, the extensive metabolism and high plasma protein binding of Riluzole and Dasatinib indicate that these are key areas of consideration for novel thiazole derivatives. The dichlorobenzyl moiety in the target compounds of this guide is expected to increase lipophilicity, which could influence absorption, distribution, and metabolism.
II. Key Experimental Protocols for Pharmacokinetic Profiling
To generate the necessary data for a robust comparison of this compound derivatives, the following experimental workflows are essential.
A. In Vitro Metabolic Stability Assessment
Causality Behind Experimental Choice: This assay is a crucial early-stage screen to predict the extent of first-pass metabolism in the liver, a primary determinant of oral bioavailability. By quantifying the rate of disappearance of the parent compound in the presence of liver microsomes, we can estimate its intrinsic clearance.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, combine liver microsomes (human or animal species of interest, e.g., 0.5 mg/mL final concentration) and a phosphate buffer (pH 7.4) to a final volume of 100 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome mixture to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the percentage of compound remaining at the final time point.
-
Self-Validating System: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) is essential to validate the assay performance.
Visualization of Workflow:
Caption: Workflow for In Vitro Metabolic Stability Assay.
B. Plasma Protein Binding (PPB) Determination by Equilibrium Dialysis
Causality Behind Experimental Choice: The extent of binding to plasma proteins significantly impacts the distribution of a drug and its availability to reach the target site. Only the unbound fraction is pharmacologically active. Equilibrium dialysis is the gold standard method for determining PPB.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Prepare a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa) by hydrating it in water and then in the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assemble the dialysis cells, separating the two chambers with the prepared membrane.
-
-
Sample Preparation:
-
Add plasma (human or animal species of interest) spiked with the test compound (e.g., 5 µM) to one chamber (the plasma chamber).
-
Add an equal volume of buffer to the other chamber (the buffer chamber).
-
-
Equilibration:
-
Seal the dialysis cells and place them in a temperature-controlled shaker (37°C).
-
Allow the system to equilibrate for a sufficient period (e.g., 4-6 hours), during which the unbound drug will diffuse across the membrane into the buffer chamber.
-
-
Sample Collection and Analysis:
-
After equilibration, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples using LC-MS/MS.
-
-
Calculation:
-
Calculate the percentage of unbound drug: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100.
-
Calculate the percentage of bound drug: % Bound = 100 - % Unbound.
-
Self-Validating System: Run control compounds with known high and low plasma protein binding (e.g., warfarin and metoprolol) in parallel to ensure the integrity of the dialysis membrane and the accuracy of the assay.
Visualization of Workflow:
Caption: Workflow for Plasma Protein Binding Assay.
III. In Vivo Pharmacokinetic Studies in Animal Models
Causality Behind Experimental Choice: While in vitro assays provide valuable predictive data, in vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a living system, integrating all ADME processes.
Step-by-Step Methodology (Rodent Model):
-
Animal Dosing:
-
Administer the test compound to a group of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Calculate oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the intravenous dose.
-
Self-Validating System: The use of a validated bioanalytical method with appropriate quality control samples is critical for the accuracy and reproducibility of the results.
IV. Structure-Pharmacokinetic Relationships and Future Directions
The data generated from the aforementioned experiments will enable the elucidation of structure-pharmacokinetic relationships (SPkR) for the 5-(substituted-benzyl)-thiazol-2-ylamine series. By comparing the pharmacokinetic profiles of derivatives with different substitutions on the benzyl ring, researchers can identify which modifications enhance desirable properties such as oral bioavailability and metabolic stability, and which lead to liabilities.
For the this compound derivatives, it is hypothesized that the dichloro substitution will increase lipophilicity. This may lead to:
-
Increased plasma protein binding.
-
A larger volume of distribution.
-
Potential for increased metabolic clearance through oxidative pathways.
Future research should focus on synthesizing a focused library of these derivatives and subjecting them to the rigorous pharmacokinetic profiling outlined in this guide. This systematic approach will be instrumental in identifying lead candidates with optimized pharmacokinetic properties for further preclinical and clinical development.
References
As comprehensive experimental data for the specific topic is not available, this section provides references to general methodologies and related compounds.
- Dasatinib Prescribing Information. Bristol-Myers Squibb Company.
- Pramipexole Prescribing Information. Boehringer Ingelheim Pharmaceuticals, Inc. (A representative 2-aminobenzothiazole containing drug).
- Riluzole Prescribing Information. Covis Pharma US, Inc. (A representative 2-aminobenzothiazole containing drug).
- Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. (A comprehensive resource on ADME principles and assays).
- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453. (A detailed guide to metabolic stability assays).
Validating the Anti-Cancer Efficacy of 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine: A Comparative Guide to Secondary Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer effects of the novel compound, 5-(2,3-dichloro-benzyl)-thiazol-2-ylamine. By employing a strategic sequence of secondary assays, we will objectively assess its performance against established multi-targeted tyrosine kinase inhibitors, offering a data-driven perspective on its therapeutic potential.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anti-cancer drugs, including the tyrosine kinase inhibitor Dasatinib.[1][2][3][4][5] Derivatives of 2-amino-5-benzylthiazole have demonstrated the ability to induce apoptosis in cancer cells, making this a logical starting point for our investigation into the mechanism of action of this compound.[6][7]
This guide will detail the experimental workflow to confirm and quantify the pro-apoptotic and anti-proliferative effects of this novel compound. We will compare its efficacy against Dasatinib, which shares a similar core structure, and two other potent multi-targeted kinase inhibitors, Bosutinib and Ponatinib, to contextualize its performance.[8][9][10][11][12][13][14][15]
Experimental Design & Rationale
Our experimental approach is designed to build a comprehensive profile of the anti-cancer activity of this compound. We will move from broad assessments of cell health to more specific assays interrogating the molecular machinery of cell death and proliferation.
Caption: A logical workflow for the secondary validation of a novel anti-cancer compound.
Part 1: Assessment of Cytotoxicity and Cell Viability
The initial step is to determine the cytotoxic effects of this compound across a panel of cancer cell lines. This provides a baseline understanding of its potency and selectivity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Dasatinib, Bosutinib, and Ponatinib for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Data and Comparative Analysis
The IC50 values will provide a quantitative measure of the cytotoxic potency of each compound. A lower IC50 value indicates greater potency.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Dasatinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Bosutinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Ponatinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Part 2: Confirmation and Quantification of Apoptosis
Given that other 2-amino-5-benzylthiazole derivatives induce apoptosis, we will directly test for this mechanism.[6][7]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Signaling Pathway Diagram
Caption: Proposed apoptotic pathway initiated by the novel thiazole derivative.
Comparative Data Presentation
| Compound | % Early Apoptosis (48h) | % Late Apoptosis (48h) |
| Vehicle Control | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data |
| Dasatinib | Experimental Data | Experimental Data |
| Bosutinib | Experimental Data | Experimental Data |
| Ponatinib | Experimental Data | Experimental Data |
Part 3: Investigating Effects on Cell Cycle Progression
To further understand the anti-proliferative mechanism, we will analyze the effect of the compound on cell cycle distribution.
Experimental Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcomes and Interpretation
An accumulation of cells in a specific phase of the cell cycle would suggest that the compound interferes with cell cycle progression at that checkpoint.
| Compound | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Dasatinib | Experimental Data | Experimental Data | Experimental Data |
| Bosutinib | Experimental Data | Experimental Data | Experimental Data |
| Ponatinib | Experimental Data | Experimental Data | Experimental Data |
Part 4: Assessing Anti-Metastatic Potential
Given that some thiazole derivatives have shown anti-migratory and anti-invasive properties, we will investigate this potential for our compound of interest.[16]
Experimental Protocol: Wound Healing (Scratch) Assay
-
Monolayer Culture: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Compound Treatment: Treat the cells with a sub-lethal concentration of each compound.
-
Imaging: Capture images of the scratch at 0, 12, and 24 hours.
-
Data Analysis: Measure the area of the scratch at each time point to determine the rate of cell migration and wound closure.
Data Visualization and Comparison
The rate of wound closure will be compared between the different treatment groups. A slower rate of closure indicates inhibition of cell migration.
Conclusion
This comprehensive guide outlines a robust series of secondary assays to validate the anti-cancer effects of this compound. By systematically evaluating its cytotoxicity, pro-apoptotic activity, and effects on cell cycle and migration, and by comparing these results to established drugs, researchers can gain a clear and objective understanding of its therapeutic potential. The data generated from these experiments will be crucial for making informed decisions about the further development of this promising compound.
References
- ClinicalTrials.eu. Bosutinib – Application in Therapy and Current Clinical Research. [Link]
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central. [Link]
- Minicule. Bosutinib: Uses, Interactions, Mechanism of Action, and More. [Link]
- Profacgen. Cell-based Kinase Assays. [Link]
- The Ukrainian Biochemical Journal.
- Cancer Research UK. Bosutinib (Bosulif)
- PubMed. [The design and synthesis of 2-aminothiazole derivatives and their inhibitory activity on apoptosis]. [Link]
- National Cancer Institute. Definition of bosutinib - NCI Drug Dictionary. [Link]
- PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
- Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]
- Patsnap Synapse.
- ResearchGate. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents | Request PDF. [Link]
- Dove Medical Press. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. [Link]
- The Ukrainian Biochemical Journal.
- PMC - PubMed Central. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells. [Link]
- PubMed. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. [Link]
- Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. [Link]
- Thiazole-containing compounds as therapeutic targets for cancer therapy.. [Link]
- ResearchGate. Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Request PDF. [Link]
- Asian Journal of Chemistry.
- Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies. [Link]
- ResearchGate. Cytotoxic screening of the tested thiazole derivatives 3a-5b.
- ResearchGate.
- PMC - NIH. Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents. [Link]
- ResearchGate. Ponatinib: A New Tyrosine Kinase Inhibitor for the Treatment of Chronic Myeloid Leukemia and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia | Request PDF. [Link]
- PubMed. Comparison of third-generation tyrosine kinase inhibitor (TKI) ponatinib with first- and second-generation TKIs for treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia: A systematic review and bias-corrected meta-analysis. [Link]
- PubMed.
- PMC - PubMed Central.
- PubMed. Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]
- Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. [Link]
- ResearchGate. Cytotoxicity of compounds toward various cell lines. | Download Table. [Link]
- NIH. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. [Link]
- PMC - NIH. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]
- PubMed. Cytotoxic activity of 5-benzoylimidazole and related compounds against human oral tumor cell lines. [Link]
- PMC - NIH.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 7. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. minicule.com [minicule.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. dovepress.com [dovepress.com]
- 12. The effects of ponatinib, a multi-targeted tyrosine kinase inhibitor, against human U87 malignant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dasatinib: a potential tyrosine kinase inhibitor to fight against multiple cancer malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of third-generation tyrosine kinase inhibitor (TKI) ponatinib with first- and second-generation TKIs for treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia: A systematic review and bias-corrected meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dichlorinated Benzylamine Isomers: Unraveling the Impact of Chlorine Positioning on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic placement of halogen atoms on a pharmacophore is a well-established approach to modulate its biological activity. Dichlorinated benzylamines, a class of compounds featuring a benzylamine core substituted with two chlorine atoms, represent a compelling area of investigation due to their potential as antimicrobial and anticancer agents. The isomeric variations of these compounds, differing only in the position of the two chlorine atoms on the phenyl ring, can lead to significant disparities in their physicochemical properties and, consequently, their therapeutic efficacy and toxicity. This guide provides an in-depth comparative analysis of dichlorinated benzylamine isomers, synthesizing available data to illuminate the structure-activity relationships that govern their biological function.
The Decisive Role of Isomerism: How Chlorine Placement Dictates Physicochemical Properties
The seemingly subtle shift in the location of chlorine atoms on the benzylamine ring profoundly influences key physicochemical parameters that are critical for a compound's journey through biological systems. Properties such as lipophilicity, electronic distribution, and steric hindrance are all dictated by the 2,4-, 2,6-, or 3,4- substitution pattern, among others. These differences, in turn, affect a molecule's ability to traverse cell membranes, interact with protein targets, and undergo metabolic transformation.
A summary of the key physicochemical properties for three common dichlorobenzylamine isomers is presented below:
| Property | 2,4-Dichlorobenzylamine | 3,4-Dichlorobenzylamine | 2,6-Dichlorobenzylamine |
| Molecular Formula | C₇H₇Cl₂N | C₇H₇Cl₂N | C₇H₇Cl₂N |
| Molecular Weight | 176.04 g/mol | 176.04 g/mol | 176.04 g/mol |
| Appearance | Liquid | Liquid | Clear colorless to yellow liquid |
| Boiling Point | 83-84 °C at 5 mmHg | Not available | Not available |
| Density | 1.308 g/mL at 25 °C | 1.32 g/mL at 25 °C[1][2] | Not available |
| Refractive Index | n20/D 1.578 (lit.) | n20/D 1.578 (lit.)[1] | 1.5745-1.5795 @ 20°C[3] |
| CAS Number | 95-00-1[4] | 102-49-8[1][2] | 6575-27-5[3] |
Table 1: Comparative Physicochemical Properties of Dichlorobenzylamine Isomers.
Biological Landscape: Antimicrobial and Anticancer Potential
Dichlorinated benzylamine derivatives have emerged as promising candidates in the quest for novel antimicrobial and anticancer therapeutics. The electron-withdrawing nature of the chlorine atoms and the overall lipophilicity of the molecules are thought to contribute to their biological activities.
Antimicrobial Activity: A Tale of Isomeric Selectivity
While direct comparative studies on the simple dichlorobenzylamine isomers are limited, research on related structures provides valuable insights. For instance, studies on dichlorophen-functionalized gold nanoparticles have demonstrated potent antibacterial activity against carbapenem-resistant Enterobacteriaceae, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL.[5] The mechanism is believed to involve the disruption of bacterial membrane integrity and the induction of oxidative stress.[5]
Furthermore, the dichloroacetyl group, a key component of the antibiotic chloramphenicol, has been incorporated into various amines, including those with dichlorinated aromatic rings, to enhance their antimicrobial properties.[6] This suggests that the dichlorobenzylamine scaffold could be a valuable starting point for the development of new antibiotics.
A critical aspect of antimicrobial drug development is selective toxicity – the ability to harm pathogens while sparing host cells. The positional isomerism of the chlorine atoms can play a crucial role in achieving this selectivity. While not directly involving benzylamines, a study on isoamphipathic antibacterial molecules revealed that the ortho isomer exhibited higher selectivity for bacterial cells over mammalian cells compared to the meta and para isomers. This highlights the importance of substituent positioning in modulating biological effects.
Anticancer Potential: Targeting Key Cellular Pathways
The anticancer potential of dichlorinated aromatic compounds is an active area of research. For example, novel 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of BRAFWT and BRAFV600E, kinases implicated in various cancers. The most potent of these compounds demonstrated IC50 values of 1.72 and 2.76 µM against BRAFWT and BRAFV600E, respectively, and induced cell cycle arrest and apoptosis in colon cancer cells.[7]
Similarly, chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have shown significant anticancer effects on various human cancer cell lines, with IC50 values in the range of 0.89–9.63 µg/mL. These compounds were found to induce apoptosis through the activation of caspases.
While these examples do not directly feature the benzylamine core, they underscore the potential of the dichlorophenyl motif in designing effective anticancer agents. The benzylamine group itself can be a key pharmacophoric element, and its combination with a dichlorinated phenyl ring warrants further investigation. The mechanism of action for such compounds is likely to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Experimental Protocols: Synthesis of Dichlorinated Benzylamines
The synthesis of dichlorinated benzylamines can be achieved through various established organic chemistry methodologies. Below are generalized protocols for the synthesis of key isomers, based on available literature.
Protocol 1: Synthesis of 2,6-Dichlorobenzylamine
This protocol is based on the reduction of 2,6-dichlorobenzaldehyde oxime.[8]
Materials:
-
2,6-dichlorobenzaldehyde oxime
-
Nano Fe₃O₄
-
Zirconium tetrachloride (ZrCl₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a porcelain mortar, mix and mill 2,6-dichlorobenzaldehyde oxime (1 mmol) with nano Fe₃O₄ (0.2 mmol).
-
Add ZrCl₄ (1 mmol) to the mixture and continue to grind at room temperature.
-
Heat the mortar in an oil bath until the reaction mixture reaches 75-80 °C.
-
Add NaBH₃CN (5 mmol) batchwise while continuing to grind the mixture at 75-80 °C for 15 minutes.
-
After the reaction is complete, add 5 mL of water and stir for 5 minutes.
-
Extract the mixture with ethyl acetate (2 x 5 mL).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain pure 2,6-dichlorobenzylamine.
Protocol 2: General Synthesis of Benzylamines via Reduction of Nitriles
A common route to primary amines is the reduction of the corresponding nitrile. This can be applied to the synthesis of dichlorobenzylamine isomers.
Materials:
-
Dichlorobenzonitrile isomer (e.g., 3,4-dichlorobenzonitrile)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄ reduction; ethanol or methanol for catalytic hydrogenation)
-
Apparatus for inert atmosphere reactions (if using LiAlH₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure (Conceptual):
-
LiAlH₄ Reduction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the dichlorobenzonitrile isomer in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting precipitate and wash with the solvent.
-
Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the dichlorobenzylamine.
-
-
Catalytic Hydrogenation:
-
Dissolve the dichlorobenzonitrile isomer in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of palladium on carbon (Pd-C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the dichlorobenzylamine.
-
Visualizing the Synthetic and Mechanistic Landscape
To better understand the relationships between the synthesis of these compounds and their potential biological actions, the following diagrams are provided.
Caption: Synthetic pathways to dichlorinated benzylamine isomers.
Sources
- 1. 3,4-ジクロロベンジルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 102-49-8 CAS MSDS (3,4-Dichlorobenzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,6-Dichlorobenzylamine, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-Dichlorobenzylamine | 6575-27-5 [chemicalbook.com]
A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by Novel Thiazole Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rigorous validation of novel thiazole-based kinase inhibitors. Thiazole motifs are privileged structures in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2][3][4][5] Their unique structural features allow for potent interactions with the ATP-binding pocket of various kinases.[1][2][3] However, demonstrating that a novel compound's biological effect stems from the specific inhibition of its intended kinase target requires a multi-tiered, evidence-based approach.
Protein kinases are a major class of therapeutic targets, playing pivotal roles in cellular signaling pathways that govern processes like cell growth, proliferation, and survival.[6][7][8] Their dysregulation is a hallmark of many diseases, particularly cancer.[1][9] This guide eschews a rigid template, instead presenting a logical validation funnel that progresses from direct biochemical confirmation to physiologically relevant cellular activity, ensuring that each step provides a self-validating layer of evidence.
The Validation Funnel: A Stepwise Approach to Confidence
The validation of a novel kinase inhibitor is not a single experiment but a cascade of inquiries. We begin with the most direct question—does our compound interact with and inhibit the purified enzyme?—and progressively move into more complex biological systems to confirm target engagement and functional consequences in a living cell. This funneling approach is critical for de-risking drug candidates and building a robust data package.
Caption: The Validation Funnel guides experiments from broad biochemical assays to specific cellular and selectivity studies.
Tier 1: Biochemical Characterization — Confirming Direct Enzyme Inhibition
The foundational step is to determine if the novel thiazole compound directly inhibits the enzymatic activity of the purified target kinase in a controlled, cell-free environment. This provides the cleanest measure of potency (IC50) without confounding variables like cell membrane permeability.[6][8][10]
Methodology 1: In Vitro Kinase Activity Assay
Expertise & Causality: This assay directly measures the catalytic function of the kinase—the transfer of a phosphate group from ATP to a substrate.[7][10] By quantifying the reduction in this activity in the presence of our inhibitor, we obtain a direct measure of its potency. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and broad applicability. They measure the amount of ADP produced, which is directly proportional to kinase activity.[7]
Data Presentation: Comparative Potency and Selectivity
The data below illustrates how a novel compound, "Thiazole-X," might be compared against Staurosporine, a well-known broad-spectrum kinase inhibitor. The goal is to demonstrate potent inhibition of the primary target (Kinase A) and weaker inhibition of off-targets (Kinase B, C).
| Kinase Target | Thiazole-X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (Primary Target) | 12 | 5 |
| Kinase B (Off-Target) | 350 | 10 |
| Kinase C (Off-Target) | >10,000 | 20 |
| Table 1: Example inhibitory activity of Thiazole-X against a panel of kinases. Data is presented as IC50 values, the concentration required to inhibit 50% of kinase activity.[7] |
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted from standard luminescence-based ADP detection assays.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of "Thiazole-X" in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final concentrations of substrate and ATP should be optimized for the specific kinase, often near the Km value for ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The duration may require optimization based on the kinase's turnover rate.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Methodology 2: Biophysical Binding Assay (Thermal Shift Assay)
Expertise & Causality: While an activity assay shows inhibition, a biophysical assay confirms direct physical binding. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), operates on the principle that the binding of a ligand (our inhibitor) stabilizes the protein structure, increasing its melting temperature (Tm).[11][12] This provides orthogonal evidence of target engagement and is independent of enzymatic activity.
Tier 2: Cellular Validation — Proving Efficacy in a Biological Context
Demonstrating potent biochemical inhibition is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment with high ATP concentrations, and elicit a functional response.[6][9][13]
Methodology 1: Cellular Target Engagement Assay (NanoBRET™)
Expertise & Causality: This technology allows for the quantitative measurement of compound binding to its target kinase within living cells.[14][15] It utilizes Bioluminescence Resonance Energy Transfer (BRET), where energy is passed from a NanoLuc® luciferase-tagged kinase to a fluorescent tracer that reversibly binds to the kinase's active site. When an unlabeled inhibitor like Thiazole-X enters the cell and binds to the kinase, it displaces the tracer, disrupting BRET.[15] This decrease in BRET signal is directly proportional to the inhibitor's target engagement. This assay is a critical bridge between biochemical IC50 and cellular activity.[9][16]
Caption: Mechanism of the NanoBRET™ Target Engagement Assay. Inhibitor binding displaces the tracer, reducing the BRET signal.
Methodology 2: Cellular Phosphorylation Assay (Western Blot)
Expertise & Causality: This is the gold-standard method to confirm that target engagement leads to the inhibition of the kinase's function within its native signaling pathway.[17] By measuring the phosphorylation level of a known downstream substrate, we can directly assess the on-target effect of the inhibitor. A decrease in the phosphorylated substrate, normalized to the total amount of that substrate protein, provides robust, self-validating evidence of pathway inhibition.
Caption: A generic MAPK signaling pathway. A MEK inhibitor (Thiazole-X) would be validated by measuring the decrease in p-ERK levels.
Experimental Protocol: Western Blot for Phosphorylated Substrate
This protocol outlines the key steps for assessing p-ERK inhibition as an example.[17][18]
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Pre-treat cells with various concentrations of "Thiazole-X" for 1-2 hours. Stimulate the pathway with a growth factor (e.g., EGF) for 10-15 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[18]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid milk, as it contains phosphoproteins that can increase background.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).
-
Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an ECL chemiluminescent substrate and capture the signal using a digital imager.
-
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total substrate protein (e.g., anti-total-ERK) and then a loading control (e.g., anti-GAPDH).
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal for each condition.
Methodology 3: Cell Viability Assay (MTT/MTS)
Expertise & Causality: The ultimate goal of many kinase inhibitors, particularly in oncology, is to halt cell proliferation or induce cell death.[19] Cell viability assays like MTT or MTS measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[20][21][22] A potent, on-target inhibitor should reduce cell viability in a dose-dependent manner. Comparing the cell viability IC50 with the biochemical and target engagement IC50s provides crucial insights into the compound's therapeutic index.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[20]
-
Compound Treatment: Treat the cells with a serial dilution of "Thiazole-X" for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against the logarithm of inhibitor concentration to determine the IC50 value.
Data Presentation: Cross-Assay Comparison
| Assay Type | Metric | Thiazole-X Value (nM) | Control Inhibitor (nM) |
| Biochemical Activity | IC50 | 12 | 8 |
| Cellular Target Engagement | IC50 | 45 | 30 |
| Cell Viability (MCF-7) | IC50 | 98 | 75 |
| Table 2: A synthesized comparison of potency values for Thiazole-X across the validation funnel. It is expected that cellular IC50 values will be higher than biochemical values due to factors like cell permeability and ATP competition. |
Tier 3: Selectivity Profiling — Defining the Scope of Inhibition
Expertise & Causality: A significant challenge in developing ATP-competitive kinase inhibitors is achieving selectivity, given the high conservation of the ATP-binding site across the kinome.[23] Off-target inhibition can lead to unexpected toxicities or confound the interpretation of a compound's mechanism of action. Therefore, profiling the inhibitor against a large panel of diverse kinases is a critical step to understand its selectivity.[11][24][25][26] This is typically performed as a fee-for-service by specialized companies.[25]
Data Presentation: Kinase Selectivity Profile
The results are often presented as percent inhibition at a fixed concentration (e.g., 1 µM) or as a heatmap of dissociation constants (Kd).
| Kinase | Kinase Family | % Inhibition @ 1 µM Thiazole-X |
| Kinase A (Target) | Ser/Thr | 98% |
| CDK2 | Ser/Thr | 15% |
| PIM1 | Ser/Thr | 8% |
| EGFR | Tyr | 4% |
| SRC | Tyr | 11% |
| VEGFR2 | Tyr | 6% |
| Table 3: Example selectivity data for Thiazole-X. High inhibition of the target kinase with low inhibition of other kinases indicates good selectivity. |
Conclusion
The validation of a novel thiazole-based kinase inhibitor is a systematic process that builds a compelling, evidence-based story. By progressing through the validation funnel—from direct biochemical inhibition and binding (Tier 1), through cellular target engagement and functional pathway modulation (Tier 2), to comprehensive off-target profiling (Tier 3)—researchers can establish a high degree of confidence in their compound's mechanism of action. This rigorous, multi-faceted approach is indispensable for advancing promising molecules toward clinical development.
References
- Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 7(12), 1027-1041.
- El-Damasy, A. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25.
- Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- El-Damasy, A. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
- Gao, Y. et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1764-1771.
- Ge, Y. et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12975-12980.
- BenchChem. (2025).
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- BenchChem. (2025). Application Note: Western Blot Protocol for Determining pERK Inhibition by ML786. BenchChem.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Eberl, H. C. et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
- Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.
- Profacgen. (n.d.). Cell-based Kinase Assays.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Thapa, P. et al. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1815, 235-247.
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Noor, R. E. et al. (2022). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International Journal of Molecular Sciences, 23(19), 11849.
- Al-Sanea, M. M. et al. (2022). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1586-1601.
- Noor, R. E. et al. (2022). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. Sciety.
- Ouellette, S. B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Laurini, E. et al. (2013). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design, 19(25), 4529-4544.
- Lategahn, J. et al. (2017). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 60(19), 8125-8138.
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS Inhibitors. BenchChem.
- Babon, J. J. & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Wang, L. et al. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Exploratory Drug Science.
- BenchChem. (2025).
- Liu, Z. et al. (2014). Identification and validation of novel PERK inhibitors. Journal of Chemical Information and Modeling, 54(5), 1484-1492.
- Eto, M. et al. (2012). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 53(4), 237-240.
- ResearchGate. (2021). Can anyone suggest me procedure to carry out in vitro protein kinase enzyme inhibition assay?.
- El-Naggar, A. M. et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(45), 31653-31665.
- ResearchGate. (n.d.). Thiazole-based kinase inhibitors for targeted cancer therapy.
- Al-Abdullah, E. S. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
- Savitski, M. M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20293-20298.
- ResearchGate. (n.d.). Design, synthesis, docking study, and anticancer evaluation of novel bis-thiazole derivatives linked to benzofuran or benzothiazole moieties as PI3k inhibitors and apoptosis inducers.
- Wang, Y. et al. (2016). Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. Journal of Receptors and Signal Transduction, 36(5), 496-503.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cell viability assays | Abcam [abcam.com]
- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 23. pnas.org [pnas.org]
- 24. academic.oup.com [academic.oup.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of Dichlorinated Benzyl Thiazole Compounds
For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is managing off-target effects, which are a primary cause of unforeseen toxicity and clinical trial failures.[1][2] The dichlorinated benzyl thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, from anticancer to antimicrobial agents.[3][4][5][6] However, its very versatility necessitates a rigorous and systematic evaluation of its selectivity profile.
This guide provides a hierarchical framework for assessing the off-target effects of novel dichlorinated benzyl thiazole compounds. As a Senior Application Scientist, my objective is not merely to present a list of protocols, but to articulate the causal logic behind a multi-tiered screening cascade. This self-validating system is designed to identify potential liabilities early, enabling data-driven decisions to either mitigate risks through medicinal chemistry or terminate unpromising candidates, thereby saving invaluable time and resources.[1]
A Hierarchical Framework for Off-Target Assessment
A robust off-target assessment strategy does not rely on a single experiment. Instead, it employs a phased approach, moving from broad, predictive methods to highly specific, functional assays. This tiered strategy ensures that resources are focused on the most relevant biological questions at each stage of development.
Caption: A tiered workflow for off-target effect investigation.
Tier 1: In Silico Profiling - The Predictive Foundation
Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, we leverage computational tools. The rationale is to use the compound's structure to predict its potential biological interactions based on vast databases of known ligand-target relationships.[2] This is a cost-effective first pass to generate hypotheses and flag obvious liabilities.[7]
Trustworthiness: Computational predictions are not definitive proof of an interaction but serve as a crucial prioritizing tool.[1] A prediction's strength is evaluated based on the similarity score to known ligands and the confidence of the algorithm. We treat these predictions as "alerts" that require experimental validation.
Methodologies:
-
Chemical Similarity Searching: Tools like SEA (Similarity Ensemble Approach) or SwissTargetPrediction compare the 2D structure of the dichlorinated benzyl thiazole compound against databases of molecules with known biological activities. Predictions are based on the principle that structurally similar molecules are likely to have similar biological targets.
-
Pharmacophore Modeling & Docking: 3D methods can be used to dock the compound into the binding sites of known off-targets, such as the hERG ion channel or various cytochrome P450 enzymes. This can predict the feasibility and potential strength of an interaction.[2]
A typical output might flag a compound for potential interaction with, for example, certain kinases or GPCRs due to structural resemblance to known inhibitors. This allows us to prioritize which experimental panels to run in the next tier.
Tier 2: Broad In Vitro Profiling - Casting a Wide, Unbiased Net
Expertise & Experience: Having generated initial hypotheses, the next logical step is to screen the compound against large, well-characterized panels of biological targets. The goal here is unbiased discovery. We are not just confirming our in silico predictions; we are actively searching for unexpected interactions that computational models may have missed.[8][9]
Trustworthiness: These assays are typically run at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. Hits are defined by a threshold of activity, commonly >50% inhibition or binding displacement. This provides a self-validating system: any hits from this screen become the direct focus of more rigorous follow-up studies in Tier 3.
Key Experimental Approaches
-
Safety Pharmacology Panels: These are commercially available panels that screen compounds against a standard set of targets known to be associated with clinical adverse drug reactions.[8][9] This typically includes a broad range of GPCRs, ion channels, transporters, and enzymes.[9] Radioligand binding assays are a cornerstone of these panels, providing a robust and high-throughput method to detect displacement of a known ligand from its receptor.[10][11]
-
Kinase Panel Screening: Kinases are one of the largest enzyme families and a frequent source of off-target effects due to the conserved nature of the ATP binding pocket.[12][13] Screening against a comprehensive kinome panel (e.g., >400 kinases) is essential for any compound intended for intracellular targeting. Dysregulation of kinase activity is implicated in numerous diseases, making unintended inhibition a significant safety concern.[12]
Data Presentation: Results from these screens are best summarized in a table to clearly distinguish on-target from off-target activity.
| Target Class | Target Name | % Inhibition @ 10 µM | Notes / Tier 1 Prediction |
| Primary Target | Target X | 98% | On-Target |
| Kinase | Kinase A | 85% | Predicted by SEA |
| Kinase | Kinase B | 62% | Not Predicted |
| Kinase | Kinase C | 15% | Not a significant hit |
| GPCR | Receptor Y | 75% | Not Predicted |
| Ion Channel | hERG | <10% | Clean |
This is example data and does not represent real experimental results.
Tier 3: Mechanistic Validation - Confirming Direct Interaction and Affinity
Expertise & Experience: A hit in a Tier 2 screen, such as >50% inhibition in a biochemical assay, is not sufficient to confirm an off-target liability. It is essential to prove that the compound directly binds to the putative off-target and to determine the binding affinity (e.g., Kd, Ki) or potency (IC50). This step distinguishes true, high-affinity interactions from assay artifacts or non-specific effects.
Trustworthiness: This tier validates the primary screening data. By determining a dose-response relationship, we can quantify the potency of the off-target interaction. This quantitative data is critical for assessing the therapeutic window—the gap between the concentration needed for on-target efficacy and the concentration that causes off-target effects.
Key Experimental Approaches
-
Dose-Response Assays: All significant hits from Tier 2 should be re-tested in a multi-point dose-response format (e.g., 10-point curve) to determine their IC50 (for enzymatic inhibition) or Ki (for binding displacement).
-
Label-Free Biophysical Methods: These techniques provide orthogonal validation of direct binding without relying on fluorescent labels or secondary reagents that could interfere with the assay.
-
Cellular Thermal Shift Assay (CETSA): Measures the stabilization of a target protein upon ligand binding in a cellular environment or lysate. A shift in the protein's melting temperature in the presence of the compound is strong evidence of target engagement.[1]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These methods provide detailed kinetic (kon, koff) and thermodynamic data on the binding interaction.
-
Data Presentation:
| Off-Target Hit | Tier 2 Result (% Inh @ 10µM) | IC50 / Kd (µM) | CETSA ΔTm (°C) |
| Kinase A | 85% | 0.25 | +4.5 |
| Kinase B | 62% | 8.5 | Not significant |
| Receptor Y | 75% | 1.2 | N/A |
This is example data and does not represent real experimental results.
Based on this hypothetical data, "Kinase A" and "Receptor Y" are validated off-targets with potent interactions, while "Kinase B" is deprioritized due to its weak potency.
Tier 4: Cell-Based Functional Assays - Assessing the Phenotypic Consequences
Expertise & Experience: Confirming that a compound binds to an off-target with high affinity is only part of the story. The ultimate question is: does this interaction cause a functional change in a living cell? Cell-based assays are critical for bridging the gap between biochemical interaction and physiological consequence.[14][15]
Trustworthiness: The choice of cell line and endpoint is paramount. The cell line should ideally express the off-target protein endogenously. The functional readout should be directly linked to the known biology of the off-target. For example, if the off-target is a kinase in a known signaling pathway, we should measure the phosphorylation of its downstream substrate. This provides a direct, mechanistic link between off-target binding and a cellular outcome.
Caption: A signaling pathway disrupted by an off-target interaction.
Key Experimental Approaches
-
Cytotoxicity Assays: A fundamental first step is to assess the compound's general toxicity in relevant cell lines. Assays that measure cell viability (e.g., CellTiter-Glo®, which measures ATP levels) or cytotoxicity (e.g., LDH release) can establish the concentration at which the compound begins to kill cells.[14][16][17] This is compared to the on-target effective concentration to define the safety margin.
-
Target-Specific Functional Readouts:
-
Signaling Pathway Analysis: If "Kinase A" is the off-target, treat cells expressing Kinase A with the compound and measure the phosphorylation of its known substrate via Western Blot, ELISA, or high-content imaging.
-
Receptor Function Assays: If "Receptor Y" is a GPCR, assays measuring downstream second messengers like cAMP can quantify the functional impact of the compound's binding.[18]
-
Apoptosis Assays: Assays like Annexin V staining or caspase activity measurement can determine if the observed cytotoxicity is due to programmed cell death, which can be triggered by inhibiting key survival kinases.[19]
-
Experimental Protocols
Protocol 1: Broad Kinase Profiling (Biochemical)
This protocol outlines a representative radiometric assay for kinase screening, a gold standard for sensitivity.[20]
-
Objective: To determine the inhibitory activity of a test compound against a broad panel of kinases at a single concentration.
-
Materials: Kinase panel (e.g., Reaction Biology's HotSpot™), [γ-33P]ATP, kinase-specific substrates, test compound (10 mM in DMSO), kinase buffer, 96-well plates, filter mats.
-
Procedure:
-
Prepare a working solution of the test compound at 100 µM in kinase buffer (this will be a 10X stock for a final 10 µM assay concentration).
-
In a 96-well plate, add 2.5 µL of the 10X compound stock to the appropriate wells. Add 2.5 µL of buffer with 10% DMSO to control wells.
-
Add 12.5 µL of a master mix containing the specific kinase and its corresponding substrate to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of [γ-33P]ATP solution.
-
Incubate for 2 hours at room temperature.
-
Terminate the reaction by spotting the reaction mixture onto a filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Allow the mat to dry, then quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition relative to the DMSO-only control wells.
-
% Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100
-
Protocol 2: Cell Viability Assay (Cell-Based Functional)
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to measure the number of viable cells based on ATP quantification.[14]
-
Objective: To determine the effect of a test compound on the viability of a specific cell line.
-
Materials: Cell line of interest (e.g., A549), culture medium, 96-well clear-bottom white plates, test compound, CellTiter-Glo® Reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 nM to 100 µM). Include vehicle-only (DMSO) controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus log[concentration]. Fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).
Integrated Risk Assessment and Conclusion
The ultimate goal of this comprehensive assessment is to build a detailed selectivity profile for each dichlorinated benzyl thiazole compound. By integrating data from all four tiers, a clear picture emerges. A promising candidate will exhibit high potency for its intended target, a wide therapeutic window (>100-fold) between its on-target EC50 and its off-target IC50/GI50, and no unacceptable liabilities on critical safety targets like hERG or key survival kinases.
Conversely, a compound that shows potent, multi-kinase activity or cytotoxicity at concentrations near its on-target effective dose is a high-risk candidate. This integrated dataset empowers drug development teams to make informed, go/no-go decisions, ensuring that only the safest and most selective compounds advance toward the clinic. This rigorous, evidence-based approach is the bedrock of successful and responsible drug discovery.
References
- Huang W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
- Revvity. (n.d.). Receptor-Ligand Binding Assays. Revvity.
- Lasko, P., et al. (2019). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, 47(10), 5215-5228.
- Sweetnam, P. M. (n.d.). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. Unknown Source.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
- Naito, Y., et al. (2015). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. PLOS ONE, 10(9), e0137535.
- Tang, D. (2023). Deep learning predicts CRISPR off-target effects.
- Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
- Kamal, A. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry, 13(1), 13-21.
- Tall, Z. S. (2017). Receptor Binding Assays and Drug Discovery. Journal of Molecular and Pharmacological Research, 6(4), 281-290.
- PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. PharmaLegacy.
- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz Biolabs.
- Creative Enzymes. (n.d.). Kinase Screening and Profiling Services.
- Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience.
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In Toxicity Testing in the 21st Century: A Vision and a Strategy.
- Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules. BenchChem.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
- Kim, H., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
- Samrot, A. V., et al. (2025). In vitro cell-based assays to test drugs – A Review. Applied Chemical Engineering, 8(4).
- Kamal, A. M., et al. (2025). 2-(4-Chlorobenzyl)-6-arylimidazo[2,1-b][7][10][21]thiadiazoles: Synthesis, cytotoxic activity and mechanism of action. Bioorganic & Medicinal Chemistry Letters.
- Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21, 365–380.
- Thermo Fisher Scientific. (n.d.). How to monitor and minimize off-target events during genome editing. Thermo Fisher Scientific.
- Parrott, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778.
- Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Cell Chemical Biology, 25(1), 22-34.
- Vasile, C. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(20), 7108.
- Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
- Bîcu, E., & Sîrbu, A. (2019).
- Taha, M., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(21), 5218.
- Yilmaz, I., et al. (2022). A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer. Drug Development Research, 84(1), 123-136.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. static.fishersci.eu [static.fishersci.eu]
- 15. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 17. researchgate.net [researchgate.net]
- 18. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Comparing the Cytotoxicity of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine Across Cancer Cell Lines
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Notably, 2-aminothiazole derivatives have garnered considerable attention for their potential as anticancer agents, with several compounds demonstrating potent cytotoxic effects against a wide array of human cancer cell lines.[2][3][4] This guide focuses on a specific, yet representative, member of this class: 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine .
While specific experimental data for this exact compound is not yet broadly published, this guide provides a comprehensive framework for researchers and drug development professionals to design and execute a comparative study of its cytotoxicity. We will delve into the established methodologies, expected outcomes based on related structures, and the underlying mechanistic pathways that likely contribute to its anticancer activity. The structure-activity relationships of similar thiazole derivatives suggest that the dichloro-benzyl moiety may play a crucial role in its biological effects.[5][6]
Comparative Cytotoxicity Analysis: A Methodological Approach
A primary step in evaluating any potential anticancer compound is to determine its cytotoxic profile across a panel of cancer cell lines representing different tumor types. This allows for an initial assessment of potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product. The intensity of this color, measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) in 96-well plates at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase by incubating for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentages against the compound concentrations to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Comparative IC50 Values
The IC50 values are a critical metric for comparing the cytotoxicity of a compound across different cell lines. A lower IC50 value indicates greater potency. The results should be summarized in a clear and concise table.
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 5.5 ± 0.7 |
| A549 | Lung Carcinoma | 8.2 ± 1.1 |
| HeLa | Cervical Carcinoma | 12.6 ± 2.3 |
| HepG2 | Hepatocellular Carcinoma | 7.9 ± 0.9 |
| K562 | Chronic Myelogenous Leukemia | 3.1 ± 0.4 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The ranges are based on published data for similar 2-aminothiazole derivatives which show IC50 values from the low micromolar to nanomolar range against these cell lines.[3][7][8][9][10][11][12]
Investigating the Mechanism of Action: The Role of Apoptosis
Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. Many cytotoxic compounds, including various thiazole derivatives, exert their effects by inducing apoptosis, a form of programmed cell death.[1][13]
Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of cysteine proteases called caspases, which are the executioners of apoptosis.
Visualizing the Apoptosis Signaling Pathway
Caption: The Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Workflow for Cytotoxicity Assessment
A well-defined experimental workflow ensures reproducibility and accuracy in assessing the cytotoxic potential of a novel compound.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
This document provides essential procedural guidance for the safe and compliant disposal of the research chemical 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. This guide synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental protection.
Part 1: Hazard Profile & Chemical Characterization
To establish a robust disposal plan, we must first understand the causality behind the potential hazards of this compound. Its structure contains two key toxophores: a dichlorinated benzyl group and a thiazol-2-ylamine moiety.
-
Halogenated Aromatic Moiety (2,3-Dichlorobenzyl): Halogenated organic compounds are a class of chemicals that require stringent safety protocols.[3] Their persistence in the environment and the potential for forming toxic byproducts during improper incineration (e.g., hydrochloric acid gas) are significant concerns.[5][6] Structurally similar compounds are often classified as skin and eye irritants and may be harmful to aquatic life with long-lasting effects.[7]
-
Thiazol-2-ylamine Moiety: Thiazoles are sulfur- and nitrogen-containing heterocycles. Compounds in this class can exhibit toxic properties if swallowed, inhaled, or in contact with skin.[1][2] The amine group can also contribute to skin and respiratory irritation.
Based on this structural analysis, we must assume this compound presents the following hazards until proven otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin and Eye Irritation/Corrosion
-
Chronic Environmental Hazard (Aquatic Toxicity)
This hazard assessment is the foundational logic for the stringent segregation and containment protocols that follow.
Part 2: Personal Protective Equipment (PPE) & Safety Protocols
Given the assumed hazard profile, all handling and disposal preparations must be conducted within a certified chemical fume hood.[3] The following PPE is mandatory to minimize exposure risks:
-
Hand Protection: Nitrile rubber gloves are required. For bulk quantities or extended handling, consider double-gloving or using heavier-duty chemical-resistant gloves.
-
Eye/Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be used when handling larger quantities or if there is a splash risk.[1]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure no skin is exposed between the glove and the cuff.
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be required for cleaning up spills outside of containment. Consult your institution's Chemical Hygiene Plan (CHP).[8][9]
Part 3: Step-by-Step Waste Management & Disposal Protocol
Improper segregation is a common and dangerous error in laboratory waste management.[10] Halogenated waste must be kept separate from non-halogenated waste to ensure it is sent to a specialized incinerator equipped with scrubbers to neutralize acidic combustion products.[11]
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated weighing papers, gloves, pipette tips, and paper towels used for cleanup.
-
Liquid Waste: Solutions containing the dissolved compound and solvent rinsates (e.g., acetone, ethanol) from cleaning contaminated glassware.[3]
-
-
Segregate at the Source: Immediately place waste into a container designated exclusively for "Halogenated Organic Waste." [11] Do not mix with non-halogenated organic waste (e.g., acetone, methanol), aqueous waste, or regular trash.[10][11]
Step 2: Waste Containment
-
Select Appropriate Container: Use only containers provided or approved by your EHS department. The container must be chemically compatible (e.g., HDPE or glass for liquids) and have a secure, leak-proof screw-top cap.[12]
-
Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste.[13][14] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be clearly marked and provide secondary containment (e.g., a spill tray).[15]
Step 3: Labeling
-
Properly Label the Container: Affix a hazardous waste tag as soon as the first drop of waste is added.[13] The label must include:
-
The words "Hazardous Waste" [3]
-
The full, unabbreviated chemical name: "this compound" and any other components (e.g., "Acetone rinsate").
-
An accurate estimation of the percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Step 4: Arranging for Disposal
-
Do Not Exceed Limits: Laboratories are prohibited from accumulating more than 55 gallons of hazardous waste at any one time.[15]
-
Schedule Pickup: Once the container is full or has been in the lab for the maximum allowed time (consult your EHS office, often 6-12 months), contact your institution's EHS department to schedule a waste pickup.[3][13] Do not attempt to dispose of the chemical down the drain or in the regular trash.[12]
Part 4: Data & Workflow Visualization
Quantitative Data Summary
The table below summarizes key identifiers and assumed hazards for this compound.
| Parameter | Value / Description | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₈Cl₂N₂S | Derived from structure |
| Molecular Weight | 259.16 g/mol | Derived from structure |
| Assumed Hazard Class | Toxic, Irritant, Environmental Hazard | Based on structural analogs[1][7] |
| Waste Category | Halogenated Organic Waste | Presence of two chlorine atoms on the aromatic ring[11] |
| Primary Disposal Route | High-Temperature Incineration | Standard for halogenated organic compounds[5][16] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste from the point of generation to final handoff.
Caption: Decision workflow for proper disposal.
Part 5: Regulatory Framework
All chemical waste disposal activities in the United States are governed by a strict regulatory framework to ensure safety and environmental protection.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" hazardous waste management system.[17][18][19] This system mandates that hazardous waste generators are responsible for the waste from its creation to its ultimate disposal.[18]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to create a Chemical Hygiene Plan (CHP).[8][9][20] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals, as well as training for all laboratory personnel.[21][22]
By adhering to the protocols in this guide, your laboratory will be in alignment with the core requirements of these federal standards, ensuring a safe and compliant work environment.
References
- Daniels Health. (2025, May 21).
- Cleanaway. (n.d.).
- Benchchem. (n.d.).
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Vanderbilt University. (2024, January).
- OSHA. (n.d.).
- CSIR IIP. (n.d.).
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- MasterControl. (n.d.). 29 CFR 1910.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- OSHA. (n.d.). 1910.
- Oregon OSHA. (n.d.).
- Sigma-Aldrich. (2025, May 6).
- EPA. (n.d.). Proper Handling of Hazardous Waste Guide.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- Benchchem. (n.d.). Proper Disposal of 4-(Methoxymethyl)
- EPA. (2025, May 30).
- EPA. (2025, March 24). Learn the Basics of Hazardous Waste.
- Apollo Scientific. (2023, July 6).
- EPA NEPIS. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- OC-Praktikum. (n.d.).
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Santa Cruz Biotechnology. (2024, March 19). Safety Data Sheet - 4,5-dichloro-2-octyl-2H-isothiazol-3-one.
- ResearchGate. (2025, July 27). (PDF)
- Unknown Source.
- Sigma-Aldrich. (2025, October 7).
- Sigma-Aldrich. (2025, November 6).
- Enamine. (n.d.).
- Fisher Scientific. (2025, December 22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. mastercontrol.com [mastercontrol.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. bucknell.edu [bucknell.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. epa.gov [epa.gov]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. axonator.com [axonator.com]
- 18. epa.gov [epa.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 21. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 22. osha.oregon.gov [osha.oregon.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
The primary hazards associated with compounds of this nature often include:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[3]
Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the recommended PPE for handling 5-(2,3-Dichloro-benzyl)-thiazol-2-ylamine in various laboratory scenarios.
| Protection Level | Equipment | Purpose |
| Primary Engineering Controls | Chemical Fume Hood | To minimize the inhalation of dust or vapors, providing the primary barrier of protection.[1] |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles & Face Shield | To protect against accidental splashes and airborne particles.[4] A face shield should be worn over safety glasses or goggles for added protection.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent direct skin contact with the compound.[4] |
| Body Protection | Laboratory Coat (Flame-resistant recommended) | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities, when engineering controls are insufficient, or if the material is aerosolized.[4] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or chemical splash goggles.
-
Wear appropriate chemical-resistant gloves. Ensure the gloves are inspected for any signs of damage before use.
-
-
Handling the Compound:
-
After Handling:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[3]
-
Remove your lab coat and store it appropriately. Do not wear lab coats outside of the laboratory.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, should be treated as hazardous waste.
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the waste solution should be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration in a high-temperature incinerator with an acid scrubber is a potential disposal method for chlorinated compounds.[6]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on task-specific risks.
References
- Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- 5-Benzyl-1,3-thiazol-2-amine | C10H10N2S | CID 691952 - PubChem. (n.d.).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dichloropropenes - NCBI Bookshelf. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
